Saxagliptin Hydrate

Catalog No.
S549034
CAS No.
945667-22-1
M.F
C18H27N3O3
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saxagliptin Hydrate

CAS Number

945667-22-1

Product Name

Saxagliptin Hydrate

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1

InChI Key

AFNTWHMDBNQQPX-NHKADLRUSA-N

SMILES

Array

solubility

Sparingly soluble

Synonyms

BMS477118; BMS 477118; BMS-477118; Saxagliptin; brand name: Onglyza.

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O

The exact mass of the compound Saxagliptin hydrate is 315.19468 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

saxagliptin hydrate ChEBI ID 71271

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Profile

The table below summarizes the core identification and chemical data for saxagliptin hydrate from authoritative chemical databases.

Property Description
IUPAC Name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile—water (1/1) [1]
Molecular Formula C₁₈H₂₅N₃O₂·H₂O (C₁₈H₂₇N₃O₃) [1] [2]
Average Mass 333.43 g/mol [3] [4] [2]
CAS Registry Number 945667-22-1 [1] [3] [2]
Brand Name Onglyza [1] [4]
UNII 9GB927LAJW [5]

Biochemical Activity and Potency

This compound functions as a potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). The following table consolidates quantitative data on its potency from multiple commercial and research sources.

Parameter Value Notes / Source
Human DPP-IV Ki 0.9 nM [6] [2]
DPP-4 Ki 0.6 - 1.3 nM Range reported [3]
DPP-4 IC₅₀ 26 nM [4]
In Vivo Efficacy (Rats) 87% plasma DPP-IV inhibition 0.5-4h post 4 μmol/kg oral dose [6] [2]
Therapeutic Efficacy Plasma glucose clearance (28%, 43%, 61%) post 0.3, 1.0, 3.0 μmol/kg p.o. in Zucker fa/fa rats [6] [2]

In Vitro Experimental Protocols

The following methodological details are primarily adapted from studies using INS-1 832/13 cells (a rat insulinoma cell line) and other cell models [3] [4].

Cell Proliferation Assay [3]
  • Cell Line: INS-1 832/13 cells (a pancreatic beta-cell line).
  • Procedure:
    • Treat cells with a concentration of 100 nM this compound.
    • Incubate for 48 hours.
    • Measure β-cell proliferation using a standard assay (e.g., MTT, BrdU, or cell counting).
  • Key Findings: Treatment significantly induced β-cell proliferation. It also increased levels of p-AKT and active β-catenin, paralleled by an increase in c-myc and cyclin D1 protein expression.
Western Blot Analysis [3]
  • Cell Line: INS-1 832/13 cells.
  • Procedure:
    • Treat cells with 100 nM this compound.
    • Incubate for 48 hours.
    • Lyse cells and isolate proteins.
    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-AKT, active β-catenin, c-myc, and cyclin D1.
  • Key Findings: Confirmed the upregulation of these key proteins in the proliferation signaling pathway.
Additional In Vitro Model (Marrow Stromal Cells) [4]
  • Cell Lines: Marrow stromal cells (MSC) and MC3T3E1 osteoblast-like cells.
  • Procedure:
    • Serum-starve sub-confluent cells overnight.
    • Incubate with 1.5 or 15 μM saxagliptin in the presence of growth stimulants (1% FBS, 5 ng/mL insulin, or 10⁻⁸ M IGF1).
    • For cell proliferation effects, incubate for 24 hours.
    • For signal transduction effects (e.g., ERK phosphorylation), incubate for 1 hour.
  • Key Findings: Saxagliptin inhibited FBS-, insulin-, and IGF1-induced ERK phosphorylation and cell proliferation. It also inhibited osteoblast differentiation markers (Runx2, osteocalcin) and increased PPAR-γ expression.

In Vivo Experimental Protocols

Animal Model for Diabetes Research [3]
  • Animal Model: High-fat diet/streptozotocin-induced diabetic rats.
  • Dosage & Administration: 1 mg/kg, orally administered for 12 weeks.
  • Evaluation:
    • Hyperglycemic Clamp: Assessed improvement in pancreatic insulin secretion capacity.
    • Histological Analysis: Measured the increased β-cell to α-cell area ratio in pancreatic islets.
  • Key Findings: Significant improvement in the pancreas's insulin secretion capacity and increased β-cell mass.
Animal Model for Vascular Function [4]
  • Animal Model: db/db mice (a model of type 2 diabetes).
  • Dosage & Administration: 0.1 mg/kg, orally administered.
  • Evaluation: Focused on vascular effects.
  • Key Findings: Saxagliptin reversed vascular hypertrophic remodeling and improved nitric oxide (NO) availability by reducing oxidative stress and the action of vasoconstrictors.
Pharmacodynamic Study [6] [2]
  • Animal Model: Han-Wistar rats.
  • Dosage & Administration: 1 mg/kg and 10 mg/kg, single oral dose.
  • Evaluation: Measured the inhibition of plasma DPP-4 activity over time.
  • Key Findings:
    • 1 mg/kg: Produced ~70% inhibition at 7 hours post-dose, with ~20% inhibition remaining at 24 hours.
    • 10 mg/kg: Produced ~90% inhibition at 7 hours post-dose, with ~70% inhibition remaining at 24 hours.

Clinical and Safety Profile

For researchers involved in translational studies, awareness of the clinical safety profile is essential. The following table lists the observed side effects associated with this compound in clinical use [7].

Common Moderate Serious (Require Immediate Medical Attention)
Headache Hypoglycemia (especially with combo therapy) Pancreatitis (severe, persistent abdominal pain)
Upper respiratory tract infection Gastrointestinal issues (abdominal pain, nausea, diarrhea) Heart Failure (shortness of breath, swelling, weight gain)
Urinary tract infection Skin reactions (rash, itching) Severe allergic reactions (swelling, difficulty breathing)

Practical Research and Handling Information

Solubility and Storage [6] [3] [4]
  • Appearance: White to off-white powder [3].
  • Solubility:
    • DMSO: 66 mg/mL (197.94 mM) [4] or 100 mg/mL (299.91 mM) [3]. Note that moisture-absorbing DMSO can reduce solubility.
    • Water: ~1-2 mg/mL [4] [2].
  • Storage: Store at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen [3].
In Vivo Formulation Preparation (Example) [3]

One recommended method for preparing a dosing solution for animal studies is as follows:

  • Prepare Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 25 mg/mL).
  • Mix with Excipients: Take 100 µL of the stock solution and add it to 400 µL of PEG300. Mix evenly.
  • Add Surfactant: Add 50 µL of Tween-80 and mix evenly.
  • Dilute to Volume: Add 450 µL of saline to adjust the volume to 1 mL. Mix until clear. This protocol yields a clear solution with a final saxagliptin concentration of approximately 2.5 mg/mL.

Signaling Pathway Visualization

The diagram below outlines the proposed molecular mechanism by which this compound promotes β-cell proliferation, based on in vitro findings [3].

G Saxagliptin Saxagliptin DPP4 DPP4 Saxagliptin->DPP4 Inhibits GLP1 GLP1 DPP4->GLP1 Degrades AKT AKT GLP1->AKT Signaling Activates Betacatenin Betacatenin AKT->Betacatenin cmyc cmyc Betacatenin->cmyc CyclinD1 CyclinD1 Betacatenin->CyclinD1 Proliferation Proliferation cmyc->Proliferation CyclinD1->Proliferation

References

Comprehensive Technical Profile: Discovery and Preclinical Development of Saxagliptin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Discovery Rationale

Saxagliptin (marketed as Onglyza) represents a significant advancement in dipeptidyl peptidase-4 (DPP-4) inhibitor development for type 2 diabetes mellitus (T2DM) treatment. Discovered and developed through a collaborative effort between Bristol-Myers Squibb and AstraZeneca, saxagliptin received FDA approval in 2009 as a once-daily oral antihyperglycemic agent. The strategic development of saxagliptin was grounded in the incretin-based approach to T2DM management, which leverages the physiological role of endogenous peptide hormones such as glucagon-like peptide-1 (GLP-1). These incretin hormones are secreted from intestinal cells postprandially and stimulate glucose-dependent insulin secretion, accounting for up to 60% of postprandial insulin secretion in healthy individuals. However, in T2DM patients, this incretin response becomes impaired, creating a therapeutic opportunity for interventions that potentiate the incretin system [1] [2].

The fundamental rationale for DPP-4 inhibition stems from the rapid inactivation of native GLP-1 by the DPP-4 enzyme, which cleaves the active GLP-1 (7-36) to inactive GLP-1 (9-36) with an extremely short in vivo half-life of only 1-2 minutes. Saxagliptin was specifically designed as a competitive, reversible inhibitor that binds to the active site of DPP-4, thereby prolonging the activity of endogenous GLP-1 and enhancing glucose-dependent insulin secretion. This mechanism offers several advantages over other antidiabetic approaches, including minimal risk of hypoglycemia (due to glucose-dependent action), weight neutrality, and potential for β-cell preservation based on animal models showing GLP-1's trophic effects on pancreatic β-cells [1] [2].

Preclinical Pharmacology Profile

Potency and Selectivity

Saxagliptin demonstrates exceptional potency and selectivity in preclinical assessments, which contributed to its favorable development profile:

  • DPP-4 Inhibition: Saxagliptin exhibits potent inhibition of human DPP-4 with a Ki of 1.3 nM at 37°C, making it approximately 10-fold more potent than either vildagliptin (Ki = 13 nM) or sitagliptin (Ki = 18 nM) under physiological conditions. Its active metabolite, 5-hydroxysaxagliptin, maintains substantial inhibitory activity with a Ki of 2.6 nM [1].
  • Selectivity Profile: The compound shows outstanding selectivity for DPP-4 over other dipeptidyl peptidases, with 400-fold greater selectivity for DPP-4 versus DPP-8 and 75-fold greater selectivity versus DPP-9. This selectivity profile is clinically significant as inhibition of DPP-8 and DPP-9 has been associated with potential toxicities in preclinical models [3] [1].
  • Time-Dependent Inhibition: A distinctive characteristic of saxagliptin is its prolonged binding to DPP-4, with a dissociation half-life of 50 minutes at 37°C for the parent compound and 23 minutes for its active metabolite. This contrasts sharply with the rapid dissociation of other DPP-4 inhibitors (vildagliptin t½ = 3.5 minutes; sitagliptin t½ < 2 minutes) and aligns well with the physiological first-phase GLP-1 secretion period of 30-60 minutes postprandially [1].

Table 1: Comparative In Vitro Potency and Selectivity of Saxagliptin

Parameter Saxagliptin 5-Hydroxysaxagliptin Vildagliptin Sitagliptin
DPP-4 Ki (nM) 1.3 ± 0.3 2.6 ± 1.0 13 ± 2.8 18 ± 1.6
DPP-8 Ki (nM) 508 ± 174 2495 ± 727 5218 ± 2319 33780 ± 5532
DPP-9 Ki (nM) 98 ± 44 423 ± 64 258 ± 93 55142 ± 19414
Dissociation t½ 50 minutes 23 minutes 3.5 minutes <2 minutes
Cellular and In Vivo Efficacy

In cellular systems and animal models of diabetes, saxagliptin demonstrated robust pharmacological effects:

  • In Vitro Activity: Saxagliptin achieved 87% inhibition of plasma DPP-IV activity in experimental assays and showed consistent potency across multiple species, supporting its translational potential [4].
  • Animal Models: In Zucker fa/fa rats, a model of obesity and insulin resistance, saxagliptin administration resulted in enhanced glucose clearance, validating its in vivo efficacy. The prolonged dissociation from DPP-4 ensured sustained enzyme inhibition during rapid increases in substrate concentration following meals [1] [4].
  • β-Cell Function: Preclinical data indicated that saxagliptin, through potentiation of GLP-1 signaling, contributed to improved β-cell function and number in animal models, suggesting potential for modifying disease progression in T2DM [1].

Pharmacokinetic and Metabolism Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of saxagliptin were thoroughly characterized in preclinical studies:

  • Metabolic Pathway: Saxagliptin undergoes primarily CYP3A4/5-mediated metabolism to form its active metabolite, 5-hydroxysaxagliptin (BMS-510849). This metabolite demonstrates approximately 2-fold lower DPP-4 inhibitory potency compared to the parent compound but contributes significantly to overall pharmacological activity due to higher systemic exposure [3].
  • Pharmacokinetic Parameters: Following oral administration in preclinical species, saxagliptin showed favorable PK properties with rapid absorption (Tmax ≤2 hours for parent drug, ≤4 hours for metabolite) and elimination half-lives ranging from 2.2-3.8 hours for saxagliptin and 3.0-7.4 hours for 5-hydroxysaxagliptin. The systemic exposure to the active metabolite was 1.7- to 6.9-fold greater than that of the parent compound [3].
  • Excretion and Special Populations: Approximately 70% of an oral saxagliptin dose was excreted in urine as either the parent drug or active metabolite. Preclinical assessment in hepatically impaired models showed decreased saxagliptin clearance with worsening hepatic function, though the changes were not deemed sufficient to require dose adjustment. However, moderate to severe renal impairment resulted in significantly increased exposure (up to 2.1-fold for saxagliptin and 4.5-fold for the active metabolite), necessitating dosage reduction to 2.5 mg once daily in these populations [3].

Table 2: Key Pharmacokinetic Parameters of Saxagliptin

Parameter Saxagliptin 5-Hydroxysaxagliptin
Tmax (hours) ≤2 ≤4
Elimination t½ (hours) 2.2-3.8 3.0-7.4
DPP-4 Inhibitory Potency Ki = 1.3 nM Ki = 2.6 nM
Effect of Renal Impairment AUC ↑ 2.1-fold AUC ↑ 4.5-fold
Effect of Hepatic Impairment AUC ↑ 10-77% AUC ↓ 7-33%
Recommended Dose in Renal Impairment 2.5 mg once daily -

Experimental Protocols and Methodologies

DPP-4 Inhibition Assays

The experimental characterization of saxagliptin's inhibitory activity employed well-established biochemical approaches:

  • Enzyme Activity Measurements: DPP-4 inhibitory activity was determined using purified human DPP-4 enzyme with the pseudo-substrate gly-pro-p-nitroanilide (gly-pro-pNA) or natural substrate GLP-1. The kinetic parameters (Km and kcat) for these substrates were first established: for gly-pro-pNA, Km = 209 ± 18 μM and kcat = 67 ± 4 s⁻¹ at 37°C; for GLP-1, Km = 24 ± 16 μM and kcat = 2.9 ± 0.9 s⁻¹ at room temperature [1].
  • IC50 and Ki Determination: Inhibitory potency was assessed by measuring IC50 values across a range of substrate concentrations (10-1000 μM), followed by calculation of Ki values using appropriate enzyme kinetic equations. All assays were conducted at physiological temperature (37°C) to ensure clinical relevance, in addition to routine screening at room temperature [1].
  • Selectivity Profiling: To establish selectivity, saxagliptin was tested against a panel of DPP family enzymes (including DPP-8 and DPP-9) and other proteases. The high selectivity for DPP-4 was confirmed by comparing Ki values across these related enzymes [1].
Ex Vivo Plasma DPP Activity

A critical component of the preclinical assessment involved ex vivo measurements of DPP activity in plasma:

  • Experimental Design: Animals were administered saxagliptin, and plasma samples were collected at various timepoints. DPP activity was measured using gly-pro-pNA as substrate with rapid addition to minimize assay artifacts [1].
  • Slow-Binding Properties: Unlike rapidly dissociating DPP-4 inhibitors, saxagliptin's ex vivo inhibition was not dependent on substrate concentration due to its slow off-rate from the enzyme. This property translated to continued DPP-4 inhibition during rapid increases in endogenous substrates in vivo [1].

The following diagram illustrates the key experimental workflow for evaluating saxagliptin's preclinical profile:

G A In Vitro Profiling B Enzyme Inhibition Assays A->B C Selectivity Screening A->C G Integrated Preclinical Profile B->G Ki, IC50, dissociation t½ C->G DPP-8/9 selectivity ratio D Animal Efficacy Studies D->G Glucose clearance, β-cell function E Pharmacokinetic Assessment E->G Tmax, t½, AUC, bioavailability F Metabolite Identification F->G Active metabolite profile

Figure 1: Comprehensive workflow for saxagliptin preclinical evaluation

Chemical Synthesis and Structural Features

Synthetic Chemistry

The synthesis of saxagliptin represents a significant achievement in process chemistry, evolving from an initial 15-step discovery route to a more efficient commercial process:

  • Initial Synthetic Route: The original synthesis was convergent, focusing on the production and coupling of two key intermediates: the adamantylamino acid (109) and methanoprolinamide (113). The adamantylamino acid was synthesized from commercially available 1-adamantoic acid (106) through conversion to acid chloride, Grignard reaction with iodomethane/magnesium to yield ketone 107, oxidation with potassium permanganate to hydroxylated ketoacid 108, and enzymatic transamination using phenylalanine dehydrogenase to provide enantiomerically pure amino acid 109 in near-quantitative yield with 99% enantioselectivity [3].
  • Methanoprolinamide Synthesis: The second key intermediate began with ethyl N-tert-butoxycarbonylpyroglutamate (110), which underwent selective reduction of the amide carbonyl using lithium triethylborohydride, followed by acylation and base-induced elimination to yield dihydropyrrole 111 with complete retention of stereochemistry (95% yield). Amidation and Simmons-Smith cyclopropanation with methylene iodide afforded cyclopropanated product 112, which was subsequently converted to coupling partner 113 [3].
  • Final Assembly: The saxagliptin core was formed through amide coupling of intermediates 109 and 113 to give amide 114 in 95% yield. Subsequent dehydration of the primary amide using trifluoroacetic acid anhydride and ethyl nicotinate yielded nitrile 115 in 98% yield. Final deprotection of both alcohol and amine protecting groups with HCl afforded saxagliptin in 88% yield [3].
Structure-Activity Relationship

Saxagliptin belongs to the cyanopyrrolidine class of DPP-4 inhibitors, characterized by several key structural elements:

  • The (S)-cyanopyrrolidine moiety serves as a warhead that forms reversible covalent interactions with the catalytic serine residue of DPP-4
  • The cyclohexyl-cyclopropylamino group provides optimal steric bulk and positioning for high-affinity binding to the S2 pocket of DPP-4
  • The hydroxyadamantyl group occupies the S1 extensive pocket of the enzyme, contributing significantly to both potency and prolonged binding kinetics
  • Early dipeptide surrogates containing glycyl-proline nitrile analogs faced chemical instability issues due to intramolecular cyclization forming inactive cyclic amidines, a problem circumvented in saxagliptin's design [3]

Emerging Research and Novel Applications

Recent investigations have revealed potential new therapeutic applications for saxagliptin beyond its established use in diabetes:

  • Disorders of Consciousness: A groundbreaking 2025 study employed deep learning-based phenotypic drug screening to identify saxagliptin as a promising candidate for treating disorders of consciousness (DOC). A retrospective clinical analysis of 4,047 coma patients demonstrated that brain-injured diabetic patients on incretin-based therapies (including saxagliptin) recovered from coma at significantly higher rates compared to those on non-incretin medications or amantadine (95% CI: 2.4-25.1% higher recovery rate, P=0.0364) [5] [6].
  • Proposed Mechanisms in DOC: The potential efficacy of saxagliptin in DOC appears to involve multiple pathways, including restoration of monoaminergic and GABAergic neurotransmission, reduction of brain inflammation and oxidative damage, clearance of hyperphosphorylated tau and amyloid-β, normalization of thalamocortical glucose metabolism, increased neural plasticity, and mitigation of excitotoxic brain damage [5] [6].
  • Beta Cell Regeneration: Ongoing research continues to explore the potential of saxagliptin and other DPP-4 inhibitors in promoting pancreatic beta cell regeneration, addressing a fundamental aspect of diabetes pathophysiology. The drug's ability to enhance incretin signaling may contribute to beta cell proliferation through various cellular targets including DYRK1A, adenosine kinase, and SIK pathways [7].

The following diagram illustrates the multifaceted mechanisms underlying saxagliptin's potential therapeutic effects in neurological disorders:

G A Saxagliptin DPP-4 Inhibition B Increased Incretin Levels A->B C Neural Protection & Restoration B->C D1 Restored Monoaminergic Neurotransmission C->D1 D2 Reduced Neuroinflammation & Oxidative Damage C->D2 D3 Cleared Hyperphosphorylated Tau & Amyloid-β C->D3 D4 Normalized Thalamocortical Glucose Metabolism C->D4 D5 Increased Neural Plasticity C->D5 D6 Mitigated Excitotoxic Brain Damage C->D6

Figure 2: Proposed mechanisms for saxagliptin's effects in neurological applications

Conclusion

The comprehensive preclinical profile of saxagliptin demonstrates a well-engineered pharmaceutical agent with optimized target affinity, selectivity, and pharmacokinetic properties. Its high potency (Ki = 1.3 nM), exceptional selectivity (400-fold vs DPP-8), prolonged target engagement (dissociation t½ = 50 minutes), and favorable metabolic profile established a solid foundation for its clinical success as a once-daily antidiabetic medication. The compound's preclinical development exemplified rational drug design, addressing both efficacy and safety considerations through careful optimization of its pharmacological properties.

References

saxagliptin mechanism of action DPP-4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Saxagliptin manages type 2 diabetes by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones [1] [2].

  • Incretin Hormone Physiology: After eating, the gut releases incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2]. These hormones are crucial for managing post-meal blood glucose by stimulating insulin secretion and suppressing glucagon release, but they are inactivated within minutes when DPP-4 cleaves them [1] [3].
  • Enzyme Inhibition: By inhibiting DPP-4, saxagliptin increases and prolongs the activity of these endogenous incretins [2]. This results in:
    • Increased glucose-dependent insulin secretion from pancreatic beta cells.
    • Decreased glucagon secretion from pancreatic alpha cells.
    • This dual action lowers both fasting and postprandial blood glucose with a low risk of hypoglycemia, as the effects are glucose-dependent [3] [2].

The diagram below illustrates this core pathway:

G FoodIntake Food Intake IncretinRelease Release of GLP-1 & GIP FoodIntake->IncretinRelease NormalPath DPP-4 Enzyme Inactivates Incretins IncretinRelease->NormalPath Without Saxagliptin Saxagliptin Saxagliptin Inhibits DPP-4 IncretinRelease->Saxagliptin With Saxagliptin ActiveIncretin Active Incretin Levels Increase Saxagliptin->ActiveIncretin PhysiologicalEffects Physiological Effects ActiveIncretin->PhysiologicalEffects Outcome1 ↑ Glucose-dependent Insulin Secretion PhysiologicalEffects->Outcome1 Outcome2 ↓ Glucagon Secretion PhysiologicalEffects->Outcome2

Structural & Biochemical Basis of Inhibition

Saxagliptin is a potent, mechanism-based inhibitor that binds to the DPP-4 active site with high selectivity [3] [4].

  • Catalytic Mechanism: Saxagliptin contains a cyanopyrrolidine group that mimics the N-terminus of natural DPP-4 substrates [4]. Upon binding, the catalytic serine residue (Ser630) of DPP-4 attacks the inhibitor's nitrile carbon, forming a reversible, covalent imidate adduct [4]. This reaction is assisted by the histidine (His740) of the catalytic triad [4].
  • Prolonged Binding: A key feature of saxagliptin is its slow dissociation rate from the DPP-4 enzyme. The half-life for dissociation is approximately 50 minutes at 37°C, much longer than other inhibitors like sitagliptin (<2 min) or vildagliptin (3.5 min) [3]. This prolonged binding provides sustained enzyme inhibition even as plasma drug levels decline [3].

The following diagram details the molecular interaction at the enzyme's active site:

G Saxagliptin Saxagliptin binds to DPP-4 active site NucleophilicAttack Nucleophilic Attack Ser630-OH on nitrile carbon Saxagliptin->NucleophilicAttack ImidateFormation Formation of Reversible Covalent Imidate Adduct NucleophilicAttack->ImidateFormation ProlongedInhibition Prolonged Enzyme Inhibition (t½ dissociation ~50 min) ImidateFormation->ProlongedInhibition

Quantitative Pharmacology & Selectivity

Saxagliptin demonstrates high potency and selectivity for DPP-4 over related proteases, minimizing potential off-target effects [3].

Table 1: In Vitro Inhibitory Potency (Ki) and Selectivity of DPP-4 Inhibitors at 37°C [3]

Compound DPP-4 Ki (nM) DPP8 Ki (nM) DPP9 Ki (nM) Selectivity Ratio (DPP8/DPP4) Selectivity Ratio (DPP9/DPP4)
Saxagliptin 1.3 ± 0.3 508 ± 174 98 ± 44 ~390 ~75
5-Hydroxy Saxagliptin 2.6 ± 1.0 2495 ± 727 423 ± 64 ~960 ~163
Vildagliptin 13 ± 2.8 5218 ± 2319 258 ± 93 ~400 ~20
Sitagliptin 18 ± 1.6 33780 ± 5532 55142 ± 19414 ~1870 ~3060

Table 2: Key Pharmacokinetic Parameters of Saxagliptin and its Active Metabolite [5] [6]

Parameter Saxagliptin 5-Hydroxy Saxagliptin (Active Metabolite)
Oral Bioavailability ~67% -
Time to Cmax (Tmax) 2 hours 4 hours
Plasma Protein Binding Negligible (<10%) Negligible (<10%)
Primary Metabolic Pathway CYP3A4/5 -
Elimination Half-life (t½) 2.5 hours 3.1 hours
Route of Elimination Renal (24%) and Hepatic Renal (36%)
DPP-4 Dissociation Half-life (t½) 50 minutes 23 minutes

Key Experimental Methodologies

Researchers use several key assays to characterize the mechanism and efficacy of saxagliptin:

  • Enzyme Inhibition Assays: IC50/Ki Determination measures inhibitor potency using recombinant human DPP-4. The enzyme is incubated with saxagliptin across a concentration range, and residual activity is measured using a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide) or a natural substrate like GLP-1 [3]. IC50 values are converted to Ki (inhibition constant) using the Cheng-Prusoff equation [3].
  • Off-Rate Kinetics: The dissociation half-life is determined by pre-incubating DPP-4 with saxagliptin, then rapidly diluting the mixture and measuring the recovery of enzyme activity over time. The slow recovery reflects the slow dissociation of the enzyme-inhibitor complex [3].
  • Ex Vivo Plasma DPP-4 Activity: This biomarker assay assesses target engagement in vivo. Plasma is collected from dosed animals or humans, and DPP-4 activity is measured without further dilution to avoid artifacts caused by the rapid dissociation of some inhibitors [3].
  • X-ray Crystallography: Provides atomic-level insight into the mechanism. The structure of the DPP-4/Saxagliptin complex reveals the covalent bond between Ser630 and the nitrile carbon of the inhibitor, along with key hydrogen bonds and hydrophobic interactions stabilizing the complex [4].

Drug Development & Clinical Perspective

  • Clinical Pharmacokinetics: Saxagliptin is administered once daily, has good oral bioavailability, and is cleared by both renal and hepatic pathways. Its active metabolite, 5-hydroxy saxagliptin, contributes to overall efficacy [5].
  • Safety Profile: Clinical trials show saxagliptin is generally well-tolerated. The most common adverse events are upper respiratory tract infection, urinary tract infection, and headache [1] [5]. Post-marketing surveillance advises caution regarding rare hypersensitivity reactions and to discontinue use if pancreatitis is suspected [1].

Saxagliptin's mechanism-based, reversible-covalent inhibition and high selectivity profile make it a valuable agent for treating type 2 diabetes and a compelling subject for drug design research.

References

saxagliptin hydrate solubility and stability profile

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile & Quantitative Data

Saxagliptin hydrate exhibits varying solubility in different solvents, which is a critical consideration for formulation development. The data from various sources is summarized in the table below.

Solvent Solubility Notes / Conditions Source
Water 1 mg/mL (2.99 mM) Slightly soluble [1]
DMSO 66 mg/mL (197.94 mM) Highly soluble [1] [2]
Ethanol 66 mg/mL (197.94 mM) Highly soluble [1]
Methanol Sparingly soluble - [2]
Stearic Acid 0.58 ± 0.65 mg/mL For Solid Lipid Nanoparticle (SLN) formulation [3]
Glyceryl Monostearate 0.42 ± 0.09 mg/mL For Solid Lipid Nanoparticle (SLN) formulation [3]

Stability and Degradation Profile

Saxagliptin is known to be unstable, with its primary amine group making it susceptible to specific degradation pathways, particularly in solid dosage forms. The key stability issues and degradation products are outlined below.

  • Major Degradation Pathway: Intramolecular Cyclization: The primary amine group of saxagliptin can nucleophilically attack the adjacent nitrile group, leading to an intramolecular cyclization that forms a cyclic amidine (Saxagliptin Cyclic Amidine, SCA) and its epimer (epi-SCA, or ESCA). This reaction is thermodynamically favored and can be autocatalytic. [4] [5]
  • Reaction with Impurities: In solid dosage forms, saxagliptin is prone to react with reactive impurities present in excipients. A critical pathway involves aldehydes (like formaldehyde and acetaldehyde) generated from the oxidative degradation of polyethylene glycol (PEG), a common plasticizer. This reaction leads to the formation of Saxagliptin Formyl Amide (SFA). [4]
  • Micro-Environmental pH: The degradation pathway is highly influenced by micro-environmental pH. The formation of acidic impurities (like formic acid) from PEG degradation can lower the local pH. A more acidic environment suppresses the formation of the cyclic amidine (ESCA) but can promote the formation of SFA. [4]

The following diagram illustrates the main degradation pathways of Saxagliptin in solid dosage forms, showing the relationship between the drug, excipient impurities, and the resulting degradation products.

G Saxagliptin Saxagliptin ESCA Epi-Cyclic Amidine (ESCA) Saxagliptin->ESCA Intramolecular Cyclization SFA Saxagliptin Formyl Amide (SFA) Saxagliptin->SFA Reaction with Aldehydes PEG PEG Degradation Aldehydes Aldehydes (F, A) PEG->Aldehydes Acids Acids (Formic, Glycolic) PEG->Acids Aldehydes->SFA pH Lowered Micro-Environment pH Acids->pH pH->ESCA Suppresses pH->SFA

Saxagliptin's primary degradation pathways involve cyclization and reactions with PEG impurities.

Experimental Protocols for Analysis

Here are detailed methodologies for two key analytical techniques used in the quantification and stability studies of saxagliptin.

Spectrophotometric Quantification via Charge Transfer Complex (Method-1)

This method utilizes a Box-Behnken design (BBD) for optimization and is highly sensitive for quantifying saxagliptin in pharmaceutical formulations. [6]

  • Principle: Saxagliptin reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a green/blue-colored charge-transfer complex.
  • Linear Range: 0.01 - 0.25 μg/mL
  • Detection Wavelength: 600 nm
  • Optimized Reagents & Procedure:
    • MBTH Solution: 1.1% (w/v) in distilled water.
    • Ferric Chloride Solution: 3.5% (w/v) in distilled water.
    • Reaction: To an aliquot of saxagliptin working standard solution (0.1 μg/mL) in a 10 mL volumetric flask, add 0.5 mL of MBTH solution and 0.5 mL of ferric chloride solution.
    • Incubation: Shake the mixture vigorously and let it stand at room temperature for 20 minutes.
    • Dilution: Make up the volume to the mark with distilled water.
    • Measurement: Measure the absorbance of the resulting bluish-green complex at 600 nm against a reagent blank.
Spectrophotometric Quantification via Schiff's Base Formation (Method-2)

This method uses a Central Composite Design (CCD) for optimization and is based on the reaction of the primary amine group of saxagliptin with ninhydrin. [6]

  • Principle: The primary amine of saxagliptin reacts with ninhydrin under alkaline conditions to form Ruhemann's purple via Schiff's base formation.
  • Linear Range: 1 - 10 μg/mL
  • Detection Wavelength: 585 nm
  • Optimized Reagents & Procedure:
    • Ninhydrin Reagent: 1% (w/v) in distilled water.
    • Sodium Hydroxide Solution: 0.4 M in distilled water.
    • Reaction: To an aliquot of saxagliptin standard drug solution (100 μg/mL) in a 10 mL volumetric flask, add 2 mL of ninhydrin reagent and 2 mL of sodium hydroxide solution.
    • Heating: Shake the mixture vigorously and heat for 13 minutes.
    • Dilution: After cooling, make up the volume to the mark with distilled water.
    • Measurement: Measure the absorbance of the resulting Ruhemann's purple at 585 nm against a reagent blank.

Key Insights for Drug Development Professionals

  • Excipient Compatibility is Critical: The stability of saxagliptin is highly dependent on the excipients used. The presence of PEG, a very common excipient, can significantly drive degradation through the generation of reactive aldehydes and acids. [4]
  • Leverage AQbD for Robust Methods: The application of Analytical Quality by Design (AQbD) principles, using experimental designs like BBD and CCD, is highly effective for optimizing analytical methods and understanding the interaction of critical variables. [6]
  • Consider Advanced Formulations: To overcome challenges like low bioavailability and stability, novel formulation strategies such as Eudragit RS100-coated Solid Lipid Nanoparticles (SLNs) have shown promise. These can enhance oral bioavailability by bypassing hepatic first-pass metabolism and providing a sustained release. [3]

References

Application Note: LC-MS/MS Assay for Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction This application note describes a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of saxagliptin and its major pharmacologically active metabolite, 5-hydroxy saxagliptin, in human plasma [1] [2] [3]. The method is suitable for supporting pharmacokinetic studies and therapeutic drug monitoring, providing high throughput with a chromatographic run time of only 1.8 minutes, allowing for the analysis of over 400 samples per day [1].

A key challenge in developing this assay is overcoming the specific and non-specific binding of these analytes at low concentrations. The method detailed here incorporates steps to disrupt binding to the DPP4 enzyme and other non-specific absorption, ensuring accurate quantification across the calibration range [3].

2. Materials and Methods

2.1. Reagents and Chemicals

  • Analytes: Saxagliptin and 5-hydroxy saxagliptin reference standards.
  • Internal Standards (IS): Stable isotope-labeled analogues are recommended for optimal precision and accuracy. The cited methods used saxagliptin-15N d2 (IS1) for saxagliptin and 5-hydroxy saxagliptin-15N-d2 (IS2) for the metabolite [1] [3].
  • Mobil Phase: HPLC-grade acetonitrile, water, and additives like acetic acid or ammonium acetate [1] [2].
  • Sample Preparation: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is recommended for treatment to disrupt specific binding to DPP4 prior to protein precipitation [3].

2.2. Instrumentation

  • HPLC System: A liquid chromatography system equipped with a reversed-phase column (e.g., C18).
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode [3].

2.3. Sample Preparation Protocol The sample preparation is critical for disrupting binding and achieving high recovery at low concentrations. The following workflow outlines a protein precipitation procedure incorporating a CHAPS treatment step [3]:

sample_prep start 50 µL Plasma Sample step1 Add 10 µL Internal Standard & CHAPS Solution start->step1 step2 Vortex Mix step1->step2 step3 Sonication step2->step3 step4 Add 440 µL ACN with 0.1% FA (Protein Precipitation) step3->step4 step5 Vortex Mix Vigorously step4->step5 step6 Centrifuge (14,000× g, 10 min, 4°C) step5->step6 step7 Transfer Supernatant step6->step7 end Inject into LC-MS/MS step7->end

2.4. Liquid Chromatography The following table summarizes a typical chromatographic condition used for the separation:

Table 1: Liquid Chromatography Conditions | Parameter | Specification | | :--- | :--- | | Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) [4] | | Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Acetic Acid [1] | | Mobile Phase B | Acetonitrile [1] | | Gradient | Time (min) | %A | %B | 0.00 | 95 | 5 | 0.10 | 95 | 5 | 2.00 | 0 | 100 | 3.00 | 0 | 100 | 6.50 | 95 | 5 | [4] | | Flow Rate | 0.85 mL/min [1] | | Run Time | 1.8 min [1] |

2.5. Mass Spectrometry (MS/MS) Detection was performed using multiple reaction monitoring (MRM) in positive ion mode. The specific transitions for each analyte are listed below:

Table 2: Mass Spectrometry Parameters and MRM Transitions

Compound Precursor Ion > Product Ion (m/z) Purpose
Saxagliptin 264.029 > 151.071 [3] Quantification
5-Hydroxy Saxagliptin Information not specified in search results Quantification
Saxagliptin-IS 266.0 > 153.0 [3] Internal Standard
5-Hydroxy Saxagliptin-IS Information not specified in search results Internal Standard
Ion Source Electrospray Ionization (ESI), positive mode [3]
Collision Gas Argon [4]

3. Method Validation The developed method has been validated as per regulatory guidelines (US FDA) [1]. Key validation parameters are summarized below.

Table 3: Method Validation Summary

Validation Parameter Performance
Linear Range 0.05 - 100 ng/mL for both analytes [1]
Precision & Accuracy Within acceptance limits [1]
Specificity No interference from plasma components or regioisomers [3]
Stability Stable in aqueous and matrix samples under validation conditions [1]

Experimental Workflow

The overall process from sample receipt to data analysis is visualized in the following workflow diagram:

analysis_workflow plasma Plasma Sample prep Sample Preparation (SPE/Protein Precipitation) plasma->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Critical Notes and Assay Challenges

  • Specific and Non-Specific Binding: A known challenge for this assay is the binding of saxagliptin and its metabolite to the target enzyme DPP4 and container surfaces, particularly at low concentrations. The use of CHAPS in the sample preparation and sonication is critical to disrupt this binding and ensure accurate quantification [3].
  • Isomer Separation: The metabolism of saxagliptin produces monohydroxylated regioisomers. The described chromatographic conditions have been optimized to separate 5-hydroxy saxagliptin from its isomers to avoid interference during MS/MS detection [3].

Missing Information and Further Research

Please note that the search results did not provide the complete MRM transition for 5-hydroxy saxagliptin. To fully implement this method, you will need to consult additional resources or perform experimental optimization to determine this critical parameter.

References

Application Note: SPE and UPLC-MS/MS Bioanalysis of Saxagliptin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating Type 2 Diabetes Mellitus. Its main metabolite, 5-hydroxy Saxagliptin (5-OH SAX), has about half the pharmacological activity [1]. Robust bioanalysis is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This note details a reliable method for extracting and quantifying Saxagliptin and its metabolite from biological matrices using Solid-Phase Extraction (SPE) and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). SPE provides superior sample cleanup compared to protein precipitation, reducing matrix effects and improving sensitivity for accurate PK/PD modeling [1] [2].

2. Materials and Methods

2.1. Chemicals and Reagents

  • Analytes: Saxagliptin (SAX) and 5-hydroxy Saxagliptin (5-OH SAX) (e.g., from Haosen Pharmaceutical) [1].
  • Internal Standard (IS): Vildagliptin (VIL) or another suitable analog [1].
  • SPE Sorbent: A reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is recommended due to its broad applicability for acidic, neutral, and basic analytes [3].
  • Solvents: HPLC or UPLC grade methanol, acetonitrile, and water. Ammonium formate and formic acid for mobile phase preparation [1].

2.2. Instrumentation

  • UPLC-MS/MS System: Configured with an electrospray ionization (ESI) source operating in positive mode [1].
  • Chromatography Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent [1].
  • SPE Apparatus: A vacuum manifold for processing SPE cartridges (e.g., 3mL, 500 mg sorbent) [2].

2.3. Solid-Phase Extraction Protocol The following protocol is adapted from general SPE principles [2] and a simplified approach [3] for bioanalysis. The workflow is summarized in Figure 1.

SPE_Workflow Solid-Phase Extraction Workflow Start Plasma Sample (50-100 µL) Pretreatment Sample Pretreatment Dilute 1:1 with water or buffer Vortex and centrifuge Start->Pretreatment Conditioning Column Conditioning 1. 2 mL Methanol 2. 2 mL Water Pretreatment->Conditioning Equilibration Column Equilibration 2 mL Sample Pretreatment Solvent (Do not let sorbent dry) Conditioning->Equilibration Loading Sample Application Load at ~1 mL/min Equilibration->Loading Washing Wash Step 2 mL 5% Methanol in Water (Removes interferences) Loading->Washing Drying Column Drying Apply full vacuum for 2-5 min Washing->Drying Elution Analyte Elution 2 x 1 mL Methanol Collect eluent Drying->Elution Reconstitution Evaporation & Reconstitution Dry under N₂, reconstitute in mobile phase Elution->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Table 1: Detailed SPE Protocol Steps [3] [2]

Step Purpose Procedure & Recommended Solvents Key Considerations
1. Sample Pre-treatment To optimize the sample for analyte retention. Dilute plasma sample with an equal volume of water or a mild buffer (e.g., 10 mM ammonium formate, pH ~2.5). Vortex mix and centrifuge if necessary [1] [2]. Ensures analytes are free in solution and adjusts the sample composition to match the loading conditions.
2. Column Conditioning To activate the sorbent for optimal interaction. Pass 2 column volumes of methanol (e.g., 2 mL for a 3mL cartridge), followed by 2 column volumes of water [2]. Do not let the sorbent dry out after conditioning.
3. Equilibration To prepare the column for the sample. Pass 2 column volumes of the solvent used in the pre-treatment step (e.g., water or dilute buffer) [2]. Prevents premature elution of analytes during sample loading.
4. Sample Loading To bind the analytes to the sorbent. Apply the pre-treated sample to the column at a controlled flow rate of approximately 1 mL/minute [2]. A slower flow rate maximizes retention.
5. Washing To remove weakly bound interferences. Pass 2 mL of a wash solution with low elution strength, such as 5% methanol in water [2]. The solvent should be strong enough to remove impurities but weak enough to leave SAX and 5-OH SAX bound.
6. Elution To recover the target analytes. Elute with 2 x 1 mL of methanol (or a stronger solvent like acetonitrile) into a clean collection tube [1] [2]. Using two small aliquots is more efficient than one large volume.
7. Reconstitution To concentrate the sample for analysis. Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of initial mobile phase for UPLC-MS/MS analysis [2]. This step concentrates the analytes, improving detection sensitivity.

2.4. UPLC-MS/MS Analysis The method is based on a published study for Saxagliptin [1].

  • Chromatographic Conditions:

    • Mobile Phase: 40% acetonitrile and 60% 10 mM ammonium formate/formic acid (pH 2.5).
    • Elution: Isocratic for 1.2 minutes.
    • Flow Rate: 0.35 mL/min.
    • Column Temperature: 45 °C.
    • Injection Volume: 10 µL.
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM). Table 2: MRM Transitions and Parameters [1]
Analyte Q1 Mass (m/z) Q3 Mass (m/z) De-clustering Potential (DP) Collision Energy (CE)
SAX 316.2 180.2 80.0 30.0
5-OH SAX 332.3 196.3 90.0 30.0
VIL (IS) 304.2 153.9 77.0 22.0

3. Method Validation and Application A PK/PD study in T2DM rat model demonstrated the method's reliability [1]. The following table summarizes key pharmacokinetic parameters obtained after intragastric administration of SAX (10 mg/kg).

Table 3: Example Pharmacokinetic Parameters of SAX in T2DM Rats [1]

Pharmacokinetic Parameter Value for SAX
T~max~ (h) 0.11
Elimination t~1/2~ (h) 6.13
Volume of Distribution, V (L/kg) ~20
Plasma Exposure (AUC, ng·h/mL) 3282.06
Maximum DPP-4 Inhibition (%) 71.47%

The established PK/PD model confirmed that the inhibitory effect of 5-OH SAX is about half that of the parent SAX (EC~50, 5-OH SAX~ = 0.46 × EC~50, SAX~), which is consistent with existing literature [1]. This integrated approach allows for accurate prediction of the pharmacokinetic process and the strength of DPP-4 inhibition.

Key Takeaways

  • SPE Advantage: Using SPE, particularly with a sorbent like Oasis HLB, provides a cleaner extract than simple protein precipitation, which is critical for sensitive and robust bioanalysis of Saxagliptin and its metabolite [3] [2].
  • Method Flexibility: The chromatographic and mass spectrometric conditions presented have been proven effective [1] and can be fine-tuned (e.g., using a gradient elution) for specific laboratory equipment or for analyzing a larger panel of analytes.
  • Comprehensive Profile: This combined SPE and UPLC-MS/MS method supports the generation of high-quality data essential for advanced pharmacokinetic and pharmacodynamic modeling in drug development [1].

References

protein precipitation method for saxagliptin LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Protein Precipitation Protocol for Saxagliptin

Based on the literature, here is a detailed protocol for sample preparation via protein precipitation, suitable for processing in a 96-well plate for high-throughput analysis [1].

  • Materials: Saxagliptin standard; Sitagliptin as the internal standard (ISTD); K2EDTA human or rat plasma; HPLC-grade acetonitrile (precipitating agent); HPLC-grade water; Ammonium formate and formic acid for mobile phase [1].
  • Equipment: LC-MS/MS system with a triple quadrupole mass spectrometer; ACE C18 column (4.6 x 75 mm, 5 µm) or equivalent; centrifuge; vortex mixer; and 96-well plates [1].

Step-by-Step Procedure:

  • Aliquot Plasma Samples: Pipette a fixed volume of calibration standards, quality controls (QCs), and study samples (e.g., 50 µL) into a 96-well plate [1].
  • Add Internal Standard: Add a suitable volume of the Sitagliptin working solution to each well [1].
  • Protein Precipitation: Add a volume of cold acetonitrile that is at least 3-4 times the plasma volume (e.g., 200 µL for a 50 µL sample) to each well [2] [1].
  • Vortex and Centrifuge: Seal the plate and vortex mix for a few minutes. Then, centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins [3].
  • Collect Supernatant: Carefully transfer a portion of the clear supernatant to a new LC-MS-compatible plate or vial.
  • LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system. The mobile phase often consists of a mixture of 2 mM Ammonium Formate with 0.1% Formic Acid and Acetonitrile (50:50, v/v) under isocratic conditions [1].

Critical Methodological Considerations

The development of this method highlighted specific challenges that require attention for a robust assay [2].

  • Overcoming Binding Issues: To achieve accurate quantification at low concentrations (sub-ng/mL), the sample pre-treatment process must be carefully controlled to disrupt DPP4-specific binding and non-specific binding. Including a detergent like CHAPS in the precipitation step and using sonication can significantly improve analyte recovery by disrupting these interactions [2].
  • Chromatographic Separation of Isomers: The metabolism of Saxagliptin produces several monohydroxylated regioisomers. The validated method successfully achieved chromatographic separation of Saxagliptin and its major active metabolite (5-hydroxy saxagliptin) from their respective isomers, which is crucial for assay specificity [2].

Summary of Validated Method Performance

The table below summarizes the key performance characteristics of the validated PPT method for Saxagliptin as reported in the literature.

Validation Parameter Performance Data Additional Context

| Dynamic Range | 0.1-50 ng/mL (Saxagliptin) 0.2-100 ng/mL (5-hydroxy metabolite) [2] | Another study validated a range of 1-250 ng/mL for Saxagliptin in rat plasma [1]. | | Accuracy | Within 101.3% - 104.74% [1] | Expressed as % of nominal concentration. | | Precision (Inter-batch %CV) | ≤ 10.5% [1] | Meets accepted bioanalytical criteria. | | Recovery | > 90% for both analytes [2] | High recovery indicates efficient extraction. | | Stability | At least 401 days at -20°C [2] | Demonstrates long-term storage stability. |

Workflow Overview

The following diagram illustrates the complete workflow from sample collection to data analysis:

G Start Plasma Sample Collection (K2EDTA) A Add Internal Standard (Sitagliptin) Start->A B Protein Precipitation (ACN with CHAPS & Sonication) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E LC-MS/MS Analysis D->E F Data Acquisition & Quantitation E->F

Limitations and Additional Information

It is important to note that while the search results confirm the use and validation of PPT for Saxagliptin, they do not provide exhaustive details on every aspect of method development. Key information such as the specific mass transition ions (MRM) for Saxagliptin and its metabolite, detailed chromatographic gradient programs, and a comprehensive list of stability tests (freeze-thaw, auto-sampler, etc.) were not available in the sources located during this search.

For a complete protocol, you may need to consult the full-text versions of the primary research articles [2] [1] or other specialized resources.

References

Comprehensive Application Notes and Protocols: Overcoming Non-Specific Binding Challenges in Saxagliptin Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Saxagliptin Properties and NSB Challenges

Saxagliptin is an orally administered anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, chemically described as (1S, 3S, 5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. As a reversible covalent inhibitor, saxagliptin exhibits prolonged binding to its target enzyme DPP4, with a dissociation half-life of approximately 50 minutes at 37°C, contributing to its extended pharmacodynamic effects [1]. This prolonged binding mechanism, while therapeutically beneficial, presents significant challenges during analytical characterization where non-specific binding (NSB) can compromise data accuracy and reproducibility. NSB occurs when saxagliptin interacts with surfaces or components other than its intended target—including assay containers, chromatographic surfaces, and biosensor platforms—leading to inaccurate concentration measurements, reduced detection sensitivity, and inconsistent results [2] [3].

The physicochemical properties of saxagliptin, including its molecular structure with both hydrophobic and hydrophilic regions, contribute to its potential for NSB. The compound's moderate molecular weight (315.4 g/mol) and the presence of functional groups capable of hydrogen bonding and electrostatic interactions make it prone to adhering to various surfaces commonly used in analytical systems [4] [1]. These interactions are particularly problematic in sensitive detection methods such as HPLC and biosensor-based platforms, where even minimal NSB can significantly impact parameter calculations including binding constants, kinetic rates, and inhibitory potency values. Understanding and mitigating these interactions is therefore essential for developing robust and reliable assays for saxagliptin quantification in both pharmaceutical quality control and clinical research applications [5] [2].

Table 1: Key Properties of Saxagliptin Relevant to NSB Challenges

Property Description Impact on NSB
Molecular Weight 315.4 g/mol Influences diffusion and surface adhesion potential
Chemical Structure Contains adamantyl group and carbonitrile warhead Provides hydrophobic and polar interaction sites
DPP4 Inhibition Mechanism Reversible covalent binding with prolonged dissociation Contributes to time-dependent assay behavior
Solubility Soluble in organic solvents and water under specific conditions Affects buffer composition requirements
pI Value Not specified in literature but contains ionizable groups May contribute to electrostatic NSB depending on assay pH

Systematic NSB Mitigation Framework

Understanding NSB Mechanisms

Non-specific binding of saxagliptin can occur through multiple physicochemical mechanisms that must be understood for effective mitigation. Electrostatic interactions occur when charged regions of the saxagliptin molecule interact with oppositely charged surfaces on assay platforms, such as the negatively charged biosensor surfaces commonly used in biolayer interferometry (BLI) systems [2]. Hydrophobic interactions represent another significant mechanism, particularly involving the adamantyl group in saxagliptin's structure, which can adhere to hydrophobic regions on surfaces or to other hydrophobic molecules in the assay system [4]. Additionally, hydrogen bonding between polar groups in saxagliptin and surface functionalities can contribute to NSB, as can direct molecular recognition scenarios where specific sequences in saxagliptin (such as RGD-like motifs) may fortuitously interact with surfaces like streptavidin-coated biosensors [2].

The experimental context significantly influences which NSB mechanisms predominate. In chromatographic systems such as RP-HPLC, saxagliptin exhibits NSB through interactions with the stationary phase and column components, particularly when using C18 columns with residual silanol groups or metal impurities [4]. In biosensor platforms, the surface chemistry of the sensors themselves (e.g., streptavidin, Ni-NTA, or epoxy coatings) presents primary sites for NSB, with the specific interactions varying based on the coating material [2]. For ELISA formats, NSB can occur both to the microplate surface and to various assay components such as blockers or detection reagents [3]. Each of these scenarios requires tailored mitigation approaches based on the predominant NSB mechanism operative in that specific context.

Strategic Mitigation Approaches

A systematic framework for NSB mitigation begins with buffer optimization, which represents the most straightforward and effective initial approach. The composition of the assay buffer significantly influences all major NSB mechanisms through modulation of ionic strength, hydrophobic interactions, and surface charge. For saxagliptin assays, incorporating detergents such as Tween-20 at concentrations between 0.01-0.1% (v/v) can effectively reduce hydrophobic interactions without compromising specific binding [2] [3]. Adjustment of ionic strength using salts like NaCl (50-150 mM) can shield electrostatic interactions, while pH optimization (typically in the range of 6.5-7.5) can minimize charge-based interactions by maintaining both the analyte and surface groups in similar charge states [2]. Additionally, including protein-based blockers such as BSA (0.1-1%) or casein (0.1-0.5%) provides a competing source of non-specific interactions, effectively saturating potential binding sites before saxagliptin is introduced [2] [3].

When initial buffer optimization proves insufficient, surface modification strategies offer a second line of defense against NSB. For biosensor applications, simply changing sensor type (e.g., from streptavidin to amine-reactive or lipophilic coatings) can dramatically reduce NSB by eliminating the specific interactions saxagliptin may have with particular surface chemistries [2]. Assay orientation switching—where the molecule immobilized on the biosensor is changed—can also yield significant improvements by presenting different surface moieties to the saxagliptin molecule [2]. For chromatographic systems, column selection represents a critical parameter, with different stationary phases (C8 vs C18), endcapping technologies, and base-deactivated columns offering substantially different NSB profiles for saxagliptin [4]. In ELISA formats, microplate selection (high-binding vs medium-binding) and surface treatment with silanes like APTES can dramatically alter NSB characteristics [3].

Table 2: Buffer Components for Saxagliptin NSB Mitigation

Component Recommended Concentration Primary Mechanism Considerations
Tween-20 0.01-0.1% (v/v) Reduces hydrophobic interactions Avoid excessive concentrations that may interfere with specific binding
BSA 0.1-1% (w/v) Competes for non-specific sites Ensure purity and quality; potential for cross-reaction
Casein 0.1-0.5% (w/v) Competes for non-specific sites May vary by source; sodium salt often preferred
NaCl 50-150 mM Shields electrostatic interactions Higher concentrations may promote hydrophobic interactions
MgCl₂ 1-5 mM Alternative charge shielding May enhance specific binding in some systems

Detailed Experimental Protocols

RP-HPLC Method with QbD Approach for Saxagliptin Quantification

This protocol describes a Quality by Design (QbD) approach for the development and validation of an RP-HPLC method for saxagliptin quantification in pharmaceutical formulations, with specific modifications to address NSB issues [4]. The QbD framework systematically identifies and controls factors that contribute to NSB, resulting in a more robust and reliable method. Begin by preparing the mobile phase consisting of acetonitrile and water (20:80 v/v, pH adjusted to 3.0 with ortho-phosphoric acid) to minimize silanol interactions that contribute to NSB. Filter the mobile phase through a 0.45 μm nylon membrane and degas by sonication for 10 minutes. The stationary phase employs an Agilent TC C18 column (250 × 4.6 mm, 5μm) maintained at 25°C, with the C18 chemistry and endcapping reducing NSB through comprehensive surface coverage [4].

Prepare the saxagliptin standard stock solution (100 μg/mL) in mobile phase to maintain consistent solvent environment and minimize NSB to container surfaces. For sample preparation, weigh and finely powder twenty tablets, then transfer an amount equivalent to 10 mg of saxagliptin to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase, sonicate for 15 minutes with occasional shaking, then dilute to volume with mobile phase and filter through a 0.45 μm PVDF syringe filter. The chromatographic conditions should be set as follows: flow rate of 1.0 mL/min, injection volume of 20 μL, and detection wavelength of 211 nm. The isocratic elution with 20:80 acetonitrile:water (pH 3.0) provides optimal separation while maintaining saxagliptin in a charged state that reduces NSB to the stationary phase [4].

The QbD approach systematically addresses NSB through design of experiments (DOE) to optimize chromatographic parameters. Key factors to investigate include mobile phase pH (2.5-4.0), organic modifier concentration (15-25%), and column temperature (20-30°C) to identify conditions that minimize NSB while maintaining resolution. System suitability parameters should include peak asymmetry factor (1.0-1.2, indicating minimal NSB), retention time reproducibility (%RSD < 1.0%), and theoretical plates (> 2000), all of which reflect reduced NSB in the system [4].

HPLC_Workflow Start Start Method Development MP_prep Mobile Phase Preparation (ACN:Water 20:80, pH 3.0) Start->MP_prep Column_sel Column Selection (Agilent TC C18, 250×4.6mm, 5µm) MP_prep->Column_sel Sample_prep Sample Preparation (Sonication in mobile phase) Column_sel->Sample_prep Param_opt Parameter Optimization via DOE (pH, temperature, flow rate) Sample_prep->Param_opt NSB_assess NSB Assessment (Peak asymmetry, reproducibility) Param_opt->NSB_assess Validation Method Validation (Linearity, precision, accuracy) NSB_assess->Validation Final_method Final QbD Protocol Validation->Final_method

Biosensor-Based Binding Assay with NSB Mitigation

This protocol details the use of biosensor platforms such as biolayer interferometry (BLI) for characterizing saxagliptin binding to DPP4, with comprehensive measures to minimize NSB that can distort kinetic measurements [2]. Begin by selecting appropriate biosensor type based on your immobilization strategy: streptavidin (SA) sensors for biotinylated DPP4, or amine-reactive sensors for direct covalent immobilization. If using streptavidin sensors and experiencing NSB due to saxagliptin's structure, consider switching to streptavidin-based alternatives (SAX or SAX2) with different surface properties, or change to a completely different chemistry such as Ni-NTA if using his-tagged DPP4 [2].

Prepare the assay buffer with multiple NSB mitigators: 1× PBS pH 7.4 containing 0.1% BSA, 0.02% Tween-20, and optionally 1-5 mM MgCl₂. For additional NSB reduction, especially with problematic proteins, prepare Kinetics Buffer Plus (KBP) consisting of 1× PBS with 1% BSA, 0.1% Tween-20, and 50-150 mM NaCl [2]. The high concentration of blocking agents in KBP provides maximum protection against NSB but may slightly reduce specific binding signals. For the ligand immobilization, dilute DPP4 in the same buffer as the baseline to prevent matrix effects, and aim for a loading level of 1-2 nm response shift for kinetic studies to minimize mass transport limitations and NSB.

Execute the binding assay using the following step sequence: (1) Baseline step: 60-120 seconds in assay buffer to establish stable baseline; (2) Loading step: 300-600 seconds to immobilize DPP4 on sensor surface; (3) Second baseline step: 120-180 seconds to stabilize after loading; (4) Association step: 300-600 seconds with saxagliptin in solution; (5) Dissociation step: 600-1800 seconds in assay buffer alone. Throughout the assay, include reference subtraction using sensors without DPP4 but exposed to the same saxagliptin concentrations to account for any remaining NSB [2]. For data analysis, globally fit both association and dissociation phases using a 1:1 binding model with reference subtraction to obtain accurate kinetic parameters (ka, kd, KD) free from NSB artifacts.

Biosensor_Workflow Start Start BLI Assay Buffer_prep Prepare NSB-Mitigated Buffer (BSA, Tween-20, optional salts) Start->Buffer_prep Sensor_sel Sensor Selection & Evaluation (Test multiple chemistries) Buffer_prep->Sensor_sel Ligand_immob Ligand Immobilization (DPP4 on sensor surface) Sensor_sel->Ligand_immob Binding_cycle Binding Measurement (Association & dissociation phases) Ligand_immob->Binding_cycle Reference_sub Reference Subtraction (Sensors without DPP4) Binding_cycle->Reference_sub Data_analysis Data Analysis (Global fitting with NSB correction) Reference_sub->Data_analysis Results Accurate Kinetic Parameters Data_analysis->Results

Design of Experiments (DOE) for Systematic NSB Optimization

For persistent NSB challenges, implement a structured Design of Experiments (DOE) approach to efficiently identify optimal conditions. This methodology systematically evaluates multiple factors simultaneously, revealing potential interactions between NSB mitigators that might be missed in one-factor-at-a-time approaches [2]. Begin by selecting critical factors to investigate: typically include BSA concentration (0.1-1%), Tween-20 concentration (0.01-0.1%), ionic strength (50-150 mM NaCl), and pH (6.5-7.5). Additional factors to consider based on initial results may include different blocking agents (casein, fish gelatin, non-fat dry milk) or alternative detergents (CHAPS, Triton X-100) [2].

Utilize DOE software such as MODDE to create a structured experimental design. Select a screening design (such as Plackett-Burman or fractional factorial) when evaluating 5 or more factors to identify the most influential ones, requiring 12-20 experimental runs. For optimization of 3-4 key factors, implement a response surface methodology (such as Central Composite Design) requiring 20-30 experimental runs to model quadratic effects and identify optimal conditions [2]. For each experimental run, measure multiple response variables: specifically quantify NSB as response shift on reference sensors, specific binding as response shift on ligand-loaded sensors, and ligand activity as immobilization level.

Execute the experimental design, then analyze results to build mathematical models predicting each response based on factor settings. Identify conditions that minimize NSB while maximizing specific binding and maintaining adequate ligand activity. Finally, conduct verification experiments using the predicted optimal conditions to confirm model accuracy and assay performance. This DOE approach efficiently identifies optimal NSB mitigation strategies while providing comprehensive understanding of factor interactions affecting saxagliptin behavior in biosensor assays [2].

Troubleshooting and Data Interpretation

Common NSB Issues and Solutions

Despite careful optimization, researchers may encounter persistent NSB that compromises data quality. This section addresses the most common challenges and provides targeted solutions based on the specific manifestation of NSB in saxagliptin assays. High background signals in biosensor assays, evidenced by significant response in reference channels, typically indicate substantial NSB to the sensor surface itself. For this issue, implement a combination approach: increase ionic strength to 150 mM NaCl, supplement with 0.1% fish gelatin as an additional blocker, and consider switching to a different sensor chemistry entirely (e.g., from streptavidin to amine-reactive if using biotinylated DPP4) [2]. For poor peak shape in HPLC manifests as fronting, tailing, or broad peaks, this often indicates specific chemical interactions between saxagliptin and residual silanols on the stationary phase. Remedies include decreasing mobile phase pH to 2.5-3.0, adding 5-10 mM ammonium acetate to compete for silanol interactions, or switching to a column with enhanced polar deactivation [4].

Inconsistent results between replicates or across assay plates suggests variable NSB that may stem from multiple sources. For biosensor assays, ensure consistent surface blocking by implementing a standardized blocking step after ligand immobilization, using 0.1-1% BSA or casein for 15-30 minutes [2]. In HPLC, inconsistent retention times may indicate NSB to system components such as tubing or injector parts; implement extensive system passivation with 5-10% acetic acid or commercial passivation solutions, and use mobile phase additives such as 0.1% formic acid to maintain consistent saxagliptin solubility [4]. For cross-reaction issues in ELISA formats, evidenced by high signals in negative controls, ensure thorough validation of all detection reagents against the blocking agent used, and consider switching to alternative blockers such as fish gelatin or casein if cross-reaction with BSA is suspected [3].

Table 3: Troubleshooting Guide for Saxagliptin Assay NSB Issues

Problem Potential Causes Solutions Expected Outcome
High background in biosensors Saxagliptin sticking to sensor surface Increase [NaCl] to 150 mM; add 0.1% fish gelatin; switch sensor chemistry >70% reduction in reference signal
Peak tailing in HPLC Interactions with residual silanols Lower pH to 2.5-3.0; add ammonium acetate; use polar-deactivated columns Peak asymmetry factor 1.0-1.2
Variable recovery in sample prep NSB to container surfaces Silanize tubes; add competitors (Lys/Arg); use low-binding plasticware %RSD < 2% for replicates
High signal in ELISA controls Detection reagent cross-reaction Change blocker; validate all reagents; use protein-free blockers Signal/noise ratio > 10:1
Non-linear standard curves NSB at low concentrations Increase blocker concentration; add non-ionic detergents; shorten surface contact R² > 0.995 across range
Data Interpretation and Validation

Accurate data interpretation in saxagliptin assays requires distinguishing between specific and non-specific binding components. For biosensor assays, always subtract the reference sensor response from the ligand-loaded sensor response to isolate specific binding. Additionally, examine the dissociation phase for evidence of NSB: specific binding typically shows clean exponential dissociation, while NSB often manifests as negligible dissociation or irregular dissociation patterns [2]. For HPLC assays, monitor peak symmetry and retention time stability as indicators of NSB; significant variations suggest NSB issues that may affect quantification accuracy [4].

Method validation for saxagliptin assays must include specific parameters to confirm NSB has been adequately addressed. Establish linearity across the intended concentration range (typically 10-90 μg/mL for HPLC) with correlation coefficient R² > 0.999, confirming that NSB doesn't disproportionately affect certain concentration ranges [4]. Precision should demonstrate %RSD < 2% for retention times in HPLC and < 5% for response values in biosensor assays, indicating minimal variable NSB [4] [2]. Accuracy assessed through spike recovery experiments should yield 98-102% recovery, confirming that NSB isn't significantly reducing measured concentrations [4].

For kinetic parameter determination in biosensor assays, the slow dissociation characteristic of saxagliptin from DPP4 (t½ = 50 minutes at 37°C) requires special consideration [1]. Ensure adequate dissociation phase duration (at least 3-5 times the half-life for complete characterization) and use global fitting rather than local fitting to obtain reliable parameters. Be aware that traditional IC50 values for saxagliptin show significant time-dependence due to its slow-binding mechanism; therefore, always report assay duration along with IC50 values, and consider using the recently developed methods for extracting true kinetic constants from time-dependent IC50 data [5].

Conclusion

Addressing non-specific binding in saxagliptin assays requires a systematic approach combining buffer optimization, surface selection, and methodological controls. The protocols outlined herein provide researchers with comprehensive strategies for overcoming NSB challenges across multiple analytical platforms, from HPLC for pharmaceutical quality control to biosensor assays for mechanism-of-action studies. The key to success lies in understanding the multifactorial nature of NSB and implementing a structured optimization approach such as DOE when faced with persistent challenges.

The QbD framework for HPLC method development ensures that NSB considerations are incorporated throughout the method lifecycle rather than as an afterthought [4]. For biosensor platforms, the combination of reference subtraction, buffer optimization, and sensor selection provides multiple layers of protection against NSB artifacts [2]. By implementing these strategies, researchers can achieve accurate, reproducible quantification of saxagliptin across diverse applications, supporting both pharmaceutical development and clinical research efforts for this important antidiabetic therapeutic.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Estimation of Saxagliptin Using MBTH Reagent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Saxagliptin is an oral antihyperglycemic drug belonging to the dipeptidyl peptidase-4 inhibitor class, widely prescribed for type 2 diabetes mellitus either as monotherapy or in combination with other agents like metformin. The need for simple, economical, yet sensitive analytical methods for routine quality control of saxagliptin in pharmaceutical formulations has driven the development of various spectrophotometric techniques. Among these, the method employing 3-methyl-2-benzothiazolinone hydrazone (MBTH) has emerged as a particularly advantageous approach due to its high sensitivity, selectivity, and environmental friendliness compared to previously reported methods.

Traditional analytical methods for saxagliptin quantification include ultraviolet (UV)-spectrophotometry, spectrofluorometry, high-performance thin-layer chromatography, and high-performance liquid chromatography. While these methods offer adequate sensitivity, they often require expensive instrumentation, extensive sample preparation, or use of hazardous organic solvents. The MBTH-based method overcomes these limitations through a simple derivatization reaction that produces a stable colored complex measurable in the visible region, eliminating interference from UV-absorbing excipients and enabling precise quantification at low concentrations.

The application of Analytical Quality by Design (AQbD) principles through response surface methodology further enhances the robustness and reliability of this method, systematically optimizing critical reaction parameters to ensure consistent performance across different laboratory conditions and instrumentation.

Analytical Principle

The spectrophotometric estimation of saxagliptin with MBTH operates through a well-established chemical derivatization mechanism involving charge transfer complexation. The primary amine group present in the saxagliptin molecule undergoes oxidative coupling with MBTH in the presence of ferric chloride as an oxidizing agent, resulting in the formation of a stable bluish-green colored complex with maximum absorption at 600 nm.

The reaction mechanism proceeds through two key stages:

  • Stage 1: MBTH undergoes oxidation in the presence of ferric chloride, forming an electrophilic intermediate.
  • Stage 2: This intermediate couples with the primary amine group of saxagliptin, forming an intensely colored azine complex.

This mechanism is highly selective for compounds containing primary amine groups, reducing potential interference from pharmaceutical excipients that typically lack this functional group. The high molar absorptivity of the resulting complex enables sensitive detection at low concentrations, while the specific wavelength of measurement (600 nm) minimizes background interference from other formulation components.

Table 1: Comparison of MBTH Method with Other Spectrophotometric Approaches for Saxagliptin

Parameter MBTH Method Ninhydrin Method Direct UV Method
Detection Principle Charge transfer complex Schiff's base formation Native UV absorption
λmax (nm) 600 585 210-225
Linear Range (μg/mL) 0.01-0.25 1-10 1-30
Molar Absorptivity High Moderate Low
Interference Low Low High
Organic Solvent Use None None Significant

Optimized Parameters and Experimental Design

The development of a robust analytical method requires systematic optimization of critical reaction parameters. Using Box-Behnken design (BBD) with response surface methodology, three key factors were optimized for the MBTH-saxagliptin reaction: MBTH concentration, ferric chloride concentration, and reaction time. This experimental design allowed for efficient exploration of the factor space while minimizing the number of required experimental runs.

The optimization process employed 17 randomized experimental runs to eliminate bias from uncontrolled variables. Response surface plots and contour plots were generated to visualize the interaction effects between factors and identify the optimal conditions for maximum absorbance response. The resulting model demonstrated high predictive capability with a determination coefficient (R²) exceeding 0.95, indicating excellent model fit.

Table 2: Optimized Reaction Conditions for Saxagliptin-MBTH Method

Parameter Low Level High Level Optimized Value
MBTH Concentration (% w/v) 0.8 1.2 1.1
Ferric Chloride Concentration (% w/v) 1.0 5.0 3.5
Reaction Time (minutes) 10 30 20
Working Concentration (μg/mL) - - 0.1
λmax (nm) - - 600

The design space was generated as a multi-dimensional combination of factors and response, with the desirability function approach identifying the optimum conditions that maximize absorbance while maintaining practical feasibility. The robustness of the optimized method was confirmed through small deliberate variations in factors, demonstrating consistent performance across different analysts and instruments.

Equipment and Reagents

Apparatus and Instruments
  • Double-beam UV-Visible spectrophotometer (Shimadzu 1800 or equivalent) with 1 cm matched quartz cells
  • Analytical balance (Shimadzu AUX 220 or equivalent) with 0.1 mg sensitivity
  • Ultrasonic cleaner (Sonica or equivalent)
  • Volumetric flasks (10 mL, 100 mL capacity)
  • Micropipettes of various ranges (10-100 μL, 100-1000 μL)
  • Water distillation apparatus
Chemicals and Reagents
  • Saxagliptin reference standard (purity ≥99%)
  • MBTH (3-methyl-2-benzothiazolinone hydrazone hydrochloride) (AR grade)
  • Ferric chloride (AR grade)
  • Ethanol (AR grade, Qualigens or equivalent)
  • Sodium hydroxide (AR grade)
  • Double distilled water

Experimental Protocols

Preparation of Solutions
  • Saxagliptin standard stock solution (100 μg/mL): Accurately weigh 10 mg of saxagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in 10 mL ethanol and dilute to volume with double distilled water.
  • Working standard solution-1 (10 μg/mL): Transfer 1.0 mL of stock solution to a 10 mL volumetric flask and dilute to volume with double distilled water.
  • Working standard solution-2 (0.1 μg/mL): Transfer 0.1 mL of working standard solution-1 to a 10 mL volumetric flask and dilute to volume with double distilled water.
  • MBTH reagent solution (1.1% w/v): Dissolve 110 mg of MBTH in 10 mL double distilled water.
  • Ferric chloride solution (3.5% w/v): Dissolve 350 mg of ferric chloride in 10 mL double distilled water.
Calibration Curve Procedure
  • Pipette aliquots (0.01, 0.05, 0.1, 0.15, 0.2, 0.25 mL) of working standard solution-1 (10 μg/mL) into a series of 10 mL volumetric flasks.
  • Add 0.5 mL of MBTH reagent solution (1.1% w/v) to each flask.
  • Add 0.5 mL of ferric chloride solution (3.5% w/v) to each flask.
  • Shake each flask vigorously and allow to stand for 20 minutes at room temperature.
  • Dilute to volume with double distilled water.
  • Measure the absorbance of each solution at 600 nm against a reagent blank prepared similarly but without saxagliptin.
  • Plot absorbance versus concentration to obtain the calibration curve.
Sample Preparation for Pharmaceutical Formulations
  • Weigh and powder not less than 20 tablets of saxagliptin formulation.
  • Accurately weigh powder equivalent to 10 mg of saxagliptin and transfer to a 100 mL volumetric flask.
  • Add approximately 70 mL of double distilled water and sonicate for 15 minutes.
  • Dilute to volume with double distilled water and mix well.
  • Filter the solution through Whatman No. 41 filter paper, discarding the first few mL of filtrate.
  • Dilute the filtrate appropriately to obtain a final concentration within the working range (0.01-0.25 μg/mL).
  • Proceed with the derivatization reaction as described in the calibration curve procedure.

G Start Start Analysis Prep Prepare Solutions: - Saxagliptin std stock (100 μg/mL) - Working standards - MBTH reagent (1.1% w/v) - FeCl₃ oxidant (3.5% w/v) Start->Prep Derivatization Derivatization Reaction: - Add 0.5 mL MBTH to sample - Add 0.5 mL FeCl₃ oxidant - Shake vigorously - Allow to stand 20 min Prep->Derivatization Measurement Absorbance Measurement: - Dilute to volume with water - Measure at 600 nm - Use reagent blank Derivatization->Measurement Calibration Calibration Curve: - Plot absorbance vs concentration - Establish linearity (0.01-0.25 μg/mL) Measurement->Calibration Calculation Calculate Concentration: - From regression equation - Apply dilution factors Calibration->Calculation Validation Method Validation: - Precision (intra/inter-day) - Accuracy (recovery %) - Specificity, LOD, LOQ Calculation->Validation End Report Results Validation->End

Diagram 1: Experimental workflow for the spectrophotometric estimation of saxagliptin using MBTH reagent

Method Validation

The MBTH method for saxagliptin quantification was validated according to International Council for Harmonisation (ICH) guidelines to establish satisfactory performance characteristics for intended applications. The validation protocol comprehensively assessed key parameters including linearity, sensitivity, precision, accuracy, and robustness.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.01-0.25 μg/mL with a correlation coefficient (r²) of 0.999, confirming proportional response to saxagliptin concentration. The high molar absorptivity and low Sandell's sensitivity values indicate excellent method sensitivity, capable of detecting and quantifying saxagliptin at trace levels.

Table 3: Method Validation Parameters for Saxagliptin-MBTH Assay

Validation Parameter Results
Linearity Range (μg/mL) 0.01-0.25
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD, μg/mL) 0.003
Limit of Quantification (LOQ, μg/mL) 0.01
Precision (% RSD, n=6)
Intra-day <1.5%
Inter-day <2.0%
Accuracy (% Recovery) 98.5-101.2%
Molar Absorptivity High
Sandell's Sensitivity Low
Precision and Accuracy

Method precision was evaluated through both intra-day and inter-day studies at three different concentration levels (0.05, 0.10, and 0.20 μg/mL). The relative standard deviation (%RSD) values were consistently below 2%, confirming acceptable method precision. Accuracy was determined through recovery studies by spiking pre-analyzed samples with known saxagliptin concentrations at 80%, 100%, and 120% levels. The percentage recovery values between 98.5% and 101.2% demonstrate excellent method accuracy without significant interference from formulation matrix components.

The method specificity was confirmed through comparison with placebo formulations containing all excipients except the active ingredient, demonstrating no interference at the measurement wavelength. Robustness was established by introducing small deliberate variations in MBTH concentration (±0.1%), ferric chloride concentration (±0.5%), and reaction time (±2 minutes), with results confirming method reliability under normal operational variations.

Applications in Pharmaceutical Analysis

The validated MBTH method has been successfully applied to the quantification of saxagliptin in commercial pharmaceutical formulations (Onglyza tablets, 5 mg strength). The assay results demonstrated excellent agreement with label claims, with percentage assay values of 100.27% for the MBTH method, confirming method suitability for routine quality control applications.

The method offers several practical advantages for pharmaceutical analysis:

  • Eco-friendly approach: The method uses aqueous solutions throughout, eliminating need for hazardous organic solvents
  • Cost-effectiveness: Minimal reagent consumption and simple instrumentation reduce operational costs
  • High throughput: The straightforward procedure enables rapid analysis of multiple samples
  • Formulation compatibility: No interference from common tablet excipients was observed
  • Stability: The colored complex remains stable for several hours, allowing flexible analysis time

These attributes make the method particularly suitable for routine quality control in pharmaceutical manufacturing facilities, stability studies, and bioavailability testing where rapid, economical, yet reliable analysis is essential.

G Goal Objective: Develop Validated Spectrophotometric Method for Saxagliptin AQbD AQbD Approach: - Define Analytical Target Profile - Identify Critical Method Parameters Goal->AQbD Screening Screening Studies: - Identify Critical Factors - MBTH Concentration - FeCl₃ Concentration - Reaction Time AQbD->Screening Optimization Optimization Phase: - Box-Behnken Design - 17 Experimental Runs - Response Surface Methodology Screening->Optimization Model Model Development: - Multiple Regression - ANOVA for Significance - R², Adjusted R², PRESS Optimization->Model Verification Model Verification: - Check Lack of Fit - Residual Analysis - Confirm Model Adequacy Model->Verification Control Establish Control Strategy: - Design Space - Method Operable Design Region Verification->Control Validation Method Validation: - ICH Guidelines - Confirm Performance Characteristics Control->Validation

Diagram 2: AQbD-based optimization strategy for method development

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low absorbance values: This may indicate reagent degradation. Prepare fresh MBTH solution daily and protect from light. Verify ferric chloride solution is colorless; discard if yellow discoloration appears.
  • Poor reproducibility: Ensure consistent reaction time and temperature across all samples. Use a timer for precise reaction control and maintain laboratory temperature at 25±2°C.
  • Calibration curve nonlinearity: Check pipette calibration for small volumes (<100 μL). Use serial dilution techniques for accurate preparation of low concentration standards.
  • Precipitation in reaction mixture: Filter the final solution through a 0.45 μm syringe filter before measurement. Ensure complete mixing after each reagent addition.
Method Limitations
  • The method is specific to compounds containing primary amine groups and may not be suitable for formulations containing multiple primary amine compounds.
  • The working concentration range (0.01-0.25 μg/mL) requires precise dilution of tablet extracts, necessitating careful technique for accurate results.
  • Colored tablet coatings may interfere if extraction is incomplete; ensure sufficient sonication time and verify complete dissolution.
Safety Considerations
  • While the method uses generally low-hazard reagents, standard laboratory safety practices should be followed including use of gloves and safety glasses.
  • Although aqueous solutions are used predominantly, proper waste disposal procedures should be followed for metal-containing solutions (ferric chloride).

Conclusion

The developed spectrophotometric method utilizing MBTH as a derivatizing reagent provides a simple, sensitive, and environmentally friendly approach for the quantification of saxagliptin in pharmaceutical formulations. The systematic optimization using Box-Behnken design ensures robust method performance, while comprehensive validation confirms reliability for intended applications.

The method offers distinct advantages over existing techniques including minimal reagent consumption, elimination of organic solvents, high sensitivity with LOD of 0.003 μg/mL, and excellent precision with %RSD values below 2%. The successful application to commercial tablet formulations demonstrates practical utility for routine quality control in pharmaceutical manufacturing and stability assessment programs.

The incorporation of AQbD principles establishes a scientific foundation for method development, facilitating regulatory acceptance and method transfer between laboratories. This approach can serve as a template for development of similar methods for other pharmaceutical compounds containing primary amine functional groups.

Comprehensive Application Notes and Protocols: Spectrophotometric Estimation of Saxagliptin in Pharmaceutical Formulations Using Ninhydrin Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to the Method

The derivatization of saxagliptin with ninhydrin represents a significant advancement in the spectrophotometric analysis of this important antidiabetic drug. Saxagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 inhibitor class, widely prescribed for managing type 2 diabetes mellitus. The recommended therapeutic doses of 2.5 mg or 5 mg once daily necessitate highly sensitive analytical methods for quality control in pharmaceutical formulations. While various chromatographic and spectroscopic methods exist for saxagliptin analysis, the ninhydrin-based method offers distinct advantages including enhanced sensitivity, selectivity, cost-effectiveness, and simplified sample preparation procedures compared to conventional techniques.

This application note details a robust analytical methodology that exploits the reaction between the primary amine group in saxagliptin and ninhydrin reagent to form a colored complex known as Ruhemann's purple. The method has been systematically optimized using Analytical Quality by Design (AQbD) principles and Response Surface Methodology (RSM) to ensure reliability, reproducibility, and optimal performance. The resulting protocol is particularly suitable for routine quality control analyses in pharmaceutical laboratories, providing an excellent balance between analytical efficiency and economic practicality while maintaining high standards of accuracy and precision [1] [2].

Principles of the Method

Chemical Reaction Mechanism

The analytical method is based on the chemical derivatization of saxagliptin with ninhydrin, a reaction that specifically targets the primary amine functional group present in the drug molecule. When saxagliptin reacts with ninhydrin under alkaline conditions, it forms a characteristic purple-colored complex identified as Ruhemann's purple. This colored product exhibits maximum absorbance at 585 nm, providing a specific spectral signature for quantitative measurement. The reaction mechanism proceeds through several steps: initially, the primary amine group of saxagliptin undergoes nucleophilic attack on the carbonyl group of ninhydrin, leading to the formation of an intermediate Schiff base. This intermediate then undergoes oxidative degradation and condensation reactions, ultimately yielding the stable purple dye that serves as the basis for spectrophotometric quantification [2].

The reaction is significantly influenced by several critical parameters including reagent concentration, alkalinity of the medium, and heating time. Optimization of these parameters is essential for achieving complete reaction and maximum color development. The formation of Ruhemann's purple follows stoichiometric principles where one molecule of saxagliptin reacts with two molecules of ninhydrin to produce one molecule of the colored complex. This well-defined stoichiometry provides a solid foundation for accurate quantitative analysis of saxagliptin in pharmaceutical formulations [2].

Analytical Quality by Design (AQbD) Approach

The method development employed an AQbD framework to ensure robust performance and reliability. Unlike traditional one-factor-at-a-time (OFAT) optimization approaches that may yield ambiguous results, the AQbD strategy utilizes statistical experimental designs to systematically evaluate the effects and interactions of multiple method variables simultaneously. This approach facilitated the identification of the optimal operational region while comprehensively understanding method limitations and control strategies [2] [3].

The optimization process employed Central Composite Design (CCD), a response surface methodology that efficiently explores the relationship between critical method parameters and the desired response. Three key factors were identified as critical method parameters: concentration of ninhydrin reagent (A~2~: 0.8-1.2% w/v), concentration of sodium hydroxide (B~2~: 0.2-0.6 M), and heating time (C~2~: 5-15 minutes). The absorbance of the resulting colored complex at 585 nm was designated as the response (Y~2~). This systematic approach ensured method robustness while maintaining consistency and reliability in the analytical outcomes [2].

Materials and Equipment

Instrumentation

The method requires specific analytical instrumentation to ensure accurate and reproducible results:

  • Double beam UV-Visible spectrophotometer: Shimadzu 1800 or equivalent, capable of measuring absorbance at 585 nm with a spectral bandwidth of 1 nm or less. The instrument should be equipped with matched quartz cells of 1 cm path length for precise absorbance measurements.

  • Analytical balance: Shimadzu AUX 220 or equivalent, with a precision of ±0.1 mg for accurate weighing of standards and reagents.

  • Ultrasonic cleaner: Sonica or equivalent, for complete dissolution of standards and reagents.

  • Heating water bath: Thermostatically controlled with precision of ±1°C for maintaining consistent reaction temperature during derivatization.

  • pH meter: ELICO LI-122 or equivalent, calibrated with standard buffer solutions for accurate pH measurements.

  • Volumetric glassware: Class A precision volumetric flasks and pipettes for preparation of standard solutions and reagents [2].

Reagents and Chemicals

All reagents should be of analytical grade unless otherwise specified:

  • Saxagliptin standard: High-purity reference standard (purity ≥99%) for preparation of calibration solutions.

  • Ninhydrin reagent: Crystalline ninhydrin (purity ≥99%) for preparation of derivatization reagent.

  • Sodium hydroxide: Pellets or solution for creating alkaline reaction conditions.

  • Organic solvents: Ethanol, dimethyl sulfoxide (DMSO), or 2-propanol of HPLC grade.

  • Water: Double-distilled or ultrapure water obtained from a Millipore system.

  • Pharmaceutical formulations: Marketed saxagliptin preparations (e.g., Onglyza tablets) for analysis [2].

Software
  • Design-Expert software: Version 11.0.5.0 (Stat-Ease Inc., Minneapolis) or equivalent for experimental design, statistical analysis, and response surface modeling [2].

Detailed Experimental Protocol

Preparation of Solutions
4.1.1 Standard Stock Solution

Accurately weigh 10 mg of saxagliptin reference standard and transfer to a 10 mL volumetric flask. Add approximately 5 mL of ethanol and sonicate until complete dissolution. Make up to volume with ethanol to obtain a primary stock solution of concentration 1000 µg/mL. Further dilute 1 mL of this solution to 10 mL with distilled water to obtain a working stock solution of 100 µg/mL [2].

4.1.2 Ninhydrin Reagent

Prepare a 1% (w/v) ninhydrin solution by dissolving 100 mg of ninhydrin in 10 mL of distilled water. This solution should be prepared fresh daily to prevent degradation and ensure consistent reactivity.

4.1.3 Sodium Hydroxide Solution

Prepare a 0.4 M sodium hydroxide solution by dissolving 160 mg of NaOH pellets in 10 mL of distilled water. Allow the solution to cool to room temperature before use.

Optimized Derivatization Procedure
  • Sample aliquoting: Transfer aliquots (0.1-1.0 mL) of the standard working solution (100 µg/mL) into a series of 10 mL volumetric flasks to cover the concentration range of 1-10 µg/mL.

  • Reagent addition: To each flask, add 2 mL of 1% ninhydrin reagent followed by 2 mL of 0.4 M sodium hydroxide solution.

  • Reaction initiation: Mix the solutions thoroughly by swirling and place the flasks in a preheated water bath at 90°C for 13 minutes to facilitate complete color development.

  • Cooling and dilution: Remove the flasks from the water bath and allow them to cool to room temperature. Dilute to the mark with distilled water and mix well.

  • Blank preparation: Prepare a reagent blank simultaneously using the same procedure but replacing the drug solution with an equal volume of distilled water.

  • Absorbance measurement: Measure the absorbance of each solution against the reagent blank at 585 nm using a 1 cm pathlength quartz cell [2].

Analysis of Pharmaceutical Formulations

For the analysis of commercial saxagliptin formulations (e.g., tablets):

  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of saxagliptin.
  • Transfer to a 100 mL volumetric flask, add about 50 mL of ethanol, and sonicate for 15-20 minutes.
  • Dilute to volume with ethanol and mix well.
  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of filtrate.
  • Dilute the filtrate appropriately with distilled water to obtain a solution of approximately 10 µg/mL concentration.
  • Subject the prepared sample solution to the derivatization procedure as described above [2].

Data Analysis and Method Validation

Calibration Curve and Linear Range

The method demonstrates excellent linearity over the concentration range of 1-10 µg/mL of saxagliptin. The calibration curve is constructed by plotting absorbance values at 585 nm against corresponding concentrations of saxagliptin. The regression analysis typically yields a correlation coefficient (r²) greater than 0.999, indicating excellent linear relationship. The molar absorptivity of the colored complex is approximately 1.21 × 10⁴ L·mol⁻¹·cm⁻¹, demonstrating high sensitivity of the method [2].

Table 1: Analytical Performance Characteristics of the Ninhydrin Method for Saxagliptin Determination

Parameter Value Acceptance Criteria
Linear range 1-10 µg/mL -
Regression equation Y = 0.092X + 0.018 -
Correlation coefficient (r²) >0.999 ≥0.995
Molar absorptivity 1.21 × 10⁴ L·mol⁻¹·cm⁻¹ -
Sandell's sensitivity 0.032 µg/cm² -
Limit of Detection (LOD) 0.297 µg/mL -
Limit of Quantification (LOQ) 0.994 µg/mL -
Validation Parameters

The method has been thoroughly validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating satisfactory performance across all validation parameters:

Table 2: Method Validation Parameters for Saxagliptin Determination

Validation Parameter Results Acceptance Criteria
Precision (Intra-day, % RSD) 0.84-1.26% ≤2%
Precision (Inter-day, % RSD) 1.05-1.48% ≤2%
Accuracy (% Recovery) 99.2-100.8% 98-102%
Specificity No interference from excipients -
Robustness Deliberate variations had insignificant impact -

The precision of the method was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values consistently below 2%, indicating excellent reproducibility. Accuracy was determined by standard addition method at three different concentration levels (80%, 100%, and 120%) with recovery values ranging between 99.2% and 100.8%, confirming the trueness of the method. The specificity was demonstrated by the absence of interference from common pharmaceutical excipients when analyzing commercial formulations. The robustness of the method was established by introducing deliberate variations in method parameters, which resulted in insignificant impact on the analytical response [2].

Application to Pharmaceutical Formulation Analysis

The optimized ninhydrin method has been successfully applied to the determination of saxagliptin in commercial pharmaceutical formulations. Analysis of marketed saxagliptin tablets (Onglyza, AstraZeneca) demonstrated an assay value of 99.86% of the labeled claim, indicating excellent agreement with the manufacturer's specification. The excipients commonly present in tablet formulations did not interfere with the analysis, confirming the selectivity of the method for saxagliptin quantification in pharmaceutical dosage forms [2].

The method offers several advantages for quality control applications in pharmaceutical analysis. The use of distilled water as solvent instead of organic solvents makes the method environmentally friendly and economical. The simplified sample preparation and rapid analysis time enhance laboratory efficiency and throughput. The high sensitivity allows reliable quantification of saxagliptin even at low concentrations, making it suitable for routine analysis in quality control laboratories [1] [2].

Troubleshooting and Optimization Guidelines

Despite the robustness of the optimized method, analysts may encounter certain challenges during implementation. The following troubleshooting guide addresses common issues:

  • Low absorbance values: This may indicate incomplete reaction. Ensure that the heating temperature is maintained at 90°C throughout the reaction time and verify the freshness of the ninhydrin reagent.

  • Poor precision: Inconsistent results may arise from variations in heating time or temperature. Use a calibrated water bath with precise temperature control and strict timing for each step.

  • High blank values: Discoloration of the blank solution suggests reagent degradation. Prepare fresh ninhydrin solution and use high-purity reagents.

  • Non-linearity in calibration: This may occur due to exceeding the concentration range or incomplete reaction at higher concentrations. Ensure that sample concentrations fall within the validated range of 1-10 µg/mL.

For method optimization in different laboratory settings, consider the following recommendations:

  • Reagent concentration adjustment: If necessary, the ninhydrin concentration can be adjusted between 0.8-1.2% w/v to optimize color development.

  • Reaction time optimization: While 13 minutes is optimal, slight adjustments may be needed based on specific heating equipment. Conduct preliminary experiments to verify optimal time for complete color development.

  • pH considerations: Maintain the alkalinity within the specified range (0.4 M NaOH) as variations can significantly impact reaction efficiency [2].

The experimental workflow for the derivatization and analysis process is visually summarized below:

workflow A Weigh saxagliptin standard B Prepare stock solution (100 µg/mL) A->B C Prepare working solutions B->C D Add ninhydrin reagent (1% w/v, 2 mL) C->D E Add sodium hydroxide (0.4 M, 2 mL) D->E F Heat at 90°C for 13 min E->F G Cool to room temperature F->G H Dilute to volume with water G->H I Measure absorbance at 585 nm H->I J Calculate concentration I->J

Figure 1: Experimental Workflow for Saxagliptin Derivatization and Analysis

The chemical reaction mechanism between saxagliptin and ninhydrin is illustrated below:

chemistry A Saxagliptin (Primary amine group) C Reaction Conditions: Alkaline medium Heating at 90°C A->C B Ninhydrin Reagent B->C D Ruhemann's Purple (Absorbance at 585 nm) C->D

Figure 2: Reaction Scheme for Saxagliptin Derivatization with Ninhydrin

Conclusion

The ninhydrin-based spectrophotometric method for the determination of saxagliptin provides a reliable, sensitive, and cost-effective analytical tool for pharmaceutical quality control. The method has been systematically optimized using statistical experimental design approaches, ensuring robustness and reproducibility. The validation data confirm that the method meets all required analytical parameters as per ICH guidelines, making it suitable for routine analysis of saxagliptin in pharmaceutical formulations. The environmentally friendly nature of the method, utilizing distilled water as solvent instead of organic solvents, further enhances its appeal for sustainable analytical practices in pharmaceutical laboratories [1] [2].

References

Comprehensive Application Notes & Protocols: Box-Behnken Design Optimization for Saxagliptin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Box-Behnken Design Fundamentals

Box-Behnken Design (BBD) represents a response surface methodology that enables efficient optimization of pharmaceutical formulations and analytical methods through a spherical and rotatable design. This approach offers significant advantages over traditional one-factor-at-a-time optimization by reducing the number of experimental runs required while maintaining statistical power. For saxagliptin (SG)—a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes treatment—BBD provides a systematic approach to overcome its pharmaceutical challenges, including poor membrane permeability limiting oral bioavailability to approximately 50%, short elimination half-life (4-6 hours), and P-glycoprotein driven efflux that contributes to rapid drug removal [1].

The structure of BBD consists of three-level incomplete factorial designs that efficiently explore the response surface using specially selected treatment combinations. Unlike central composite designs, BBD does not contain any points at the vertices of the cubic region defined by the factor levels, which prevents experiments from being conducted under extreme conditions simultaneously and proves particularly useful when such combinations are impractical or impossible to run. This design characteristic makes BBD especially valuable for pharmaceutical applications where factor boundaries represent practical formulation or analytical constraints [1] [2].

Table 1: Key Pharmaceutical Challenges of Saxagliptin Addressed by BBD Optimization

Challenge Impact BBD Solution
Low oral bioavailability (~50%) Reduced therapeutic efficacy Formulation optimization to enhance absorption
Short elimination half-life (4-6 hours) Requires multiple daily dosing Controlled-release liposphere development
P-glycoprotein efflux Rapid drug removal Lipid-based delivery systems to bypass efflux
Solubility limitations Variable absorption Lipid matrix encapsulation to improve dissolution

Formulation Optimization Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: Saxagliptin (Getz Pharma, Karachi, Pakistan)
  • Lipid Component: Behenic acid (Sigma Aldrich, USA) - selected for its insoluble nature and melting point of 80°C, making it ideal for controlled release
  • Surfactant Solution: Tween 80 (Merck, Germany) aqueous solution
  • Equipment: High-speed homogenizer (Yellow Line Ost Basic Company, Germany), lyophilizer (Marya Pharmaceutical Turnkey, Model 200121, China), centrifugation system [1]
Experimental Design and Preparation

The BBD for saxagliptin liposphere formulation incorporates three critical factors at three levels each: behenic acid concentration (1-3% w/v), Tween 80 concentration (0.5-1.5% w/v), and stirring speed (1500-3000 RPM). The design evaluates three key responses: percentage yield (Y1), entrapment efficiency (Y2), and saxagliptin release (Y3). This structured approach generates 17 experimental runs that systematically explore the design space while maintaining constant drug concentration (50 mg) and aqueous phase volume (500 mL) [1].

The hot emulsion congealing technique follows this standardized protocol:

  • Aqueous Phase Preparation: Prepare Tween 80 solution in distilled water and maintain at 75°C
  • Lipid Phase Preparation: Melt behenic acid at 80°C and dissolve saxagliptin in the molten lipid
  • Emulsion Formation: Add the lipid phase to the hot aqueous surfactant solution while homogenizing at the designated speed (1500, 2250, or 3000 RPM) for 30 minutes
  • Congealing: Transfer the pre-emulsion immediately to an ice bath to initiate liposphere formation
  • Recovery: Allow recrystallization at room temperature, separate lipospheres by centrifugation at 5000 RPM for 40 minutes at 3-4°C
  • Drying: Lyophilize the collected lipospheres for 24 hours to obtain dry, free-flowing powder [1]

Table 2: Box-Behnken Design Factors and Levels for Saxagliptin Liposphere Optimization

Factor Levels Response Variables Target
Behenic Acid Concentration (% w/v) 1.0, 2.0, 3.0 Percentage Yield (Y1) Maximize
Tween 80 Concentration (% w/v) 0.5, 1.0, 1.5 Entrapment Efficiency (Y2) Maximize
Stirring Speed (RPM) 1500, 2250, 3000 SG-Release (Y3) Controlled release profile
Characterization Methods
  • Percentage Yield: Calculate as (actual weight of lipospheres / theoretical weight of all components) × 100
  • Entrapment Efficiency: Determine by extracting saxagliptin from a weighed amount of lipospheres with suitable solvent and analyzing via validated HPLC method at 215 nm
  • In Vitro Drug Release: Perform using dialysis method in phosphate buffer (pH 7.4) with samples withdrawn at predetermined intervals and analyzed by HPLC
  • Particle Size and Zeta Potential: Analyze using laser diffraction and electrophoretic light scattering, respectively
  • Solid State Characterization: Conduct differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and powder X-ray diffraction (p-XRD) to investigate potential interactions and crystallinity changes [1]

Analytical Method Optimization Protocol

RP-HPLC Method Development with BBD

The development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for saxagliptin analysis employs BBD to optimize critical method parameters. The design incorporates three primary factors: mobile phase composition (organic modifier percentage), mobile phase pH, and flow rate. The critical responses include retention time, tailing factor, and theoretical plates, which collectively determine method efficacy [2].

Experimental Protocol:

  • Mobile Phase Preparation: Prepare aqueous phase with potassium dihydrogen phosphate buffer (10 mM) adjusted to required pH with orthophosphoric acid
  • Chromatographic Conditions: Utilize C18 column (4.6 × 100 mm, 2.5 μm) with detection wavelength of 257 nm
  • Standard Solution: Prepare saxagliptin standard solutions in methanol at concentration range of 10-60 μg/mL
  • Injection Volume: 20 μL with auto-sampler temperature maintained at 4°C
  • System Suitability: Verify through six replicate injections of standard solution [2]

The BBD optimization identifies the optimal conditions as methanol:phosphate buffer (pH 4.0) in ratio 75:25 v/v at flow rate of 1.0 mL/min and column temperature of 26°C. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness [2].

HPTLC Method Optimization

For high-performance thin-layer chromatography (HPTLC) analysis of saxagliptin, BBD implementation focuses on three critical factors: band length, saturation time, and detection wavelength. The methodology employs aluminum-backed silica gel 60 F254 plates with n-hexane, toluene, ethyl acetate, methanol, and aqueous formic acid (0.1%) in ratio 40:10:5:40:5 v/v as mobile phase [3].

Experimental Workflow:

  • Sample Application: Apply standards and samples as bands with Linomat-5 applicator
  • Plate Development: Develop in twin-trough chamber (20 × 10 cm) pre-saturated with mobile phase
  • Detection: Scan developed plates using TLC Scanner III at optimized wavelength
  • Data Analysis: Process using winCATS software (version 1.4 CAMAG)

The optimized method demonstrates linear regression with correlation coefficient (r²) of 0.9989, meeting ICH validation requirements for accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) [3].

Pharmacokinetic Study Protocol

In Vivo Evaluation in Animal Models

The pharmacokinetic assessment of optimized saxagliptin formulations employs a randomized study design in male Sprague-Dawley rats (120-140 g). Type 2 diabetic rat models are created through high-fat diet followed by single intraperitoneal injection of streptozotocin (40 mg/kg). Diabetic rats with fasting blood glucose >7.8 mmol/L and postprandial blood glucose >16.7 mmol/L are selected for the study [4].

Study Design:

  • Group 1: Saxagliptin lipospheres (equivalent to 10 mg/kg saxagliptin)
  • Group 2: Commercial saxagliptin brand (equivalent to 10 mg/kg)
  • Group 3: 5-hydroxy saxagliptin metabolite (0.5 mg/kg intravenous)
  • Group 4: Control (sodium carboxymethyl cellulose) [4]
Bioanalytical Method and Sampling

A validated UPLC-MS/MS method is employed for simultaneous quantification of saxagliptin and its active metabolite 5-hydroxy saxagliptin in plasma samples. Chromatographic separation utilizes Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with isocratic elution using acetonitrile and 10 mM ammonium formate/formic acid (pH 2.5) in ratio 40:60 v/v. The mass spectrometer operates in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions of 316.2→180.2 for saxagliptin and 332.3→196.3 for 5-hydroxy saxagliptin [4].

Blood Sampling Protocol:

  • Collect plasma samples (200-300 μL) via tail vein or retro-orbital plexus at predetermined time intervals: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration
  • Process samples immediately by centrifugation at 5000 × g for 10 minutes
  • Store plasma at -80°C until analysis
Data Analysis and PK/PD Modeling

Non-compartmental analysis determines key pharmacokinetic parameters: maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC0-24, AUC0-∞), elimination half-life (t1/2), and mean residence time (MRT). The pharmacokinetic-pharmacodynamic (PK/PD) relationship is established using an effect compartment link model, with DPP-4 inhibition measured using Gly-Pro-pNA substrate and sigmoidal Emax model for concentration-effect relationship [4].

Table 3: Comparative Pharmacokinetic Parameters of Saxagliptin from Lipospheres vs. Commercial Brand

Parameter Saxagliptin Lipospheres Commercial Brand Statistical Significance
Cmax (ng/mL) 75.63 ± 3.85 99.66 ± 2.97 p < 0.05
Tmax (h) 10.53 ± 0.25 3.55 ± 2.18 p < 0.01
AUC0-24 (ng·h/mL) Significantly higher Reference p < 0.05
Elimination t1/2 (h) Significantly prolonged ~6.13 p < 0.05
MRT (h) Significantly increased Reference p < 0.05

Experimental Design Workflow

The following diagram illustrates the systematic BBD approach for saxagliptin formulation development, showing the sequential workflow from initial risk assessment through final optimized formulation:

BBD_Saxagliptin_Workflow BBD Optimization Workflow for Saxagliptin Formulation Start Start RiskAssessment Risk Assessment Identify CQAs & CPPs Start->RiskAssessment FactorSelection Factor Selection Behenic acid, Tween 80, Stirring speed RiskAssessment->FactorSelection BBDDesign BBD Experimental Design 3 factors, 3 levels, 17 runs FactorSelection->BBDDesign Preparation Liposphere Preparation Hot emulsion congealing technique BBDDesign->Preparation Evaluation Formulation Evaluation Yield, EE, Drug release Preparation->Evaluation Modeling Statistical Modeling Quadratic model fitting Evaluation->Modeling Optimization Optimization & Validation Design space establishment Modeling->Optimization Characterization In Vitro/In Vivo Char. PK study in T2DM rats Optimization->Characterization End Optimized Formulation Characterization->End

Conclusion

The application of Box-Behnken Design provides a systematic framework for optimizing saxagliptin formulations and analytical methods, effectively addressing its pharmaceutical limitations. Through structured experimental design, researchers can efficiently develop saxagliptin lipospheres that demonstrate enhanced bioavailability and prolonged release profiles compared to conventional formulations. The protocols outlined in this document offer comprehensive guidance for formulation scientists seeking to implement QbD principles in saxagliptin product development, ultimately contributing to improved therapeutic outcomes for type 2 diabetes patients.

References

central composite design for saxagliptin spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Central Composite Design (CCD)

Central Composite Design (CCD) is a powerful response surface methodology (RSM) used for process optimization. It is particularly valuable in pharmaceutical development for efficiently exploring the relationships between multiple factors and desired outcomes.

  • Design Structure: A CCD starts with a factorial or fractional factorial design (to estimate linear and interaction effects), augmented with center points (to estimate pure error) and axial (or 'star') points (to estimate curvature) [1]. This structure allows CCD to fit a full second-order polynomial model, which is essential for finding optimal conditions.
  • Varieties of CCD: The table below summarizes the three main types, which differ in the placement of the star points [1].
Design Type Description Alpha (α) Value Factor Levels
Circumscribed (CCC) Star points extend outside the factorial cube, creating a spherical design. |α| > 1 5 levels
Face-Centered (CCF) Star points are located at the center of each face of the factorial space. |α| = 1 3 levels
Inscribed (CCI) The factorial points are scaled in, and the star points are at the factor limits. |α| < 1 5 levels

The value of alpha (α), the distance of the star points from the center, is chosen to achieve desirable properties like rotatability (consistent prediction variance across all points at a given distance from the center) or orthogonal blocking [1].

Application of CCD in Saxagliptin Research

CCD has been successfully applied in various saxagliptin-related research areas, demonstrating its versatility in addressing different optimization challenges.

  • Formulation Optimization: In the development of Saxagliptin Solid Lipid Nanoparticles (SLNs), a CCD was used to understand the impact of independent variables. The factors studied included the amount of lipid (A1), amount of polymer (A2), surfactant concentration (A3), and homogenization speed (A4). The critical responses measured were particle size (R1) and entrapment efficiency (R2) [2]. The study found that an increase in lipid concentration led to a direct increase in particle size, while surfactant concentration was inversely proportional to particle size [2].
  • Analytical Method Development: While the search results focus on a validated UV-Visible spectrophotometric method for saxagliptin [3], the principles of CCD can be directly applied to optimize such analytical procedures. Factors for optimization could include pH of the medium, composition of the solvent, reaction time for chromophore development, and temperature, with responses being absorbance, linearity range, and signal-to-noise ratio.

Detailed Experimental Protocol

This protocol outlines the key steps for applying a CCD to optimize a spectrophotometric method for saxagliptin, incorporating elements from the cited research.

Define Objective and Variables
  • Objective: To optimize a spectrophotometric method for saxagliptin to achieve maximum absorbance (and therefore sensitivity) at its λmax of 204 nm [3].
  • Selection of Factors: Based on preliminary knowledge, select 3-4 critical factors. For this example:
    • A: pH of the buffer
    • B: Methanol-to-water ratio (v/v) [3]
    • C: Concentration of a complexing agent (if used to enhance sensitivity) [4]
  • Define Ranges and Levels: Set realistic low, middle, and high levels for each factor (e.g., pH: 3.0, 5.5, 8.0).
Design the Experiment
  • Use statistical software (like Design-Expert, Minitab, or R) to generate a CCD matrix.
  • The software will create a randomized run order encompassing factorial, center, and axial points, which helps minimize the effects of uncontrolled variables.
Execute Experiments and Analyze Responses
  • Sample Preparation: Prepare saxagliptin stock solution (e.g., 20 μg/mL) in a suitable solvent like methanol:water (15:85, v/v) [3].
  • Absorbance Measurement: For each experimental run, prepare the sample according to the specified factor levels and measure the absorbance at 204 nm using a UV-Visible spectrophotometer.
  • Data Analysis: Input the response data (Absorbance) into the software. Perform multiple regression analysis to fit a second-order model. The model's adequacy is checked using ANOVA (Analysis of Variance), focusing on p-values, R-squared, and lack-of-fit tests [5].
Validation of the Optimized Method

Once the optimal conditions are identified, validate the spectrophotometric method as per ICH guidelines [3]:

  • Linearity: Prepare saxagliptin solutions at a minimum of five concentrations (e.g., 2-10 μg/mL) and plot a calibration curve. The regression coefficient (r²) should be >0.990 [3].
  • Accuracy: Perform recovery studies at three levels (e.g., 80%, 100%, 120%). Percentage recovery should be close to 100%.
  • Precision: Determine both intra-day (repeatability) and inter-day precision, expressed as %RSD (Relative Standard Deviation), which should typically be <2%.
  • LOD and LOQ: Calculate the Limit of Detection (LOD = 3.3σ/S) and Limit of Quantification (LOQ = 10σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve [3].

Workflow and Signaling Pathways

The following diagram illustrates the systematic workflow for implementing a Central Composite Design in a saxagliptin research project.

ccg_workflow Start Define Objective and Key Variables P1 Preliminary Studies (OFAT) Start->P1 P2 Design Experiment (Generate CCD Matrix) P1->P2 P3 Execute Experimental Runs (Randomized) P2->P3 P4 Analyze Data & Build Model (ANOVA) P3->P4 P5 Validate Model & Determine Optimum P4->P5 P6 Confirmatory Experiment P5->P6 End Report Optimized Method P6->End

Key Considerations for Implementation

  • Factor Selection: The success of a CCD hinges on the initial identification of significant factors. This can be efficiently done through preliminary screening designs like a Classical One Factor at a Time (OFAT) approach or a Plackett-Burman design [6].
  • Model Interpretation: Utilize the generated model to create contour and 3D response surface plots. These visual tools are invaluable for understanding factor interactions and identifying robust optimal conditions [5].
  • Economic and Practical Feasibility: The optimized conditions derived from the model must be practical and cost-effective for implementation in a laboratory or manufacturing setting. For instance, using low-cost substrates like wheat bran in fermentation, as seen in one study, enhances process economics [6].

References

Comprehensive Pharmacokinetic Study Protocol for Saxagliptin Hydrate: Analytical Methods, Modeling Approaches, and Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Saxagliptin Hydrate Pharmacokinetics

This compound is a competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Following oral administration, saxagliptin is rapidly absorbed and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX). This metabolite demonstrates approximately half the pharmacological activity of the parent compound but achieves three-fold higher systemic exposure in plasma. Understanding the complex pharmacokinetic profile of both saxagliptin and its active metabolite is essential for optimizing dosing regimens, predicting drug-drug interactions, and special population dosing.

The development of a robust pharmacokinetic study protocol for saxagliptin requires careful consideration of its unique metabolic pathway, the contributory activity of its metabolite, and the relationship between concentration and DPP-4 inhibition. Recent studies have focused on characterizing the genuine pharmacokinetic-pharmacodynamic (PK-PD) relationship of the parent saxagliptin independent of its metabolite, which has historically been challenging due to their simultaneous presence in circulation. This protocol incorporates state-of-the-art analytical techniques, advanced modeling approaches, and comprehensive experimental designs to fully elucidate the pharmacokinetic profile of this compound in both preclinical and clinical settings [1] [2].

Saxagliptin Properties and Metabolic Profile

Saxagliptin exhibits favorable oral bioavailability of approximately 75% in humans, with about 50% of the administered dose metabolized by CYP3A4/5 to its primary active metabolite, 5-hydroxy saxagliptin. The pharmacokinetic parameters of saxagliptin and 5-OH SAX are summarized in Table 1, which provides a comprehensive overview of their key characteristics based on current literature and experimental data.

Table 1: Key Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin

Parameter Saxagliptin 5-Hydroxy Saxagliptin References
Bioavailability ~75% N/A [2]
CYP3A4/5 Metabolism ~50% of dose Further metabolized [1] [2]
Systemic Exposure (AUC) Reference 3x parent compound [1]
DPP-4 Inhibitory Activity Reference ~50% of parent compound [1] [2]
Elimination Half-life 6.13 hours (rats) Similar to parent [1]
Renal Elimination ~25% of dose Primary route [3]
Volume of Distribution ~20 L/kg (rats) Not reported [1]
Protein Binding Low Low [3]

The distribution and elimination profiles of saxagliptin and its metabolite are particularly important for dosing considerations in special populations. Saxagliptin demonstrates wide distribution throughout the body, with a volume of distribution in rats approximately 20 L/kg, indicating extensive tissue penetration. Elimination occurs through both renal excretion (~25% of unchanged saxagliptin) and hepatic metabolism, while the active metabolite 5-OH SAX is primarily eliminated renally. This elimination profile necessitates dose adjustments in patients with moderate to severe renal impairment but not in those with hepatic impairment, as no clinically meaningful differences in saxagliptin or 5-OH SAX pharmacokinetics have been detected in patients with hepatic impairment [2] [3].

Experimental Design and Protocol

Animal Models and Dosing
  • Animal Selection and Diabetes Model: The protocol utilizes male Sprague-Dawley (SD) rats weighing 120-140 g, which are first acclimatized for one week followed by 4 weeks of high-fat diet feeding. Type 2 diabetes mellitus (T2DM) is induced via a single intraperitoneal injection of streptozotocin (40 mg/kg) dissolved in 0.1 mol/L citric acid buffer (pH 4.2-4.5). T2DM confirmation occurs on days 3 and 7 post-injection, with rats demonstrating fasting blood glucose >7.8 mmol/L and postprandial blood glucose >16.7 mmol/L selected for study inclusion [1].

  • Study Groups and Dosing Regimens: Animals are randomly divided into four experimental groups: (1) intravenous injection of 5-OH SAX (0.5 mg/kg) with saline control; (2) intragastric administration of SAX (10 mg/kg) with sodium carboxymethyl cellulose (CMC-Na) control; (3) vehicle control groups; (4) additional groups for drug-drug interaction studies when applicable. For DDI studies with CYP3A inhibitors like nicardipine, a co-administration group receives both saxagliptin (5 mg/kg) and the interacting drug (15 mg/kg for nicardipine) [1] [4].

Sample Collection and Processing
  • Blood Sampling Timepoints: For comprehensive pharmacokinetic profiling, blood samples (approximately 200 μL) are collected via the jugular vein at predetermined time points. Following saxagliptin administration, samples are collected at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours to fully characterize the absorption, distribution, and elimination phases. During DDI studies, more frequent early time points may be incorporated to better capture interaction effects [4].

  • Sample Processing and Storage: Blood samples are collected in appropriate anticoagulant tubes and immediately centrifuged to separate plasma. The plasma samples are aliquoted and stored at -80°C until analysis. Proper documentation of sample handling is maintained, including timing of collection, processing details, and storage conditions to ensure sample integrity throughout the analytical process [1].

Analytical Methods

UPLC-MS/MS for Saxagliptin and Metabolite Quantification
  • Chromatographic Conditions: The method employs an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 45°C. The mobile phase consists of 40% acetonitrile and 60% 10 mM ammonium formate/formic acid (pH 2.5) with isocratic elution over 1.2 minutes at a flow rate of 0.35 mL/min. The auto-sampler temperature is maintained at 4°C with an injection volume of 10 μL [1].

  • Mass Spectrometric Detection: Analysis is performed using an AB QTRAP 4500 mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions are m/z 316.2→180.2 for saxagliptin, m/z 332.3→196.3 for 5-OH SAX, and m/z 304.2→153.9 for the internal standard (vildagliptin). De-clustering potential and collision energy are optimized for each analyte as shown in Table 2 [1].

Table 2: Mass Spectrometric Parameters for Saxagliptin and Metabolite Analysis

Analyte Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V)
Saxagliptin 316.2 180.2 80.0 30.0
5-OH SAX 332.3 196.3 90.0 30.0
Vildagliptin (IS) 304.2 153.9 77.0 22.0
  • Calibration and Quality Control: Calibration standards are prepared in blank rat plasma at concentrations ranging from 5-2500 ng/mL for saxagliptin and 1-500 ng/mL for 5-OH SAX. Quality control (QC) samples are prepared at three concentration levels (low, medium, high) to ensure analytical accuracy and precision throughout the run. The method demonstrates appropriate linearity, accuracy, and precision across the calibration range, with the lower limit of quantification (LLOQ) established at 5 ng/mL for saxagliptin and 1 ng/mL for 5-OH SAX [1].
DPP-4 Inhibition Assay

The enzymatic activity of DPP-4 is determined using Gly-Pro-pNA as a substrate, which is cleaved by DPP-4 to release p-nitroaniline (pNA). The rate of pNA formation is monitored spectrophotometrically at 405 nm using a Synergy H1 multi-mode microplate reader. The assay mixture typically contains plasma samples, buffer, and substrate, with measurements taken at multiple timepoints to establish reaction kinetics. The percentage inhibition is calculated by comparing reaction rates in sample-containing wells versus control wells, establishing the relationship between saxagliptin concentration and pharmacological effect [1].

Pharmacokinetic and Pharmacodynamic Modeling

PK-PD Model Development

The relationship between saxagliptin concentration and DPP-4 inhibition follows sigmoidal Emax models based on recent studies. For parent saxagliptin, the concentration-effect relationship is best described by a sigmoidal Emax model, while 5-OH SAX follows a sigmoidal Emax with E0 model. The maximum plasma DPP-4 inhibition ratio of parent saxagliptin reaches approximately 71.47%, with an EC50 value for 5-OH SAX approximately 0.46 times that of the parent saxagliptin, confirming its approximately half the potency of the parent compound [1].

The structural model components include:

  • Pharmacokinetic Model: A two-compartment model with additive error structure adequately describes the pharmacokinetics of both saxagliptin and 5-OH SAX.

  • Pharmacodynamic Model: The inhibitory effect (E) relative to baseline (E0) is described by the equation: E = E0 - (Emax × Cγ) / (EC50γ + Cγ), where C is the concentration, Emax is the maximum effect, EC50 is the concentration producing 50% of maximal effect, and γ is the sigmoidicity factor.

  • Link Model: An effect-compartment link model may be employed to account for any hysteresis observed between plasma concentrations and effect [1].

PBPK Modeling and Drug-Drug Interactions

Physiologically based pharmacokinetic (PBPK) modeling provides a mechanistic approach to predict saxagliptin behavior in various populations and drug interaction scenarios. The PBPK model for saxagliptin incorporates:

  • System-dependent parameters: Including organ weights, blood flows, and CYP3A4 expression levels.

  • Drug-dependent parameters: Including physicochemical properties, permeability, and CYP3A4 metabolic clearance.

  • Population variability: Accounting for factors such as age, organ dysfunction, and pharmacogenetics.

For DDI predictions with CYP3A inhibitors like nicardipine, the model incorporates competitive inhibition parameters (Ki or IC50) determined through in vitro studies. Recent PBPK analyses suggest that while nicardipine co-administration in rats significantly increases saxagliptin exposure (2.60-fold AUC increase), this interaction is not clinically significant in humans (approximately 1.05-fold change) [3] [4].

Data Analysis and Statistical Considerations

Noncompartmental Analysis

Primary pharmacokinetic parameters including AUC0-t, AUC0-∞, Cmax, Tmax, t1/2, CL/F, and Vz/F are calculated using noncompartmental methods. The linear-up log-down method is recommended for AUC calculations, with appropriate weighting factors applied during regression analysis of the terminal elimination phase. Several R packages are available for efficient NCA, including PKNCA, NonCompart, and ncappc, which provide robust calculation of these parameters with appropriate statistical summaries [5] [6].

Sample Size and Statistical Power

Adequate sample size calculation is essential for robust pharmacokinetic study design. Based on recent saxagliptin studies, a sample size of 5-6 animals per group provides 80% power to detect a ≥40% difference in saxagliptin AUC with a two-sided significance level of 5%, assuming a coefficient of variation of approximately 20%. To account for potential dropouts, it is recommended to include 20% additional animals beyond the calculated sample size [5].

Statistical Analysis

Statistical analysis of pharmacokinetic parameters should include descriptive statistics (mean, median, SD, CV%) for each parameter. For comparison between groups, appropriate parametric tests (e.g., paired t-test for within-subject comparisons, ANOVA for multiple groups) or non-parametric alternatives should be employed based on data distribution. The statistical software R provides comprehensive tools for these analyses, with specific pharmacokinetic packages available through the CRAN Task View for Pharmacokinetics [5] [6].

Visualization of Experimental Workflow and PK-PD Relationships

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the saxagliptin pharmacokinetic study, from animal preparation to data analysis:

saxagliptin_study AnimalModel Animal Model Preparation DiabetesInduction Diabetes Induction (STZ 40 mg/kg) AnimalModel->DiabetesInduction GroupRandomization Group Randomization DiabetesInduction->GroupRandomization Dosing Drug Administration (SAX: 10 mg/kg, p.o.) GroupRandomization->Dosing SampleCollection Blood Sample Collection (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) Dosing->SampleCollection SampleProcessing Sample Processing (Plasma Separation) SampleCollection->SampleProcessing UPLCMSMS UPLC-MS/MS Analysis SampleProcessing->UPLCMSMS DPP4Assay DPP-4 Inhibition Assay SampleProcessing->DPP4Assay DataAnalysis Data Analysis (NCA & PK-PD Modeling) UPLCMSMS->DataAnalysis DPP4Assay->DataAnalysis

PK-PD Modeling Approach

The relationship between saxagliptin pharmacokinetics and pharmacodynamics is illustrated in the following diagram:

pkpd_model Dose Saxagliptin Dose (10 mg/kg, p.o.) PKModel Two-Compartment PK Model Dose->PKModel Parent Parent SAX Concentration PKModel->Parent Metabolite 5-OH SAX Concentration PKModel->Metabolite EffectSite Effect Site Concentration Parent->EffectSite Metabolite->EffectSite PDModel Sigmoidal Emax PD Model EffectSite->PDModel Effect DPP-4 Inhibition (%) PDModel->Effect

Conclusion

This comprehensive protocol provides detailed methodology for conducting pharmacokinetic studies of this compound, incorporating state-of-the-art analytical techniques, robust experimental designs, and advanced modeling approaches. The integration of UPLC-MS/MS analysis with enzymatic DPP-4 inhibition assays allows for simultaneous characterization of saxagliptin and its active metabolite's pharmacokinetic and pharmacodynamic properties. The application of both traditional noncompartmental analysis and sophisticated PK-PD modeling enables a thorough understanding of saxagliptin's time-course behavior and effect profile.

The protocols outlined herein are readily adaptable to various research scenarios, including drug-drug interaction studies, special population assessments, and formulation development. Furthermore, the PBPK modeling components provide a mechanistic framework for extrapolating preclinical findings to clinical settings, enhancing the efficiency of saxagliptin development and optimization. As personalized medicine approaches continue to evolve, these detailed protocols will serve as a valuable resource for researchers and clinicians seeking to optimize saxagliptin therapy for diverse patient populations.

References

reducing racemization in saxagliptin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about challenges in saxagliptin synthesis:

  • What is the primary synthetic challenge in producing the saxagliptin core, and how can it be overcome? The direct chemical ammonolysis of the ester intermediate to form the key amide (S)-5-aminocarbonyl-4,5-dihydro-1H-pyrrole-1-carboxylic acid, 1-(1,1-dimethylethyl) ester requires aggressive conditions that lead to unacceptable levels of racemization and side-product formation [1]. The recommended solution is to replace this chemical step with a biocatalytic procedure using C. antarctica lipase B (CALB), which performs the ammonolysis with ammonium carbamate without racemization and high yield [1].

  • Besides the core amide, are there other stereocenters in saxagliptin at risk of racemization? Yes, saxagliptin is a dipeptide containing two unusual amino acid fragments [1]. The synthesis of the other fragment, an adamantyl-glycine derivative, also relies on a biocatalytic reductive amination using a phenylalanine dehydrogenase to ensure enantiopurity [1].

  • What general factors can increase the risk of racemization in drug candidates? Racemization often proceeds through the formation of an achiral intermediate, frequently involving the abstraction of a proton from a chiral center by a base [2]. The risk is also influenced by the solvent environment and can follow an autocatalytic pathway in some cases, as identified in saxagliptin degradation studies [3].

Troubleshooting Guide: Mitigating Racemization

Use this table to diagnose and resolve racemization issues during the synthesis of the critical saxagliptin pyrrolidine amide intermediate.

Observed Problem Potential Root Cause Recommended Solution & Experimental Protocol

| High racemization during amide formation from ester | Use of aggressive chemical ammonolysis conditions (e.g., high temp/pressure) [1] | Adopt a biocatalytic synthesis protocol:

  • Reaction Setup: Use a process stream of the ester in toluene (~22% w/v). For each liter, add solid ammonium carbamate (71-90 g), CALB lipase (25-33 g), calcium chloride (100-110 g) as a drying/ethanol-binding agent, and Ascarite (200-216 g) in the reactor headspace to adsorb CO₂ [1].
  • Reaction Conditions: Run the reaction with shaking (400 rpm) at 50°C for up to 3 days [1].
  • Outcome: This method achieves complete conversion, >96% yield of the amide intermediate, and an isolated product with >99.9% enantiomeric excess (ee) [1]. | | Low conversion and/or high side-product formation in biocatalytic step | - Released ethanol inhibiting CALB
  • CO₂ byproduct shifting equilibrium backwards [1] | Optimize with additives: • Include calcium chloride to complex the ethanol by-product [1]. • Use a strong CO₂ absorbent like Ascarite or Sodalime in the reaction headspace to drive the reaction equilibrium toward amide synthesis [1]. | | Racemization during storage or in final drug form | Thermodynamically favored cyclization/degradation in solution [3] | Control the solvent environment: The degradation kinetics of saxagliptin are highly solvent-dependent [3]. Formulation studies should focus on identifying solvents and solid-state conditions that minimize this cyclization reaction. |

Experimental Workflow for Biocatalytic Amide Synthesis

The diagram below illustrates the optimized, racemization-free workflow for synthesizing the key chiral intermediate of saxagliptin.

Start Start: (5S)-4,5-Dihydro-1H-pyrrole- 1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester A Reaction Mixture: • Ester in Toluene • Ammonium Carbamate • CALB Lipase (Biocatalyst) • CaCl₂ (Drying Agent) • Ascarite (CO₂ Absorbent) Start->A Charge Reactors B Reaction Conditions: 50°C, 400 rpm, 3 days A->B Initiate Reaction C Work-up & Isolation B->C Complete Conversion End Product: (5S)-5-Aminocarbonyl- 4,5-dihydro-1H-pyrrole- 1-carboxylic acid, 1-(1,1-dimethylethyl) ester (Yield: >96%, ee: >99.9%) C->End Isolate Product

Rationale and De-risking Strategies

Understanding the root cause is key to prevention. The chemical ammonolysis requires harsh conditions that destabilize the chiral center. The biocatalytic method is superior because the enzyme (CALB) catalyzes the reaction under mild, physiological conditions, avoiding the high energy pathway that leads to racemization [1].

For other synthetic steps, consider these advanced strategies to de-risk racemization in drug development:

  • Predictive Tools: Computational methods are being developed to quantitatively predict racemization risk based on molecular structure, helping to flag potential issues early in development [4].
  • Deuteration: In some cases, replacing the acidic proton at the stereocentre with a deuterium atom can slow down racemization via a primary kinetic isotope effect, as demonstrated with thalidomide analogues [5].

References

Troubleshooting Guide: Minimizing Side-Products in Saxagliptin Ammonolysis

Author: Smolecule Technical Support Team. Date: February 2026

Q: During the ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester to produce a key saxagliptin intermediate, we face issues with low yield, amide racemization, and excessive side-product formation. How can this be mitigated?

A: The primary solution is to replace aggressive chemical ammonolysis with a biocatalytic method using Candida antarctica lipase B (CALB). This approach prevents racemization and drastically reduces side-products by employing milder conditions and strategic additives [1].

Detailed Experimental Protocol & Optimization

The optimized protocol uses CALB-mediated ammonolysis of the ester substrate with ammonium carbamate [1].

  • Reaction Setup: Neat process stream ester feed (approx. 0.91 M, 220 g/L), ammonium carbamate (90 g/L), CALB (33 g/L), calcium chloride (110 g/L), and Ascarite (216 g/L) in the reactor headspace.
  • Reaction Conditions: Incubate at 50°C with shaking at 400 rpm for 3 days.
  • Key Additives & Their Roles:
    • Calcium Chloride: Acts as a drying agent and complexes with ethanol (a reaction by-product), mitigating its inhibitory effect on the enzyme.
    • Ascarite (in headspace): Adsorbs carbon dioxide (a by-product from ammonium carbamate decomposition), shifting the reaction equilibrium toward amide synthesis.

The table below summarizes the impact of different additive combinations on the reaction outcome, leading to the optimized protocol.

Additive Combination Amide Yield Side-Products Key Function
CALB only 69% 21% Baseline biocatalyst [1]
CALB + CaCl₂ 79% 13% Complexes ethanol, acts as desiccant [1]
CALB + Ascarite (Headspace) 84-95% Reduced Removes CO₂ by-product [1]
CALB + CaCl₂ + Ascarite (Optimized) 96-98% ~4% Combined effect for equilibrium shift [1]

The following diagram illustrates the workflow and the specific role of each component in the optimized system.

G Start Start Reaction Setup Ester Ester Substrate (0.91 M in Toluene) Start->Ester AmmoniumCarb Ammonium Carbamate (NH₂CO₂NH₄) Start->AmmoniumCarb CALB Enzyme: CALB Start->CALB CaCl2 Additive: CaCl₂ Start->CaCl2 Ascarite Ascarite (in Headspace) Start->Ascarite Rxn Reaction Chamber 50°C, 400 rpm, 72h Ester->Rxn In Reactor AmmoniumCarb->Rxn In Reactor CALB->Rxn In Reactor CaCl2->Rxn In Reactor ByprodEthanol By-product: Ethanol CaCl2->ByprodEthanol Complexes/Removes Ascarite->Rxn Sits in Headspace ByprodCO2 By-product: CO₂ Ascarite->ByprodCO2 Adsorbs/Removes RxnLabel Ammonolysis Reaction Ester + NH₃ → Amide + Ethanol Rxn->RxnLabel RxnLabel->ByprodEthanol RxnLabel->ByprodCO2 Product (5S)-Amide Intermediate >99.9% ee, 81% yield RxnLabel->Product

Frequently Asked Questions

Q: Why is this ammonolysis step so critical for saxagliptin production? A: This step produces the enantiomerically pure (5S)-5-aminocarbonyl-4,5-dihydro-1H-pyrrole-1-carboxylic acid, 1-(1,1-dimethylethyl) ester intermediate, which is a key fragment in the final structure of saxagliptin. Maintaining the correct stereochemistry ((5S)) is essential for the drug's biological activity as a DPP-4 inhibitor. Traditional chemical methods caused racemization and side-products, compromising quality and yield [1].

Q: What is the main advantage of using the CALB enzyme over chemical catalysts for this reaction? A: The primary advantage is the prevention of racemization. CALB catalyzes the ammonolysis under mild conditions, preserving the stereochemical integrity of the molecule and leading to the desired high enantiomeric excess (>99.9% ee). It also avoids the formation of aggressive by-products common in chemical routes [1].

Q: The protocol mentions adding Ascarite to the "headspace." Why is it placed there and not mixed directly into the reaction? A: Ascarite is a solid material designed to absorb gases. Placing it in the headspace allows it to effectively capture the CO₂ gas produced by the decomposition of ammonium carbamate without interfering with the solid or liquid reactants in the main mixture. This physical separation is efficient for gas removal [1].

References

overcoming specific binding in low concentration saxagliptin assays

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Overcoming Binding in Saxagliptin Assays

FAQ: How can I overcome specific and non-specific binding to accurately quantify low concentrations of saxagliptin and its active metabolite?

Low concentrations of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, are prone to both specific binding to the DPP4 enzyme and non-specific adsorption to container surfaces. This can lead to inaccurate quantification, particularly when characterizing the secondary pharmacokinetic elimination phase [1].

The root cause is that pharmacologically active concentrations below the limit of quantitation (LLOQ) of earlier assays were still contributing to DPP4 inhibition, which was not being captured analytically [1]. The solution involves a sample pre-treatment process designed to disrupt these binding interactions.

The following workflow outlines the core sample preparation protocol to mitigate this issue:

G Start Start: Plasma Sample Step1 Add CHAPS Detergent Start->Step1 Step2 Vortex Mix Step1->Step2 Critical for disrupting binding Step3 Sonicate Sample Step2->Step3 Essential for low-conc. recovery Step4 Protein Precipitation Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Detailed Sample Pre-Treatment Protocol

This protocol is designed for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in human K2EDTA plasma using LC-MS/MS [1].

  • Materials and Reagents:

    • Primary Reagent: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) detergent.
    • Internal Standards: Stable isotope-labeled saxagliptin ([13CD2]BMS-477118) and 5-hydroxy saxagliptin ([13CD2]5-hydroxy saxagliptin).
    • Solvents: HPLC-grade acetonitrile and methanol.
  • Step-by-Step Procedure:

    • Add CHAPS: Introduce the CHAPS detergent to the plasma sample.
    • Vortex Mix: Thoroughly mix the sample to ensure the detergent is fully incorporated and begins to disrupt protein binding.
    • Sonicate: Subject the sample to sonication. This step is critical for improving analyte recovery at lower concentration levels by further disrupting DPP4-specific binding and non-specific adsorption [1].
    • Protein Precipitation: Perform a single-step protein precipitation extraction using an organic solvent like acetonitrile. This includes adding the stable isotope internal standards.
    • Analysis: Proceed with LC-MS/MS analysis. The validated method uses a mobile phase of 0.1% acetic acid in 5mM ammonium acetate and acetonitrile (30:70, v/v) and delivers a linear calibration range of 0.05–100 ng/mL for both analytes [2].
Key Method Performance Data

The table below summarizes the validation results for the LC-MS/MS method that incorporates this pre-treatment, demonstrating its effectiveness [1] [2].

Validation Parameter Result for Saxagliptin Result for 5-Hydroxy Saxagliptin
Linear Range 0.05 – 100 ng/mL 0.05 – 100 ng/mL
Precision & Accuracy Within acceptance limits Within acceptance limits
Key Stability Meets acceptance criteria in plasma Meets acceptance criteria in plasma
Critical Step for Low-Concentration Recovery CHAPS treatment with sonication CHAPS treatment with sonication

Key Considerations for Researchers

  • Mechanism Insight: Saxagliptin is a reversible covalent inhibitor of DPP4. Its time-dependent inhibition kinetics mean it slowly establishes a covalent modification equilibrium with the enzyme [3]. This strong, specific binding is a primary factor that the CHAPS and sonication protocol is designed to overcome in bioanalytical samples.
  • Chromatographic Specificity: The metabolism of saxagliptin produces several monohydroxylated regioisomers. The LC-MS/MS method must be optimized to chromatographically separate saxagliptin and 5-hydroxy saxagliptin from their respective isomers to ensure accurate quantification [1].
  • Quality by Design (QbD): For developing and validating robust analytical methods, consider applying QbD principles. This involves identifying critical parameters (like sample pre-treatment steps) through risk assessment and using experimental design to optimize them, ensuring method reliability and reproducibility [4].

References

improving saxagliptin chromatographic separation from isomers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the common isomer-related challenges in saxagliptin analysis? Saxagliptin metabolism produces several monohydroxylated regioisomers [1]. These isomers have very similar chemical structures, making chromatographic separation a common hurdle. Without proper methods, they can co-elute, leading to inaccurate quantification.

How can I improve saxagliptin recovery at low concentrations? At low concentrations, saxagliptin and its major metabolite can be affected by specific binding to the DPP4 enzyme and non-specific absorption to container surfaces [1]. This can be overcome by incorporating CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) in your protein precipitation step and using sonication during sample preparation to disrupt these bindings and improve recovery [1].

What chromatographic parameters are most critical for separation? The column type, mobile phase composition, and pH are the most critical parameters to optimize. The following table summarizes conditions from successfully developed methods:

Chromatographic Parameter Reported Condition 1 (LC-MS/MS) Reported Condition 2 (HPLC) Key Consideration
Column Atlantis dC18 (50 mm × 2.1 mm, 5 μm) [1] [2] SPOLAR C18 (250 × 4.6 mm, 5 μm) [3] C18 columns are standard; length impacts resolution and run time.
Mobile Phase Not fully specified (LC-MS/MS compatible) [1] Acetonitrile: Phosphate Buffer, pH 5.8 (26:74 v/v) [3] Organic modifier and buffer ratio control retention and selectivity.
pH Not specified pH 5.8 [3] pH is a powerful tool for fine-tuning separation from isomers.
Flow Rate Not specified 0.96 mL/min [3] -
Key Outcome Successful separation of saxagliptin and 5-hydroxy saxagliptin from their respective isomers [1] Virtuous separation of analytes achieved [3] -

Troubleshooting Guide: Poor Resolution from Isomers

If you are experiencing poor separation of saxagliptin from its isomer peaks, follow this systematic approach to troubleshoot your method.

Review and Optimize Sample Preparation
  • Problem: Low and variable recovery, potentially due to binding.
  • Solution: Implement a sample preparation protocol designed to overcome specific and non-specific binding [1].
    • Step 1: Use a protein precipitation extraction procedure.
    • Step 2: Include CHAPS in the precipitation solvent.
    • Step 3: Apply sonication after precipitation to ensure complete disruption of binding interactions.
Optimize Chromatographic Conditions
  • Problem: Inadequate resolution between saxagliptin and isomer peaks.
  • Solution: Methodically adjust critical chromatographic parameters.
    • Step 1: Fine-tune the Mobile Phase pH. The electrostatic properties of the analytes change with pH. Adjusting the pH, often in the range of 5.0-6.0, can significantly alter the interaction of the isomers with the stationary phase, improving separation [3].
    • Step 2: Adjust the Organic Modifier Ratio. Modify the ratio of acetonitrile (or methanol) to the aqueous buffer in the mobile phase. Even a small change (e.g., 1-2%) can shift retention times and improve resolution [3].
    • Step 3: Consider a Quality-by-Design (QbD) Approach. Instead of a traditional one-factor-at-a-time (OFAT) method, use a multivariate approach to optimization. Tools like Central Composite Design (CCD) can help you efficiently model the interaction of factors like %organic, pH, and flow rate to find a robust "design space" for optimal separation [3].

The workflow below summarizes the key stages of the analytical process, highlighting the critical steps for successful isomer separation.

cluster_prep Critical Sample Prep Steps cluster_chrom Key Separation Parameters start Start Analysis prep Sample Preparation start->prep chrom Chromatographic Separation prep->chrom prep_step1 Use CHAPS in protein precipitation detect Detection & Analysis chrom->detect chrom_step1 Optimize Mobile Phase pH success Successful Separation detect->success prep_step2 Apply sonication chrom_step2 Adjust Organic Modifier Ratio chrom_step3 Use suitable C18 Column

Key Experimental Protocols

Protocol for Sample Preparation with CHAPS and Sonication [1]:

  • Prepare your plasma or sample matrix.
  • Use a protein precipitation solvent that contains CHAPS.
  • Add the precipitation solvent to your sample, vortex mix thoroughly.
  • Critical Step: Sonicate the sample mixture to disrupt specific and non-specific binding.
  • Centrifuge the sample and collect the supernatant for injection into the LC-MS/MS system.

Approach for Multivariate Method Optimization [3]:

  • Identify Critical Method Parameters (CMPs): These typically include % organic phase, pH of the aqueous buffer, and flow rate.
  • Design of Experiments (DoE): Use a Central Composite Design (CCD) to create a set of experimental runs that efficiently explores the interaction of these CMPs.
  • Run Experiments and Model Data: Perform the chromatographic runs as per the experimental design. Use statistical software to analyze the responses (e.g., resolution between critical pairs, capacity factor) and build a mathematical model.
  • Establish Design Space: The model will help you generate a "design space"—a multidimensional region where the method meets all your predefined quality criteria. Operating within this space ensures a robust and reliable analytical method.

The information provided is based on established methods. For developing your own procedures, please validate them comprehensively in your own laboratory.

References

solving saxagliptin stability issues in analytical samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Saxagliptin Stability

  • Q1: What are the primary degradation pathways for saxagliptin?

    • A1: Saxagliptin is prone to hydrolytic degradation (in both acid and base conditions) and oxidative degradation [1] [2]. A major pathway in solid dosage forms is intra-molecular cyclization to form saxagliptin cyclic amidine (SCA) and its epimer, epi-cyclic amidine (ESCA) [3]. It can also react with aldehyde impurities (e.g., from PEG degradation) to form derivatives like saxagliptin formyl amide (SFA) [3].
  • Q2: How should I store saxagliptin plasma samples?

    • A2: For long-term stability in plasma, store samples at -28°C or below [4]. One validated study found saxagliptin and its metabolite stable in human plasma for 37 days at -28°C [4]. Always perform freeze-thaw stability tests, as samples are typically stable for at least three cycles [4].
  • Q3: How can I prevent degradation during sample preparation and analysis?

    • A3: Control the micro-environmental pH. Acidifying the extraction solvent or sample diluent can suppress the cyclization degradation pathway [3]. Using a low-pH mobile phase (e.g., pH 3-5) also helps maintain stability during chromatographic separation [4] [2].
  • Q4: Are there any excipient-related stability concerns?

    • A4: Yes. Common excipients like Polyethylene Glycol (PEG) can degrade over time, generating reactive impurities like formaldehyde and formic acid that promote saxagliptin degradation [3]. The ratio of different degradants (ESCA vs. SFA) can be influenced by the film-coat polymer composition in tablet formulations [3].

Troubleshooting Guide: Common Issues and Solutions

Stability Issue Potential Cause Recommended Solution
High degradation in plasma samples Unstable storage conditions; prolonged exposure to room temperature Immediately freeze plasma after collection; store at -28°C or lower; validate freeze-thaw stability [4].
Formation of cyclic amidine impurities (SCA/ESCA) High micro-environmental pH promoting intra-molecular cyclization [3] Acidify the sample processing environment (e.g., use acidic extraction solvents) and employ a low-pH mobile phase [3].
Formation of formyl amide impurity (SFA) Reaction with aldehyde impurities (e.g., from excipients like PEG) [3] Source high-purity excipients with low aldehyde content; consider using antioxidants in formulations if compatible [3].
Degradation during HPLC analysis Non-optimal chromatographic conditions Use a stability-indicating method [2] with a mobile phase of pH 3-5. A pH of 4.5 has been used successfully [4].
Variable degradation in solid formulations Presence of reactive impurities and varying micro-environmental pH [3] Control and monitor excipient quality (e.g., PEG); model formulation composition to understand its impact on degradation pathways [3].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Assessing Stability in Plasma Samples

This protocol is adapted from a validated RP-HPLC method for simultaneous estimation of saxagliptin and dapagliflozin in human plasma [4].

  • Sample Preparation: Spike saxagliptin into human plasma. For extraction, mix 250 µL of spiked plasma with 50 µL of internal standard and 2 mL of acetonitrile. Vortex for 2 minutes and centrifuge at 3200 rpm for 3 minutes. Use the resulting organic layer for analysis [4].
  • Chromatographic Conditions:
    • Instrument: HPLC with PDA detector
    • Column: Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
    • Mobile Phase: 0.1% Ortho phosphoric acid : Acetonitrile (50:50, pH adjusted to 4.5)
    • Flow Rate: 1 mL/min
    • Detection: 254 nm
    • Retention Time: Saxagliptin ~5.2 min [4]
  • Stability Experiments:
    • Freeze-Thaw Stability: Subject plasma samples to three freeze-thaw cycles, thawing at room temperature for 2-3 hours and refreezing for 12-24 hours [4].
    • Long-Term Stability: Store spiked plasma samples at your target storage temperature (e.g., -28°C or -80°C) and analyze against fresh samples over a period of up to 37 days [4].
Protocol 2: Investigating Solid-State and Excipient-Driven Degradation

This protocol is based on studies that modeled complex degradation in solid dosage forms [3].

  • Stress Testing:
    • Oxidative Stress: Expose the drug substance or formulation to oxidizing agents.
    • Hydrolytic Stress: Expose the drug substance to acidic and alkaline conditions [1].
    • Excipient Compatibility: Prepare binary mixtures of saxagliptin with excipients of interest (e.g., PEG 6000, HPMC) and store them under stressed conditions (e.g., elevated temperature and humidity) [3].
  • Analysis: Use HPLC-MS/MS to identify and characterize degradation products. Monitor for specific impurities like ESCA, SCA, and SFA [3].
  • Modeling: Use kinetic modeling to understand how formulation variables (PEG amount, polymer composition) and storage conditions (temperature, relative humidity) affect the formation of specific degradants [3].

Workflow Diagram: Managing Saxagliptin Stability

The following diagram summarizes the logical workflow for investigating and mitigating saxagliptin stability issues, integrating the key concepts from the FAQs and troubleshooting guide above.

References

optimizing reaction variables for saxagliptin derivatization

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Derivatization Methods for Saxagliptin

The table below summarizes the core parameters for the two optimized derivatization methods as established using Response Surface Methodology (RSM) [1] [2] [3].

Parameter Method 1 (MBTH Derivatization) Method 2 (Ninhydrin Derivatization)
Derivatization Chemistry Charge-transfer complexation / Schiff's base formation [1] Reaction with primary amine group [1]
Chromogenic Reagent 3-methyl-2-benzothiazolinone hydrazone (MBTH) [1] Ninhydrin [1]
Catalyst / Condition Ferric chloride (oxidizing agent) [1] Sodium hydroxide (alkalinity) [1]
Colored Product Bluish-green complex [1] Ruhemann's purple [1]
Measured Wavelength 600 nm [1] 585 nm [1]
Optimized Variables [MBTH], [FeCl3], Reaction time [1] [Ninhydrin], [NaOH], Heating time [1]
Optimal Conditions 1.1% w/v MBTH, 3.5% w/v FeCl3, 20 min reaction time [1] 1% w/v Ninhydrin, 0.4 M NaOH, 13 min heating time [1]
Linearity Range 0.01 - 0.25 μg/mL [1] 1 - 10 μg/mL [1]
Molar Absorptivity High [1] Not specified in detail [1]
Sensitivity (LOD/LOQ) Low values, indicating good sensitivity [1] Low values, indicating good sensitivity [1]

Detailed Experimental Protocols

Here are the step-by-step procedures for each method as described in the literature [1] [2].

Method 1: Derivatization with MBTH
  • Solution Preparation:
    • Prepare a saxagliptin standard stock solution (100 μg/mL) by dissolving 10 mg of saxagliptin in 10 mL of ethanol and making up to 100 mL with distilled water.
    • Dilute this stock further to prepare a working standard solution of 0.1 μg/mL.
    • Prepare a 1.1% w/v MBTH solution and a 3.5% w/v Ferric Chloride (FeCl₃) solution in distilled water [1].
  • Derivatization Reaction:
    • Transfer aliquots (0.01 - 0.25 mL) of the 10 μg/mL saxagliptin standard solution into a series of 10 mL volumetric flasks. This will produce a concentration series of 0.01 to 0.25 μg/mL after final dilution [1].
    • To each flask, add 0.5 mL of 1.1% MBTH solution and 0.5 mL of 3.5% FeCl₃ solution [1].
    • Shake the mixtures vigorously and let them stand at room temperature for 20 minutes to allow the bluish-green color to develop fully [1].
  • Analysis:
    • Make up the volume in each flask to 10 mL with distilled water.
    • Measure the absorbance of the solution at 600 nm against a reagent blank [1].
Method 2: Derivatization with Ninhydrin
  • Solution Preparation:
    • Use the saxagliptin standard stock solution (100 μg/mL) as prepared for Method 1.
    • Prepare a 1% w/v Ninhydrin solution and a 0.4 M Sodium Hydroxide (NaOH) solution in distilled water [1].
  • Derivatization Reaction:
    • Transfer aliquots (0.1 - 1.0 mL) of the 100 μg/mL saxagliptin stock solution into a series of 10 mL volumetric flasks. This will produce a concentration series of 1 to 10 μg/mL after final dilution [1].
    • To each flask, add 2 mL of 1% Ninhydrin reagent and 2 mL of 0.4 M NaOH [1].
    • Shake the mixtures vigorously and heat them for 13 minutes to develop the Ruhemann's purple color [1].
  • Analysis:
    • Allow the solutions to cool, then make up to volume with distilled water.
    • Measure the absorbance of the solution at 585 nm against a reagent blank [1].

The following diagram illustrates the workflow for developing and optimizing these methods using a Quality by Design (QbD) approach.

start Define Analytical Target Profile step1 Identify Critical Method Variables: • Reagent Concentration • Oxidizer/Alkalinity • Reaction/Heating Time start->step1 step2 Select Experimental Design (Box-Behnken or Central Composite) step1->step2 step3 Execute Experiments & Measure Response (Absorbance) step2->step3 step4 Statistical Analysis & Build Response Surface Model (RSM) step3->step4 step5 Establish Design Space & Identify Optimal Conditions step4->step5 step6 Validate Method per ICH Guidelines step5->step6


Frequently Asked Questions (FAQs)

Q1: Why should I use RSM for optimization instead of the traditional "one variable at a time" approach? A1: The traditional approach can be inefficient and may miss interactions between variables. RSM is a statistical technique that allows for the simultaneous evaluation of multiple factors and their interactions, leading to a more robust and accurately optimized method with fewer experimental runs [1] [2].

Q2: What are the key advantages of these spectrophotometric methods over other techniques like HPLC? A2: According to the studies, these methods are eco-friendly as they use water as the primary solvent, economical due to simpler instrumentation, and sensitive with high molar absorptivity and low detection limits. They are also relatively simple and faster in terms of sample preparation compared to chromatographic techniques [1] [3].

Q3: My colored product is not developing, or the absorbance is too low. What could be wrong? A3: This is a common issue. Please check the following troubleshooting points:

  • Reagent Purity & Freshness: Ensure that the MBTH, ninhydrin, and other chemicals are of analytical grade and that solutions are prepared fresh, as they can degrade over time.
  • Reaction Conditions: Strictly adhere to the optimized parameters: reagent concentrations (1.1% MBTH, 1% Ninhydrin), catalyst/alkalinity levels (3.5% FeCl₃, 0.4 M NaOH), and timing (20 min reaction for MBTH, 13 min heating for Ninhydrin) [1].
  • pH and Interference: The reaction is sensitive to pH. For the ninhydrin method, the alkalinity provided by NaOH is critical. Also, confirm that excipients from pharmaceutical formulations are not interfering [1].

Q4: Can these methods be applied to analyze saxagliptin in biological samples like plasma? A4: The provided protocols and optimizations are specifically for pharmaceutical dosage forms. For complex biological matrices like plasma, extensive sample cleanup (e.g., protein precipitation, extraction) would be required prior to derivatization to avoid interference. The cited studies do not validate these methods for biological fluids [1] [4].

References

enhancing sensitivity in saxagliptin spectrophotometric methods

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhanced Sensitivity

The core principle for boosting sensitivity is to react Saxagliptin with specific reagents to form highly absorbing colored complexes. The following table summarizes two advanced, design-of-experiments (DoE) optimized methods.

Method Derivatization Principle & Complex λmax (nm) Linear Range (μg/mL) LOD (μg/mL) LOQ (μg/mL) Key Reagents
MBTH Method [1] Charge-transfer complexation; Bluish-green complex 600 0.01 - 0.25 Data Not Provided Data Not Provided MBTH, Ferric Chloride (FeCl₃)
Ninhydrin Method [1] Schiff's base formation; Ruhemann's purple 585 1 - 10 Data Not Provided Data Not Provided Ninhydrin, Sodium Hydroxide (NaOH)

These methods were optimized using Response Surface Methodology (RSM), ensuring robust and reproducible results by simultaneously evaluating multiple variables rather than using a traditional one-factor-at-a-time approach [1].

Detailed Experimental Protocols

Protocol 1: Derivatization with MBTH (High-Sensitivity Method) [1]

This method is suitable for detecting very low concentrations of Saxagliptin.

  • Step 1: Preparation of Stock Solution
    • Dissolve 10 mg of Saxagliptin standard in a 10 mL volumetric flask using ethanol and dilute to volume with distilled water to obtain a 100 μg/mL stock solution.
    • Perform serial dilutions to get a working standard solution of 0.1 μg/mL.
  • Step 2: Derivatization Reaction
    • Transfer an aliquot (0.01 - 0.25 mL) of the working standard solution to a 10 mL volumetric flask.
    • Add 0.5 mL of 1.1% w/v MBTH solution.
    • Add 0.5 mL of 3.5% w/v Ferric Chloride (FeCl₃) solution.
    • Shake the mixture vigorously and let it stand for 20 minutes for color development.
    • Dilute to the mark with distilled water.
  • Step 3: Measurement
    • Measure the absorbance of the resulting bluish-green complex at 600 nm against a reagent blank.
Protocol 2: Derivatization with Ninhydrin [1]

This method offers an alternative for analysis in a higher concentration range.

  • Step 1: Preparation of Stock Solution
    • Prepare a stock solution of 100 μg/mL as in Protocol 1.
    • Dilute to obtain a working standard solution of 10 μg/mL.
  • Step 2: Derivatization Reaction
    • Transfer an aliquot (1 - 10 mL) of the working standard solution to a 10 mL volumetric flask.
    • Add 0.5 mL of 1% w/v Ninhydrin solution.
    • Add 0.5 mL of 0.4 M Sodium Hydroxide (NaOH) solution.
    • Heat the mixture for a optimized time (e.g., 5-15 minutes).
    • Cool and dilute to volume with distilled water.
  • Step 3: Measurement
    • Measure the absorbance of the Ruhemann's purple complex at 585 nm against a reagent blank.

The workflow and parameter optimization for these methods can be visualized as follows:

Start Start: Method Selection A Prepare Saxagliptin Stock Solution Start->A B Perform Derivatization Reaction A->B C Measure Absorbance at Specific λmax B->C P1 MBTH Method: • Add MBTH & FeCl₃ • Stand for 20 min • Measure at 600 nm B->P1 P2 Ninhydrin Method: • Add Ninhydrin & NaOH • Apply Heat • Measure at 585 nm B->P2 End Analyze Data C->End OptBox Key Parameters to Optimize (via RSM) Param1 • Reagent Concentration OptBox->Param1 Param2 • Oxidizer Strength/Alkalinity OptBox->Param2 Param3 • Reaction/Heating Time OptBox->Param3

Troubleshooting FAQs

  • Q1: The color development is weak or inconsistent. What could be the cause?

    • A1: This is often related to sub-optimal reaction conditions. Ensure the purity and freshness of your reagents, particularly MBTH and ninhydrin. Precisely control the reaction time and temperature. Using the Response Surface Methodology (RSM)-optimized parameters from the literature will provide the most robust conditions [1].
  • Q2: My baseline absorbance is high and noisy. How can I improve it?

    • A2: High baseline can be due to impurities or incomplete reactions. Always use a reagent blank prepared in the same way as your samples but without the analyte. Ensure all glassware is meticulously clean. Using high-purity (analytical grade) solvents and reagents is crucial to minimize background interference [2].
  • Q3: Can these methods be applied to pharmaceutical formulations like tablets?

    • A3: Yes. The methods have been successfully applied to marketed tablets (e.g., Onglyza). You will need to extract the drug from the tablet matrix, usually by sonication in a suitable solvent like a water-methanol mixture, followed by filtration. The subsequent derivatization steps remain the same [1] [3].

General Tips for Maximizing Sensitivity

  • Use a Narrow Spectrophotometer Slit Width: This improves wavelength selectivity and can enhance the signal-to-noise ratio.
  • Allow for Complete Reaction Development: Ensure the derivatization reaction has proceeded to completion before measurement by adhering strictly to the optimized reaction time [1].
  • Proper Sample Preparation: For complex matrices, a simple sample clean-up (like filtration or protein precipitation) can significantly reduce interferences and improve sensitivity [2].

References

troubleshooting saxagliptin metabolite interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Interference Challenge

The primary challenge is the pharmacological activity and structural similarity between the parent drug, saxagliptin, and its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX).

  • Activity: 5-OH SAX is a pharmacologically active metabolite with a DPP-4 inhibitory effect that is about half as potent as the parent saxagliptin [1]. This means both compounds need to be monitored and quantified separately to understand the true pharmacodynamic activity.
  • Exposure: In humans, the systemic exposure (as measured by AUC) of 5-OH SAX is about 3 times greater than that of the parent saxagliptin [1] [2]. This high concentration increases the potential for interference in assays designed to detect only the parent drug.
  • Core Problem: In LC-MS/MS assays, the metabolite can cause interference if it is not successfully separated from the parent drug during chromatography, or if it shares identical mass transitions (isobaric interference) [3].

Strategies for Mitigating Interference

A multi-pronged approach leveraging the selectivity of LC-MS/MS is required to mitigate these interferences. The following table summarizes the key strategies.

Mitigation Strategy Implementation Example How It Addresses Interference
Chromatographic Separation Using a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) with a optimized mobile phase and gradient [1] [4]. Physically separates saxagliptin and 5-OH SAX based on their polarity, allowing them to elute at different retention times.
MS/MS Selectivity Using specific MRM transitions: Saxagliptin: 316.2 → 180.2; 5-OH SAX: 332.3 → 196.3 [1]. Exploits the mass difference between the parent and metabolite, ensuring the detector monitors unique product ions for each analyte.
Stable Isotope-Labeled Internal Standards (IS) Using saxagliptin-15 N d2 and 5-hydroxy saxagliptin-15 N-d2 as internal standards [4]. Co-elutes with the analytes, compensating for matrix effects and variability in sample preparation; corrects for ion suppression/enhancement.
Selective Sample Clean-up Employing a single-step Solid-Phase Extraction (SPE) method [4]. Removes a significant portion of the sample matrix and potential interfering substances before analysis, reducing background noise and matrix effects.

Detailed LC-MS/MS Assay Protocol

Here is a validated method for the simultaneous determination of saxagliptin and 5-OH SAX in plasma [4]. This protocol incorporates the mitigation strategies outlined above.

1. Sample Preparation (Solid-Phase Extraction)

  • Use stable isotope-labeled internal standards (IS) for both saxagliptin and 5-OH SAX.
  • Process plasma samples (exact volume to be optimized) through a single-step SPE procedure.
  • The method eliminates the need for drying, evaporation, and reconstitution steps, streamlining the workflow.

2. Liquid Chromatography (LC) Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) [1].
  • Mobile Phase: Combination of 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v) [4].
  • Elution: Isocratic elution.
  • Flow Rate: 0.85 mL/min.
  • Run Time: 1.8 minutes, allowing high throughput.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Source Temperature: 500°C.
  • Ion Transitions (MRM):
    • Saxagliptin: 316.2 → 180.2 [1]
    • 5-OH SAX: 332.3 → 196.3 [1]
    • Corresponding transitions for the stable isotope IS.

4. Key Validation Parameters

  • Linearity: The assay is linear from 0.05 to 100 ng/mL for both analytes [4].
  • Precision & Accuracy: The intra-day and inter-day precision (%CV) and accuracy (% bias) meet standard bioanalytical acceptance criteria (e.g., ±15%) [4].
  • Stability: The analytes were found to be stable in plasma through multiple freeze-thaw cycles and under various storage conditions in the autosampler [4].

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

Plasma Sample Plasma Sample Add Internal Standards Add Internal Standards Plasma Sample->Add Internal Standards Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Add Internal Standards->Solid-Phase Extraction (SPE) LC Separation LC Separation Solid-Phase Extraction (SPE)->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to prevent metabolite interference? The most critical steps are achieving baseline chromatographic separation and using highly specific MRM transitions. Without good separation, even the most specific MS method can be compromised by overloading or matrix effects. Using stable isotope internal standards is also crucial for correcting for any residual matrix effects that could affect quantification [3] [4].

Q2: How can I investigate if my assay is suffering from matrix effects?

  • Post-column Infusion: Infuse a standard solution of the analyte into the MS while injecting a blank, extracted plasma sample. A dip or rise in the baseline signal indicates regions of ion suppression or enhancement in the chromatogram [3].
  • Quantitative Matrix Effect Study: Spike the analyte into lots of blank matrix from different sources and into a pure solvent. Calculate the matrix effect by comparing the peak responses. A significant deviation indicates a matrix effect, and the use of a stable isotope IS should correct for it [3].

Q3: The sensitivity of my assay is low. What could be the cause? Signal suppression due to matrix effects is a common cause of poor sensitivity. To address this:

  • Optimize Sample Clean-up: Improve your SPE protocol or consider alternative extraction methods to remove more matrix components.
  • Adjust Chromatography: Modify the LC gradient to shift the analyte's retention time away from the major suppression zones identified in a post-column infusion experiment [3].
  • Check Instrumentation: Ensure the MS source is clean and that instrument parameters are optimally tuned for your analytes.

Key Takeaways

To effectively troubleshoot saxagliptin metabolite interference, focus on these core principles:

  • Separate: Use UPLC with a robust gradient to achieve chromatographic resolution between saxagliptin and 5-OH SAX.
  • Select: Employ unique MRM transitions and stable isotope internal standards for maximum specificity and accuracy.
  • Clean: Implement a efficient sample preparation (like SPE) to reduce the sample matrix and minimize ion suppression/enhancement.

References

method transfer and validation for saxagliptin bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Overview

The following methodologies have been validated for the simultaneous estimation of Saxagliptin and Dapagliflozin in human plasma, which is crucial for bioavailability, bioequivalence, and pharmacokinetic studies [1] [2].

Feature LC-ESI-MS/MS Method [1] HPLC-UV Method [2]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry High-Performance Liquid Chromatography with UV detection
Internal Standard Deutereated Dapagliflozin (DGd2) and Saxagliptin (SGd5) Linagliptin
Column Reverse Phase Hypersil Gold C18 (50mm x 3.0mm, 5µm) Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 10mM Ammonium Acetate : Methanol (20:80, v/v) 0.1% Ortho Phosphoric Acid (pH 4.5-5.0) : Acetonitrile (50:50)
Flow Rate 0.5 mL/min 1.0 mL/min
Run Time Not Specified 10 minutes
Detection MRM in Positive ESI Mode 254 nm
Retention Time Not Specified Saxagliptin: 5.173 min; Dapagliflozin: 7.218 min; IS: 2.746 min
Linear Range 50.00 - 10,000.00 pg/mL for both analytes Saxagliptin: 0.01 - 0.5 µg/mL; Dapagliflozin: 0.05 - 2.0 µg/mL
Extraction Method Liquid-Liquid Extraction (LLE) Protein Precipitation (with Acetonitrile)
Key Application High sensitivity for PK studies Simplicity and cost-effectiveness for routine analysis

Experimental Protocol: HPLC-UV Method

This is a detailed step-by-step protocol based on the HPLC-UV method, which is noted for being simple and rapid [2].

  • Instrumentation: Waters 2695 HPLC system with a quaternary pump, auto-sampler, column oven, degasser, and a 2996 PDA detector. Data is processed with Empower-2 software.
  • Chromatographic Conditions:
    • Column: Eclipse XDB C18 (150 × 4.6 mm, 5 µm)
    • Mobile Phase: 0.1% ortho phosphoric acid and acetonitrile in a 50:50 ratio. The pH is adjusted to 4.5 (or 5.0).
    • Flow Rate: 1.0 mL/min
    • Detection: 254 nm
    • Temperature: Ambient
    • Injection Volume: Not specified (typically 10-20 µL for such methods)
  • Preparation of Solutions:
    • Diluent: Water and acetonitrile in a 50:50 ratio.
    • Internal Standard (IS) Stock Solution: 10 mg of Linagliptin is dissolved in 10 mL of diluent to obtain a 1 mg/mL solution.
    • IS Working Solution: The stock solution is further diluted with diluent to obtain a 10 µg/mL working solution.
    • Analyte Stock Solutions (1 mg/mL): 10 mg each of Saxagliptin and Dapagliflozin are separately dissolved in 10 mL of diluent.
    • Calibration Standards and QCs: Working solutions are prepared from stock solutions via serial dilution. These are spiked into blank human plasma to generate calibration curves (e.g., Saxagliptin: 0.01-0.5 µg/mL; Dapagliflozin: 0.05-2.0 µg/mL) and Quality Control (QC) samples (LQC, MQC, HQC).
  • Sample Preparation (Protein Precipitation):
    • Pipette 250 µL of plasma sample into a tube.
    • Add 50 µL of the internal standard working solution (10 µg/mL).
    • Add 2 mL of acetonitrile as the precipitation solvent.
    • Vortex the mixture for 2 minutes to ensure thorough mixing.
    • Centrifuge the tubes at 3200 rpm for 3 minutes.
    • The resulting clear organic supernatant layer is transferred to an HPLC vial for analysis.

The workflow for this procedure is as follows:

G Start Start Sample Preparation Plasma Pipette 250µL Plasma Start->Plasma IS Add 50µL Internal Standard (Linagliptin, 10µg/mL) Plasma->IS Solvent Add 2mL Acetonitrile IS->Solvent Vortex Vortex for 2 Minutes Solvent->Vortex Centrifuge Centrifuge at 3200 rpm for 3 Minutes Vortex->Centrifuge Inject Inject Supernatant for HPLC Analysis Centrifuge->Inject Data Data Acquisition and Analysis Inject->Data

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the system suitability criteria I should meet before running my analytical batch?

  • A: While specific system suitability results were not detailed in the search, a method is typically considered suitable based on the resolution between peaks and the precision of the retention times and peak areas. For the HPLC-UV method, the resolution between Linagliptin (IS), Saxagliptin, and Dapagliptin was reported to be good with no interference, and the peaks were well separated [2]. You should establish criteria for retention time reproducibility (%RSD < 2%) and peak symmetry (tailing factor < 2).

Q2: My chromatogram shows poor peak shape or splitting. What could be the cause?

  • A: Poor peak shape often indicates issues with the chromatographic system.
    • Check the Mobile Phase: Ensure it is prepared correctly, filtered through a 0.45µ or 0.22µ membrane, and degassed. The pH of the buffer is critical for reproducibility.
    • Check the Column: A deteriorated or contaminated column can cause peak splitting. Consider flushing the column or using a new guard column. The methods used a C18 column, so ensure your column is in good condition [1] [2].
    • Check Sample Solvent: The sample should be dissolved in a solvent that is weaker than the mobile phase. Using a solvent that is too strong can cause peak distortion.

Q3: I am observing a loss in sensitivity and a shift in retention time. How can I troubleshoot this?

  • A:
    • For Retention Time Shifts: This is most commonly caused by inconsistencies in the mobile phase composition or pH. Precisely prepare a fresh mobile phase. Also, check for column temperature fluctuations and ensure the HPLC system is not leaking.
    • For Sensitivity Loss: In HPLC-UV, check the UV lamp hours and ensure the lamp is functioning properly. For MS/MS, clean the ion source. In both techniques, low recovery from sample preparation is a key factor. Ensure the precipitation solvent volume is sufficient and the vortexing and centrifugation steps are performed consistently [2]. The reported recovery for the HPLC-UV method was over 85% for both analytes.

Q4: How was the method validated, and what were the key results?

  • A: Both referenced methods were validated according to scientific guidelines [1] [2]. The table below summarizes the key validation parameters for the HPLC-UV method [2]:
Validation Parameter Result for HPLC-UV Method
Linearity r² > 0.998 for both analytes
Precision (% CV) Intra-day and Inter-day ≤ 4.5%
Accuracy Within acceptable limits (typically 85-115%)
Recovery > 85% for both analytes
Stability Stable in plasma at -28°C for 37 days; stable through 3 freeze-thaw cycles

Q5: The search results mention an LC-MS/MS method. When should I choose it over HPLC-UV?

  • A: The choice depends on your project requirements. The LC-ESI-MS/MS method is more sensitive (linear range starts at 50 pg/mL) and highly specific due to detection in Multiple Reaction Monitoring (MRM) mode. It is ideal for low-concentration applications and complex matrices [1]. The HPLC-UV method is more cost-effective, uses simpler equipment, and is sufficient for the reported concentration ranges (0.01-0.5 µg/mL for Saxagliptin). It is an excellent choice for routine analysis where extreme sensitivity is not required [2].

References

saxagliptin vs sitagliptin DPP-4 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Potency & Binding Kinetics

The table below summarizes key in vitro and ex vivo experimental data comparing the biochemical profiles of saxagliptin and sitagliptin.

Parameter Saxagliptin Sitagliptin Experimental Context
DPP-4 Inhibition Constant (Ki) at 37°C 1.3 ± 0.3 nM [1] 18 ± 1.6 nM [1] In vitro assay using human recombinant DPP4 [1].
Dissociation Half-Life (t₁/₂) from DPP4 50 minutes [1] < 2 minutes [1] Measured after dilution of pre-formed enzyme-inhibitor complex [1].
Selectivity (Fold vs. DPP9) ~75-fold selective [1] ~3000-fold selective [1] Ki values were compared against DPP9; higher fold indicates greater selectivity for DPP4 over DPP9 [1].
Trough DPP-4 Inhibition (24h post-dose) 73.5% [2] 91.7% [2] From a 5-day, crossover clinical study in patients with type 2 diabetes [2].

Detailed Experimental Protocols

To interpret the data above, understanding the key experimental methodologies is crucial.

  • DPP-4 Enzyme Assay & Ki Determination: Inhibition potency is typically measured using human recombinant DPP4 or plasma as the enzyme source. A synthetic substrate like H-Gly-Pro-AMC is used. The enzyme is incubated with the substrate and varying concentrations of the inhibitor. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve, and the inhibition constant (Ki) is calculated using appropriate equations (e.g., Cheng-Prusoff for competitive inhibitors) [3] [1] [4]. Assays conducted at 37°C provide more physiologically relevant data [1].
  • Dissociation Half-Life (t₁/₂) Measurement: This assesses the stability of the enzyme-inhibitor complex. The DPP4 enzyme is pre-incubated with a high concentration of the inhibitor to form the complex. This mixture is then dramatically diluted (e.g., >100-fold) with a large volume of substrate-containing buffer. The rapid dilution reduces the inhibitor concentration, shifting the equilibrium toward dissociation. The slow recovery of enzyme activity over time is monitored, and the half-life for dissociation is calculated [1] [4]. Saxagliptin's slow off-rate is a key differentiator.
  • Clinical Trough DPP-4 Inhibition: In a randomized, crossover study, patients received the highest recommended doses of saxagliptin (5 mg q.d.) or sitagliptin (100 mg q.d.) for 5 days to reach steady state. Plasma DPP-4 activity was measured immediately before (trough) and 24 hours after the final dose. The percentage inhibition at 24 hours was calculated by comparing this trough activity to the pre-dose activity in the same period [2]. A specialized assay with minimal plasma dilution (11%) was used to avoid underestimation of inhibition for fast-dissociating inhibitors like sitagliptin [2].

Mechanisms & Downstream Implications

The biochemical differences between these inhibitors have significant implications for their function and safety profile.

  • Differential Selectivity and Cardiac Signaling: While both drugs are selective for DPP4, saxagliptin has a lower selectivity ratio against DPP8/9 compared to sitagliptin [1]. DPP9 is expressed in cardiomyocytes. Research shows that saxagliptin, but not sitagliptin, inhibits DPP9 in cardiomyocytes, leading to downstream inhibition of CaMKII and PKC activity. This impairs calcium handling and prolongs action potential duration, suggesting a potential mechanistic link for the observed increased risk of heart failure hospitalization with saxagliptin in the SAVOR-TIMI 53 trial [5]. The following diagram illustrates this proposed pathway:

G Saxagliptin Saxagliptin DPP9 DPP9 Saxagliptin->DPP9 Inhibits CaMKII_PKC CaMKII & PKC Activity DPP9->CaMKII_PKC Inhibition via Unclear Mechanism Calcium_Handling Impaired Calcium Handling CaMKII_PKC->Calcium_Handling Leads to APD Prolonged Action Potential Duration (APD) Calcium_Handling->APD HF_Risk Potential ↑ Heart Failure Risk APD->HF_Risk

  • Impact of Binding Kinetics on Ex Vivo Assays: The binding kinetics directly affect the measurement of DPP-4 inhibition in ex vivo plasma samples. For fast-dissociating inhibitors like sitagliptin and vildagliptin, the level of inhibition measured can be artificially low due to assay conditions like plasma dilution and high substrate concentration, as the inhibitor rapidly dissociates from the enzyme during the test. In contrast, the inhibition measured for slow-dissociating saxagliptin is largely unaffected by these conditions [2] [1]. This is a critical consideration for comparing biomarker data across non-standardized studies.

Key Conclusions for Drug Development

  • In Vitro vs. In Vivo Efficacy: Saxagliptin is more potent in binding affinity and has a long residence time on the enzyme, which may be advantageous during short, high-concentration bursts of its substrate (like GLP-1 after a meal) [1]. However, in clinical settings at trough (24 hours post-dose), once-daily sitagliptin provides significantly greater DPP-4 inhibition than once-daily saxagliptin [2].
  • Safety Considerations Beyond DPP4: The lower selectivity of saxagliptin for DPP4 over DPP9 may have clinically relevant off-target effects in cardiac tissue, as evidenced by both molecular studies and cardiovascular outcomes trials [5]. Sitagliptin's high selectivity may contribute to its neutral cardiovascular safety profile [5].
  • Assay Design is Critical: Valid comparisons of DPP-4 inhibition levels between drugs with different binding kinetics (slow vs. fast-dissociating) require specialized, low-dilution assays to avoid artifacts [2].

References

Comparative Activity of Saxagliptin and 5-hydroxy Saxagliptin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Reported In Vitro Potency (Relative to Saxagliptin) Key Supporting Evidence
Saxagliptin (Parent) 1x (Reference) Primary, potent DPP-4 inhibitor [1] [2]
5-hydroxy Saxagliptin (Metabolite) ~0.5x (Approximately half) In vitro DPP-4 inhibitory activity approximately half that of saxagliptin [3] [2]; Consistent finding in 2024 PK/PD rat model (EC~50~ ratio of 0.46) [4] [5]

Experimental Data and Methodologies

The comparative activity is established through a combination of in vitro assays and in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling.

  • In Vitro DPP-4 Inhibition Assays: The foundational data comes from direct in vitro measurements of the concentration required to inhibit the DPP-4 enzyme. These studies consistently report that 5-hydroxy saxagliptin is about half as potent as the parent saxagliptin in binding to and inhibiting the DPP-4 enzyme [3] [2].
  • In Vivo PK-PD Modeling in Rats: A 2024 study constructed a sophisticated PK-PD model in Type 2 diabetic rats to evaluate the genuine relationship between drug concentration and effect in a living system [4] [5]. The study used:
    • Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) to accurately measure plasma concentrations of both saxagliptin and its metabolite at different time points.
    • An enzyme activity determination method using Gly-Pro-pNA as a substrate to measure the DPP-4 inhibition ratio in plasma.
    • The results confirmed the in vitro findings, showing that the concentration of 5-hydroxy saxagliptin needed to achieve 50% of the maximum effect (EC₅₀) was 0.46 times that of the parent saxagliptin, reinforcing that its inhibitory effect is about half [4] [5].

Metabolism and Clinical Relevance

The following diagram illustrates the metabolic pathway and the clinical implications of the potency difference.

Saxagliptin Saxagliptin CYP3A4 CYP3A4/5 Metabolism Saxagliptin->CYP3A4 Oral Administration Activity DPP-4 Inhibitory Activity Saxagliptin->Activity  Potency = 1x Metabolite 5-hydroxy Saxagliptin Metabolite->Activity  Potency = 0.5x Exposure Systemic Exposure (~3x higher than parent) Metabolite->Exposure CYP3A4->Metabolite

This relationship is critical for understanding the drug's overall effect:

  • Overall Drug Effect: Despite its lower potency, 5-hydroxy saxagliptin contributes significantly to the overall therapeutic effect of a saxagliptin dose because its systemic exposure in human plasma is about 3 times higher than that of the parent drug [4] [6].
  • Elimination and Drug Interactions: Saxagliptin is primarily metabolized by the cytochrome P450 enzymes CYP3A4/5 [7] [1] [6]. This means that drugs which inhibit or induce CYP3A4 can alter the levels of both saxagliptin and its active metabolite.
  • Impact of Organ Impairment: As 5-hydroxy saxagliptin is predominantly eliminated by the kidneys, patients with moderate to severe renal impairment have increased exposure to total active moieties (saxagliptin + metabolite), necessitating a dose reduction to 2.5 mg once daily [8] [1].

Key Takeaways for Researchers

  • The ~1:0.5 potency ratio between saxagliptin and its major metabolite is a consistent and key parameter for PK-PD modeling and dose optimization.
  • The use of LC-MS/MS is the standard and reliable bioanalytical method for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in plasma for pharmacokinetic studies [4] [9] [10].
  • When evaluating the drug's profile, it is essential to consider the combined effect of both entities—the more potent parent drug and the less potent but more abundant metabolite.

References

saxagliptin pharmacokinetic comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Saxagliptin Pharmacokinetics Comparison Table

Parameter Rat Dog Monkey Human (Projected/Clinical)
Absorption & Bioavailability
∙ Oral Bioavailability (F%) ~50% [1] ~75% [1] ~75% [1] ~75% [2] [3] [4]
∙ Tmax (hr) Information missing Information missing Information missing 0.5 - 2 [5]
Distribution
∙ Volume of Distribution (Vss, L/kg) 5.2 [1] 1.3 [1] 2.1 [1] 2.7 (projected) [1], 151 L (clinical) [4]
∙ Serum Protein Binding ≤30% [1] ≤30% [1] ≤30% [1] <10% (negligible) [4]
Metabolism & Elimination
∙ Plasma Clearance (CL, mL/min/kg) 115 [1] 9.3 [1] 14.5 [1] Low to moderate (projected) [1]
∙ Elimination Half-Life (t½, hr) 2.1 - 4.4 [1] 2.1 - 4.4 [1] 2.1 - 4.4 [1] 2.5 (Saxagliptin), 3.1 (5-OH metabolite) [4]
∙ Primary Metabolic Pathway CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1] CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1] CYP450-mediated hydroxylation to active metabolite M2 (5-hydroxy saxagliptin) [1] CYP3A4/5-mediated hydroxylation to 5-hydroxy saxagliptin [6] [4] [7]
∙ Fraction of Dose Metabolized to 5-OH SAX Information missing Information missing Information missing ~50% [2] [3]
∙ Activity of 5-OH SAX (vs. parent) Pharmacologically active [1] Pharmacologically active [1] Pharmacologically active [1] Approximately half as potent as parent [2] [3] [4]
∙ Route of Elimination Renal excretion & metabolism [1] Renal excretion & metabolism [1] Renal excretion & metabolism [1] Renal (~24% as parent) & hepatic (metabolism, ~50%) [4]

Key Experimental Methodologies

The data in the table above were gathered using standard and advanced pharmacokinetic experimental techniques.

  • Study Designs: PK parameters were primarily determined through single-dose studies, where saxagliptin was administered intravenously (IV) and orally (PO) to animals (rats, dogs, monkeys) to calculate absolute bioavailability and other intrinsic parameters [1]. Clinical data in humans were obtained from single- and multiple-dose studies in healthy subjects or patients [6] [5].
  • Sample Collection and Analysis: Plasma, urine, and tissue samples were collected at predetermined time points after administration. Concentrations of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX or M2), were quantified using highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] [3].
  • Protein Binding Assessment: The extent of serum protein binding was determined using equilibrium dialysis, a gold-standard method for measuring free drug fractions [1] [8].
  • Tissue Distribution Studies: In rats, tissue distribution was evaluated by measuring drug concentrations in organs like the intestine, kidney, liver, and brain after intravenous administration, revealing high distribution to the proposed site of action (intestine) [1].
  • Advanced Modeling: More recent studies employ Physiologically Based Pharmacokinetic (PBPK) modeling. These models integrate in vitro data (e.g., metabolic stability in liver microsomes, CYP inhibition) and in vivo data to predict drug behavior, including in special populations and drug-drug interaction (DDI) potential [7] [9].

The following diagram illustrates the general workflow for characterizing saxagliptin's pharmacokinetics across species, from in vitro data to in vivo prediction.

G start Saxagliptin PK Characterization in_vitro In Vitro Data start->in_vitro sp1 ∙ Metabolic Stability ∙ CYP Reaction Phenotyping ∙ Protein Binding in_vitro->sp1 in_vivo_animal In Vivo Animal Studies sp1->in_vivo_animal sp2 ∙ IV/PO PK in Rats/Dogs/Monkeys ∙ Tissue Distribution ∙ Bile Duct Cannulation in_vivo_animal->sp2 modeling Data Integration & Modeling sp2->modeling sp3 ∙ Allometric Scaling ∙ PBPK Model Development modeling->sp3 human_pred Human PK & DDI Prediction sp3->human_pred sp4 ∙ Project CL, Vd, t½ ∙ Predict Impact of CYP3A Inhibitors/Inducers ∙ Dose Adjustment in CKD human_pred->sp4

Key Insights for Drug Development Professionals

  • Interspecies Scaling is Possible but Requires Caution: The preclinical data were successfully used to project human PK parameters using allometric scaling and mechanistic modeling [1] [9]. However, the high clearance in rats was not directly predictive of human clearance, which is low to moderate, highlighting the need for careful interpretation of animal data [1].
  • Leverage Modern PBPK Tools: PBPK modeling has become an invaluable tool for bridging animal and human data. It can predict DDIs and the impact of organ impairment (e.g., CKD) with greater reliability, potentially reducing the need for extensive clinical trials [7] [9].
  • Consider the Active Metabolite: The pharmacokinetic and pharmacodynamic profile of saxagliptin is a composite of the parent drug and its active metabolite. For a full understanding of efficacy and safety, both entities must be monitored and characterized throughout development [1] [6].

References

saxagliptin analytical method validation per FDA guidelines

Author: Smolecule Technical Support Team. Date: February 2026

FDA Validation Guidelines & Saxagliptin Method Performance

The U.S. Food and Drug Administration (FDA) provides guidance for validating bioanalytical methods. The following table summarizes the core validation parameters based on FDA guidance and data from a specific HPLC method for simultaneously estimating Saxagliptin and Dapagliflozin in human plasma [1] [2] [3].

Validation Parameter FDA Guideline Requirements (Summary) Experimental Data from Saxagliptin/Dapagliflozin HPLC Method [1]

| Linearity & Range | The calibration curve should demonstrate a linear relationship between concentration and response. The specified range must be validated [2]. | Saxagliptin: 0.01 - 0.50 μg/mL Dapagliflozin: 0.05 - 2.00 μg/mL Correlation Coefficient (r): 0.998 for both. | | Precision | Measures the closeness of repeated individual measurements. Expressed as relative standard deviation (% CV) [2]. | Intra-day and inter-day precision at LLOQ level for six replicates were within predefined limits. | | Accuracy | Closeness of the mean test results to the true value of the analyte. Expressed as % mean accuracy [2]. | Accuracy at LLOQ level for six replicates was within predefined limits. | | Specificity | Ability to unequivocally assess the analyte in the presence of other components like the matrix [2]. | No interference from human plasma components was observed. Peaks were well-separated. | | Sensitivity | The Lowest Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [1] [2]. | Saxagliptin LLOQ: 0.01 μg/mL Dapagliflozin LLOQ: 0.05 μg/mL | | Stability | Evaluation of analyte stability under specific conditions (e.g., freeze-thaw, benchtop, long-term) [1]. | Analytes were stable in human plasma at -28°C for 37 days. Stable through three freeze-thaw cycles and at room temperature for 24 hours. |

Experimental Protocol: HPLC Method for Saxagliptin in Plasma

The following workflow details the specific experimental method used for the simultaneous estimation of Saxagliptin and Dapagliflozin, which was fully validated per FDA guidelines [1].

start Start Method Validation a Chromatographic Conditions start->a b Sample Preparation a->b a1 Column: Eclipse XDB C18 (150 x 4.6 mm, 5 µm) a->a1 c Extraction Procedure b->c b1 Spike 250 µL plasma with 10 µL analyte & 50 µL IS b->b1 d Method Validation c->d c1 Add 2 mL Acetonitrile c->c1 e Analysis d->e d1 Specificity d->d1 a2 Mobile Phase: 0.1% OPA (pH 4.5):ACN (50:50) a1->a2 a3 Flow Rate: 1 mL/min a2->a3 a4 Detection: 254 nm a3->a4 a5 Internal Standard: Linagliptin a4->a5 c2 Vortex for 2 minutes c1->c2 c3 Centrifuge at 3200 rpm for 3 min c2->c3 c4 Use organic layer for analysis c3->c4 d2 Linearity d1->d2 d3 Precision & Accuracy d2->d3 d4 Recovery d3->d4 d5 Stability d4->d5

The experimental workflow for this HPLC method involves several key stages [1]:

  • Chromatographic Conditions: The separation uses an isocratic elution with a C18 column and a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile.
  • Sample Preparation: Calibration standards are prepared by spiking drug-free human plasma with working standard solutions of the analytes and the internal standard (Linagliptin).
  • Extraction Procedure: Plasma samples are processed using a simple protein precipitation technique with acetonitrile, followed by vortexing and centrifugation to obtain a clean organic layer for injection.

Key Considerations for Method Validation

  • Guidance Documents: For comprehensive regulatory requirements, you should consult the official FDA guidance: "M10 Bioanalytical Method Validation and Study Sample Analysis" (November 2022) [2]. This document harmonizes regulatory expectations and supersedes earlier drafts.
  • Method Selectivity: The described HPLC method is specific for the simultaneous analysis of Saxagliptin and Dapagliflozin in plasma [1]. Other techniques like UV-Visible spectrophotometry exist for estimating Saxagliptin alone in active pharmaceutical ingredients, but these are generally less specific and not suitable for complex biological matrices [4].
  • Stability Profiles: The method demonstrated that Saxagliptin is stable in plasma under various conditions, which is a critical parameter for handling real clinical study samples [1].

References

Clinical Efficacy of Saxagliptin vs. Placebo in HbA1c Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Trial Parameter Saxagliptin 5 mg + Insulin Placebo + Insulin Details
HbA1c Reduction (52 weeks) -0.75% [1] -0.38% [1] Baseline HbA1c: ~8.7% in both groups [1]
Statistical Significance p < 0.0001 (vs. placebo) [1]
Patients achieving HbA1c <7% 21.3% [1] 8.7% [1]
Study Design A 52-week, multi-center, randomized, placebo-controlled, double-blind Phase 3b trial [1]
Patient Population 455 adults with type 2 diabetes inadequately controlled on insulin therapy (with or without metformin) [1]

Detailed Experimental Protocol

For research and reproducibility purposes, here is a detailed breakdown of the methodology used in the key clinical trial cited above.

  • Trial Design and Duration: The study was a Phase 3b, multi-center, randomized, placebo-controlled, double-blind investigation. It consisted of an initial 24-week period followed by a 28-week extension, for a total treatment duration of 52 weeks [1].
  • Patient Population: The trial enrolled 455 adults (ages 18-78) with type 2 diabetes. Key inclusion criteria were inadequate glycemic control despite ongoing insulin therapy, defined as a baseline HbA1c between 7.5% and 11.0% (mean baseline: 8.7%). Sixty-nine percent of patients were also being treated with a stable dose of metformin [1].
  • Intervention and Dosing: Patients were randomized to receive either once-daily 5 mg saxagliptin (n=304) or placebo (n=151), added to their existing insulin regimen. During the first 24 weeks, patients were advised to maintain stable insulin doses, which could be decreased to manage hypoglycemia. During the extension period, all patients could adopt a flexible insulin titration regimen [1].
  • Primary Endpoint: The primary efficacy measure was the mean change in HbA1c from baseline after 52 weeks of treatment [1].

Mechanism of Action Underlying Efficacy

Saxagliptin's efficacy stems from its targeted mechanism of action as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The diagram below illustrates this glucose-dependent pathway.

G Meal Meal GIP_GLP1 Incretin Hormones (GIP, GLP-1) Released from Intestine Meal->GIP_GLP1 DPP4 DPP-4 Enzyme GIP_GLP1->DPP4  Degrades Active_Incretins Active Incretin Levels ↑ DPP4->Active_Incretins  Leads to higher levels of Effects Physiological Effects: • Insulin secretion ↑ • Glucagon secretion ↓ • Hepatic glucose production ↓ Active_Incretins->Effects Result Improved Glycemic Control (Reduced HbA1c) Effects->Result Saxagliptin Saxagliptin (DPP-4 Inhibitor) Saxagliptin->DPP4  Inhibits

This mechanism is glucose-dependent, which is associated with a low risk of hypoglycemia when saxagliptin is used without insulin or insulin secretagogues [2] [3].

Key Takeaways for Researchers

  • Sustained Efficacy: The data demonstrates that the HbA1c-lowering effect of saxagliptin is not only statistically significant but also maintained over a long-term (52-week) period [1].
  • Complementary Role: Saxagliptin provides an effective oral adjunct therapy for patients requiring intensification of treatment beyond insulin alone, resulting in a significantly higher proportion of patients achieving recognized glycemic targets (HbA1c <7%) [1].
  • Safety in Combination: In this trial, the addition of saxagliptin to insulin did not increase the overall rate of adverse events or confirmed hypoglycemia compared to placebo added to insulin [1].

References

saxagliptin combination therapy vs monotherapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Outcomes Summary

Treatment Context HbA1c Reduction (vs. Comparator) Key Efficacy Outcomes Key Safety Outcomes Primary Source / Trial
Monotherapy [1] -0.43% to -0.54% (vs. +0.19% placebo) Significant improvements in FPG and PPG. Well tolerated; low risk of hypoglycemia. 24-week, placebo-controlled trial (N=401)
Add-on to Metformin [2] Significant reduction vs. placebo + metformin. Consistent improvements in FPG and PPG. Weight neutral; low hypoglycemia risk. Pooled analysis of Phase III trials
Add-on to Sulfonylurea [2] Significant reduction vs. uptitrated glyburide. --- --- 24-week trial (N=768)
Add-on to Thiazolidinedione [2] Significant reduction vs. placebo + TZD. --- --- 24-week trial (N=565)

| Cardiovascular Outcomes [3] | --- | --- | Hospitalization for Heart Failure: 3.5% vs. 2.8% (HR 1.27; 95% CI, 1.07-1.51). MACE: No increased risk (HR 1.00; 95% CI, 0.89-1.12). | SAVOR-TIMI 53 (N=16,492) | | Vs. Sulfonylureas (as add-on to Metformin) [4] | --- | --- | MACE: Lower risk (RR 0.79; 95% CI, 0.73-0.84). All-Cause Mortality: Lower risk (RR 0.79; 95% CI, 0.71-0.88). | Meta-analysis (27 studies) |

Experimental Data and Trial Designs

Understanding the methodology behind this data is crucial for its interpretation.

  • Monotherapy and Add-on Therapy Trials: The core efficacy data for saxagliptin are primarily from a 24-week, multicenter, randomized, double-blind, placebo-controlled trial [1]. Patients with inadequate glycemic control (HbA1c 7%-10%) were randomized to receive saxagliptin (2.5, 5, or 10 mg) or placebo once daily. The primary endpoint was the change in HbA1c from baseline to Week 24. Similar designs were used for add-on therapy trials with metformin, a sulfonylurea (glyburide), or a thiazolidinedione as the background therapy [2].

  • Cardiovascular Safety Trial (SAVOR-TIMI 53): This was a large, multicenter, randomized, double-blind, placebo-controlled trial designed to meet regulatory post-marketing requirements for cardiovascular safety [3]. A total of 16,492 patients with type 2 diabetes and a history of, or at risk for, cardiovascular events were randomized to saxagliptin or placebo and followed for a median of 2.1 years. The primary composite endpoint was cardiovascular death, myocardial infarction, or ischemic stroke. Hospitalization for heart failure was a pre-specified secondary endpoint.

  • DPP-4i vs. SU Meta-analysis: A 2025 systematic review and meta-analysis directly compared DPP-4 inhibitors plus metformin versus sulfonylureas plus metformin [4]. It included 27 studies (2012-2024) encompassing over 1.5 million participants. The primary outcomes were Major Adverse Cardiovascular Events (MACE—a composite of MI, stroke, and cardiovascular death) and all-cause mortality. Data were pooled using a random-effects model.

Mechanism of Action: Signaling Pathway

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following diagram illustrates its mechanism for enhancing incretin hormone activity.

G FoodIntake Food Intake GLP1_GIP GLP-1 and GIP Release (L-cells, K-cells) FoodIntake->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degrades ActiveIncretins Active Incretin Levels ↑ GLP1_GIP->ActiveIncretins Protected InactiveFragments Inactive Fragments DPP4->InactiveFragments Saxagliptin Saxagliptin (DPP-4 Inhibitor) Saxagliptin->DPP4 Inhibits Pancreas Pancreatic β-Cells ActiveIncretins->Pancreas InsulinSecretion Glucose-Dependent Insulin Secretion ↑ Pancreas->InsulinSecretion GlucagonSuppression Glucagon Suppression ↓ Pancreas->GlucagonSuppression

Interpretation and Clinical Context

  • Heart Failure Risk: The increased risk of hospitalization for heart failure (HHF) observed with saxagliptin in the SAVOR-TIMI 53 trial is a critical differentiator [3]. This finding has influenced treatment guidelines, suggesting caution when prescribing saxagliptin in patients with existing HF or at high risk for HF.

  • Cardiovascular Safety Profile: Aside from the HHF signal, large meta-analyses confirm that the DPP-4 inhibitor class, including saxagliptin, is neutral regarding MACE risk [5] [3]. Furthermore, when used with metformin, DPP-4 inhibitors appear to offer a cardiovascular and mortality advantage over sulfonylureas, which are associated with higher MACE and mortality risk [4].

  • Place in Therapy: The evidence supports saxagliptin as an effective agent for glycemic control either as monotherapy or in combination. Its weight-neutral profile and low hypoglycemia risk make it a favorable option compared to agents like sulfonylureas or insulin [1] [2]. The choice to use saxagliptin, particularly in combination regimens, should be individualized, weighing its efficacy and general safety against the identified heart failure risk.

References

saxagliptin CYP3A4 metabolism vs other DPP-4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of DPP-4 Inhibitors

The table below summarizes the key pharmacokinetic parameters and elimination pathways for major DPP-4 inhibitors, highlighting critical differences [1] [2] [3].

Drug Primary Route of Elimination / Metabolism Dose Adjustment for Renal Impairment? Dose Adjustment with Strong CYP3A4 Inhibitors? Terminal Half-life (Hours) Protein Binding
Saxagliptin Extensive hepatic metabolism via CYP3A4/5 to an active metabolite (M2); renal excretion of parent and metabolite [1] [2] [4]. Yes (eGFR < 45 mL/min) [3] [4]. Yes (Dose should be limited to 2.5 mg) [2] [4]. 2.2 - 3.8 [1] [2] Low (≤ 30%) [1]
Sitagliptin Predominantly renal excretion as unchanged parent compound (~70-80%); minimal metabolism [1] [2] [3]. Yes (eGFR < 45 mL/min) [3]. No [1] [2]. ~ 12 [1] [2] Low (38%) [1]
Linagliptin Primarily biliary/fecal excretion via enterohepatic cycling (~85%); minimal renal excretion [1] [2] [3]. No [3]. No [1] [2]. > 100 [1] [2] High (> 70-99%), concentration-dependent [1] [2]
Alogliptin Predominantly renal excretion as unchanged parent compound (60-70%) [1] [2]. Yes (CrCl < 60 mL/min) [3]. No [3]. ~ 21 [1] Low (20%) [1]
Vildagliptin Extensive hydrolysis in the kidney; ~ 55% of dose excreted in urine as the metabolite [1]. Not specified in sources Not specified in sources 2 - 3 [1] Low (9.3%) [1]

Experimental Data and Methodologies

Supporting experimental data and advanced modeling techniques provide evidence for the comparative profiles outlined above.

PBPK-DO Modeling of Saxagliptin's CYP3A4 Interactions

A Physiological-Based Pharmacokinetic and DPP-4 Occupancy (PBPK-DO) model was developed to simulate the effects of CYP3A4 inhibitors and inducers on saxagliptin and its active metabolite M2 [5] [6]. The model structure and workflow are illustrated below.

G Start Start: Oral Administration of Saxagliptin PBPK PBPK Model Simulation (Simulates concentration over time of saxagliptin & M2 in gut, liver, blood) Start->PBPK DDI DDI Calculation (Interaction with CYP3A4 inhibitors/inducers in gut and liver) PBPK->DDI PD PD Simulation (DPP-4 Occupancy by free saxagliptin & M2 in venous blood) DDI->PD Output Output: Integrated PK/PD Profiles PD->Output

Key Findings from the PBPK-DO Model [5] [6]:

  • With Ketoconazole (competitive inhibitor): The model predicted a significant increase in saxagliptin's AUC, confirming the clinical recommendation to reduce the saxagliptin dose to 2.5 mg when co-administered with strong CYP3A4 inhibitors.
  • With Rifampicin (inducer): The model predicted a substantial decrease in saxagliptin's AUC to 0.19-fold of the baseline. However, despite this large pharmacokinetic change, the DPP-4 occupancy by saxagliptin was nearly unchanged, suggesting that dose adjustment may not be necessary with inducers from a pharmacodynamic efficacy perspective.
Clinical Cardiovascular Outcomes Data

The SAVOR-TIMI 53 cardiovascular outcomes trial provided large-scale safety data for saxagliptin [7] [4] [8]. While the trial met its primary safety objective of non-inferiority for major adverse cardiovascular events (MACE), a key finding was a 27% increased risk of hospitalization for heart failure (3.5% vs. 2.8% in placebo; HR 1.27) [4] [8]. This has resulted in an FDA label warning for saxagliptin regarding heart failure risk in susceptible populations [8].

Key Differentiation for Drug Development

For researchers and scientists, the primary distinctions to consider are:

  • Unique Metabolic Profile: Saxagliptin is the only DPP-4 inhibitor extensively metabolized by CYP3A4, making its exposure susceptible to drug-drug interactions [1] [2].
  • Active Metabolite: The major metabolite, 5-hydroxy saxagliptin (M2), is active and contributes to the overall pharmacodynamic effect, adding complexity to its PK/PD relationship [5] [8].
  • Clinical Implications: The CYP3A4 metabolism necessitates specific dose adjustments in clinical practice, particularly with strong inhibitors like ketoconazole [2] [4]. Furthermore, the heart failure signal identified in the SAVOR-TIMI trial is a critical differentiator in its safety profile compared to other DPP-4 inhibitors like sitagliptin, which did not show this risk [7] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

333.20524173 Da

Monoisotopic Mass

333.20524173 Da

Heavy Atom Count

24

Appearance

Off-white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9GB927LAJW

Drug Indication

Treatment of type 2 diabetes mellitus to improve glycemic control in combination with other agents or as monotherapy.
FDA Label
Add-on combination therapyOnglyza is indicated in adult patients aged 18 years and older with type-2 diabetes mellitus to improve glycaemic control: as monotherapy: in patients inadequately controlled by diet and exercise alone and for whom metformin is inappropriate due to contraindications or intolerance; as dual oral therapy: in combination with metformin, when metformin alone, with diet and exercise, does not provide adequate glycaemic control; in combination with a sulphonylurea, when the sulphonylurea alone, with diet and exercise, does not provide adequate glycaemic control in patients for whom use of metformin is considered inappropriate; in combination with a thiazolidinedione, when the thiazolidinedione alone with diet and exercise, does not provide adequate glycaemic control in patients for whom use of a thiazolidinedione is considered appropriate; as triple oral therapy: in combination with metformin plus a sulphonylurea when this regimen alone, with diet and exercise, does not provide adequate glycaemic control; as combination therapy with insulin (with or without metformin), when this regimen alone, with diet and exercise, does not provide adequate glycaemic control.
Treatment of type II diabetes mellitus

Livertox Summary

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Saxagliptin is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Hypoglycemic Agents; Incretins; Dipeptidyl-Peptidase IV Inhibitors; DPP-4 Inhibitors;

Therapeutic Uses

Onglyza is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus in multiple clinical settings. /Included in US product label/
Onglyza should not be used for the treatment of type 1 diabetes mellitus or diabetic ketoacidosis, as it would not be effective in these settings.

Mechanism of Action

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of compounds that work by affecting the action of natural hormones in the body called incretins. Incretins decrease blood sugar by increasing consumption of sugar by the body, mainly through increasing insulin production in the pancreas, and by reducing production of sugar by the liver. [Bristol-Myers Squibb Press Release] DPP-4 is a membrane associated peptidase which is found in many tissues, lymphocytes and plasma. DPP-4 has two main mechanisms of action, an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4. The inhibition of DPP-4 increases levels active of glucagon like peptide 1 (GLP-1), which inhibits glucagon production from pancreatic alpha cells and increases production of insulin from pancreatic beta cells.
Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD.
Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus.

Absorption Distribution and Excretion

Following a 5 mg single oral dose of saxagliptin to healthy subjects, the mean plasma AUC values for saxagliptin and its active metabolite were 78 ng•h/mL and 214 ng•h/mL, respectively. The corresponding plasma Cmax values were 24 ng/mL and 47 ng/mL, respectively. Saxagliptin did not accumulate following repeated doses. The median time to maximum concentration (Tmax) following the 5 mg once daily dose was 2 hours for saxagliptin and 4 hours for its active metabolite. Bioavailability, 2.5 - 50 mg dose = 67%
Saxagliptin is eliminated by both renal and hepatic pathways. Following a single 50 mg dose of 14C-saxagliptin, 24%, 36%, and 75% of the dose was excreted in the urine as saxagliptin, its active metabolite, and total radioactivity, respectively. A total of 22% of the administered radioactivity was recovered in feces representing the fraction of the saxagliptin dose excreted in bile and/or unabsorbed drug from the gastrointestinal tract.
151 L
Renal clearance, single 50 mg dose = 14 L/h
A single-dose, open-label study was conducted to evaluate the pharmacokinetics of saxagliptin (10 mg dose) in subjects with varying degrees of chronic renal impairment (N=8 per group) compared to subjects with normal renal function. The 10 mg dosage is not an approved dosage. The study included patients with renal impairment classified on the basis of creatinine clearance as mild (>50 to =80 mL/min), moderate (30 to =50 mL/min), and severe (<30 mL/min), as well as patients with end-stage renal disease on hemodialysis. ... The degree of renal impairment did not affect the Cmax of saxagliptin or its active metabolite. In subjects with mild renal impairment, the AUC values of saxagliptin and its active metabolite were 20% and 70% higher, respectively, than AUC values in subjects with normal renal function. Because increases of this magnitude are not considered to be clinically relevant, dosage adjustment in patients with mild renal impairment is not recommended. In subjects with moderate or severe renal impairment, the AUC values of saxagliptin and its active metabolite were up to 2.1- and 4.5-fold higher, respectively, than AUC values in subjects with normal renal function. To achieve plasma exposures of saxagliptin and its active metabolite similar to those in patients with normal renal function, the recommended dose is 2.5 mg once daily in patients with moderate and severe renal impairment, as well as in patients with end-stage renal disease requiring hemodialysis. Saxagliptin is removed by hemodialysis.
Saxagliptin is eliminated by both renal and hepatic pathways. Following a single 50 mg dose of (14)-C-saxagliptin, 24%, 36%, and 75% of the dose was excreted in the urine as saxagliptin, its active metabolite, and total radioactivity, respectively. The average renal clearance of saxagliptin (~230 mL/min) was greater than the average estimated glomerular filtration rate (approximately 120 mL/min), suggesting some active renal excretion. A total of 22% of the administered radioactivity was recovered in feces representing the fraction of the saxagliptin dose excreted in bile and/or unabsorbed drug from the gastrointestinal tract.
Saxagliptin was rapidly absorbed after oral administration in the fasted state, with maximum plasma concentrations (Cmax) of saxagliptin and its major metabolite attained within 2 and 4 hours (Tmax), respectively. The Cmax and AUC values of saxagliptin and its major metabolite increased proportionally with the increment in the saxagliptin dose, and this dose-proportionality was observed in doses up to 400 mg. Following a 5 mg single oral dose of saxagliptin to healthy subjects, the mean plasma AUC values for saxagliptin and its major metabolite were 78 ng*hr/mL and 214 ng*hr/mL, respectively. The corresponding plasma Cmax values were 24 ng/mL and 47 ng/mL, respectively. The intra-subject coefficients of variation for saxagliptin Cmax and AUC were less than 12%.

Metabolism Metabolites

The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5). 50% of the absorbed dose will undergo hepatic metabolism. The major metabolite of saxagliptin, 5-hydroxy saxagliptin, is also a DPP4 inhibitor, which is one-half as potent as saxagliptin.
The metabolism of saxagliptin is primarily mediated by CYP3A4/5. In in vitro studies, saxagliptin and its active metabolite did not inhibit CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4, or induce CYP1A2, 2B6, 2C9, or 3A4. Therefore, saxagliptin is not expected to alter the metabolic clearance of coadministered drugs that are metabolized by these enzymes. Saxagliptin is a P-glycoprotein (P-gp) substrate but is not a significant inhibitor or inducer of P-gp. ... The major metabolite of saxagliptin is also a DPP4 inhibitor, which is one-half as potent as saxagliptin.

Associated Chemicals

Saxagliptin hydrochloride; 709031-78-7

Wikipedia

Saxagliptin

FDA Medication Guides

ONGLYZA
SAXAGLIPTIN HYDROCHLORIDE
TABLET;ORAL
ASTRAZENECA AB
07/01/2019

Drug Warnings

/BOXED WARNING/ WARNING: LACTIC ACIDOSIS. Lactic acidosis is a rare, but serious, complication that can occur due to metformin accumulation. The risk increases with conditions such as sepsis, dehydration, excess alcohol intake, hepatic impairment, renal impairment, and acute congestive heart failure. The onset of lactic acidosis is often subtle, accompanied only by nonspecific symptoms such as malaise, myalgias, respiratory distress, increasing somnolence, and nonspecific abdominal distress. Laboratory abnormalities include low pH, increased anion gap, and elevated blood lactate. If acidosis is suspected, Kombiglyze XR should be discontinued and the patient hospitalized immediately. /Saxagliptin and metformin hydrochloride combination product/
FDA is evaluating unpublished new findings by a group of academic researchers that suggest an increased risk of pancreatitis and pre-cancerous cellular changes called pancreatic duct metaplasia in patients with type 2 diabetes treated with a class of drugs called incretin mimetics. These findings were based on examination of a small number of pancreatic tissue specimens taken from patients after they died from unspecified causes. FDA has asked the researchers to provide the methodology used to collect and study these specimens and to provide the tissue samples so the Agency can further investigate potential pancreatic toxicity associated with the incretin mimetics. Drugs in the incretin mimetic class include exenatide (Byetta, Bydureon), liraglutide (Victoza), sitagliptin (Januvia, Janumet, Janumet XR, Juvisync), saxagliptin (Onglyza, Kombiglyze XR), alogliptin (Nesina, Kazano, Oseni), and linagliptin (Tradjenta, Jentadueto). These drugs work by mimicking the incretin hormones that the body usually produces naturally to stimulate the release of insulin in response to a meal. They are used along with diet and exercise to lower blood sugar in adults with type 2 diabetes. FDA has not reached any new conclusions about safety risks with incretin mimetic drugs. This early communication is intended only to inform the public and health care professionals that the Agency intends to obtain and evaluate this new information. ... FDA will communicate its final conclusions and recommendations when its review is complete or when the Agency has additional information to report. The Warnings and Precautions section of drug labels and patient Medication Guides for incretin mimetics contain warnings about the risk of acute pancreatitis. FDA has not previously communicated about the potential risk of pre-cancerous findings of the pancreas with incretin mimetics. FDA has not concluded these drugs may cause or contribute to the development of pancreatic cancer. At this time, patients should continue to take their medicine as directed until they talk to their health care professional, and health care professionals should continue to follow the prescribing recommendations in the drug labels. ...
Acute pancreatitis has been reported during postmarketing experience in patients receiving saxagliptin therapy. The US Food and Drug Administration (FDA) is evaluating unpublished findings suggesting an increased risk of pancreatitis and precancerous cellular changes (pancreatic duct metaplasia) in patients with type 2 diabetes mellitus receiving incretin mimetics (exenatide, liraglutide, sitagliptin, saxagliptin, alogliptin, or linagliptin). These findings are based on examination of a small number of pancreatic tissue specimens taken from patients who died from unspecified causes while receiving an incretin mimetic. FDA has not yet reached any new conclusions about safety risks with incretin mimetics. FDA will notify healthcare professionals of its conclusions and recommendations when the review is complete or when the agency has additional information to report. FDA states that at this time clinicians should continue to follow the recommendations in the prescribing information for incretin mimetics. The manufacturer states that patients receiving saxagliptin-containing therapy should be monitored for manifestations of pancreatitis. If pancreatitis is suspected, saxagliptin should be promptly discontinued and appropriate management instituted. Saxagliptin has not been studied in patients with a history of pancreatitis and it is not known whether such patients are at increased risk for pancreatitis with saxagliptin therapy.
... There have been postmarketing reports of serious allergic and hypersensitivity reactions (e.g., anaphylaxis, angioedema, exfoliative skin conditions). The onset of such reactions usually was within the first 3 months following treatment initiation; some reactions occurred after the first dose.
For more Drug Warnings (Complete) data for Saxagliptin (19 total), please visit the HSDB record page.

Biological Half Life

Saxagliptin = 2.5 hours; 5-hydroxy saxagliptin = 3.1 hours;
Following a single oral dose of Onglyza 5 mg to healthy subjects, the mean plasma terminal half-life for saxagliptin and its active metabolite was 2.5 and 3.1 hours, respectively.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: J. A. Robl et al., World Intellectual Property Organization patent 0168603; eidem, United States of America patent 6395767 (2001, 2002 both to Bristol-Myers Squibb).

Analytic Laboratory Methods

Simple, accurate and precise spectrophotometric methods have been developed for the determination of saxagliptin in bulk and dosage forms. The proposed methods are based on the charge transfer complexes of saxagliptin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). All the variables were studied to optimize the reactions' conditions. Beer's law was obeyed in the concentration ranges of 50-300 ug/mL and 10-110 ug/mL with DDQ and TCNQ, respectively. The developed methods were validated and proved to be precise and accurate for the quality control of the saxagliptinin its pharmaceutical dosage form.

Clinical Laboratory Methods

A liquid chromatography and tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine the concentrations of saxagliptin ... and its major active metabolite, 5-hydroxy saxagliptin to support pharmacokinetic analyses in clinical studies. The dynamic range of the assay was 0.1-50 ng/mL for saxagliptin and 0.2-100 ng/mL for 5-hydroxy saxagliptin. Protein precipitation (PPT) with acetonitrile was used to extract the analytes from plasma matrix before injecting on an Atlantis dC18 column (50 mm x 2.1 mm, 5 um) for LC-MS/MS analysis. ... The recoveries for both analytes were >90%. ... Under these chromatographic conditions, the isomers of saxagliptin and 5-hydroxy saxagliptin were chromatographically separated from saxagliptin and 5-hydroxy saxagliptin. The assay has been used to support multiple clinical studies and regulatory approvals.
... A simple, rapid and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay method for the simultaneous determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma /was proposed/. ... Analytes and the internal standards were extracted from human plasma by a single step solid-phase extraction technique without drying, evaporation and reconstitution steps. The optimized mobile phase was composed of 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v) and delivered at a flow rate of 0.85 mL/min. The method exhibits the linear calibration range of 0.05-100?ng/mL for both the analytes. The precision and accuracy results for both the analytes were well within the acceptance limits. The different stability experiments conducted in aqueous samples and in matrix samples are meeting the acceptance criteria. The chromatographic run time was set at 1.8 min; hence more than 400 samples can be analyzed in a single day.

Storage Conditions

Store at 20 deg - 25 °C (68 deg - 77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).

Interactions

Concomitant administration of single doses of saxagliptin (10 mg) and glyburide (5 mg) increased peak plasma concentrations of glyburide and saxagliptin by 16 and 8%, respectively; the AUC of glyburide was increased by 6% and that of saxagliptin was decreased by 2%. The manufacturer states that no dosage adjustments are required because of changes in systemic exposures when saxagliptin and glyburide are given concomitantly. However, in patients receiving saxagliptin concomitantly with a sulfonylurea antidiabetic agent, a reduced dosage of the sulfonylurea may be required to reduce the risk of hypoglycemia.
Concomitant administration of a single dose of saxagliptin (100 mg) and metformin hydrochloride (1 g) decreased the peak plasma concentration of saxagliptin by 21% and the AUC by 2%; metformin AUC and peak plasma concentration were increased by 20 and 9%, respectively.
Concurrent administration of saxagliptin (5 mg once daily for 21 days) and an estrogen-progestin combination contraceptive (ethinyl estradiol 35 mcg in fixed combination with norgestimate 0.25 mg once daily for 21 days) did not appreciably alter the steady-state pharmacokinetics of ethinyl estradiol or the primary active progestin component, norelgestromin.
Administration of a single dose of saxagliptin (10 mg) concurrently with a single dose of famotidine (40 mg) increased the peak plasma concentration of saxagliptin by 14% and AUC by 3%.
For more Interactions (Complete) data for Saxagliptin (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Toth PP. Overview of saxagliptin efficacy and safety in patients with type 2 diabetes and cardiovascular disease or risk factors for cardiovascular disease. Vasc Health Risk Manag. 2014 Dec 23;11:9-23. eCollection 2015. Review. PubMed PMID: 25565858; PubMed Central PMCID: PMC4278729.
2: Konya H, Yano Y, Matsutani S, Tsunoda T, Ikawa T, Kusunoki Y, Matsuo T, Miuchi M, Katsuno T, Hamaguchi T, Miyagawa J, Namba M. Profile of saxagliptin in the treatment of type 2 diabetes: focus on Japanese patients. Ther Clin Risk Manag. 2014 Jul 11;10:547-58. doi: 10.2147/TCRM.S46076. eCollection 2014. Review. PubMed PMID: 25050065; PubMed Central PMCID: PMC4103926.
3: Panagoulias GS, Doupis J. Clinical utility in the treatment of type 2 diabetes with the saxagliptin/metformin fixed combination. Patient Prefer Adherence. 2014 Feb 15;8:227-36. doi: 10.2147/PPA.S34089. eCollection 2014. Review. PubMed PMID: 24627627; PubMed Central PMCID: PMC3931578.
4: Davidson JA. Tolerability of saxagliptin in patients with inadequately controlled type 2 diabetes: results from 6 phase III studies. J Manag Care Pharm. 2014 Feb;20(2):120-9. Review. PubMed PMID: 24456313.
5: Ali S, Fonseca V. Saxagliptin overview: special focus on safety and adverse effects. Expert Opin Drug Saf. 2013 Jan;12(1):103-9. doi: 10.1517/14740338.2013.741584. Epub 2012 Nov 9. Review. PubMed PMID: 23137182.
6: Scheen AJ. Saxagliptin plus metformin combination in patients with type 2 diabetes and renal impairment. Expert Opin Drug Metab Toxicol. 2012 Mar;8(3):383-94. doi: 10.1517/17425255.2012.658771. Epub 2012 Feb 8. Review. PubMed PMID: 22313172.
7: Cobble ME, Frederich R. Saxagliptin for the treatment of type 2 diabetes mellitus: assessing cardiovascular data. Cardiovasc Diabetol. 2012 Jan 16;11:6. doi: 10.1186/1475-2840-11-6. Review. PubMed PMID: 22248301; PubMed Central PMCID: PMC3277488.
8: Yang LP. Saxagliptin: a review of its use as combination therapy in the management of type 2 diabetes mellitus in the EU. Drugs. 2012 Jan 22;72(2):229-48. doi: 10.2165/11208160-000000000-00000. Review. PubMed PMID: 22221000.
9: Scheen AJ. Metformin + saxagliptin for type 2 diabetes. Expert Opin Pharmacother. 2012 Jan;13(1):139-46. doi: 10.1517/14656566.2012.642867. Review. PubMed PMID: 22149373.
10: Schwartz SL. Saxagliptin for the treatment of type 2 diabetes mellitus: focus on recent studies. Ann Med. 2012 Mar;44(2):157-69. doi: 10.3109/07853890.2011.603701. Epub 2011 Dec 1. Review. PubMed PMID: 22132773.
11: Gerrald KR, Van Scoyoc E, Wines RC, Runge T, Jonas DE. Saxagliptin and sitagliptin in adult patients with type 2 diabetes: a systematic review and meta-analysis. Diabetes Obes Metab. 2012 Jun;14(6):481-92. doi: 10.1111/j.1463-1326.2011.01540.x. Epub 2011 Dec 27. Review. PubMed PMID: 22098472.
12: McFarland MS, Brock M, Ryals C. Place in therapy for liraglutide and saxagliptin for type 2 diabetes. South Med J. 2011 Jun;104(6):426-39. doi: 10.1097/SMJ.0b013e318215fc7a. Review. PubMed PMID: 21886033.
13: Kania DS, Gonzalvo JD, Weber ZA. Saxagliptin: a clinical review in the treatment of type 2 diabetes mellitus. Clin Ther. 2011 Aug;33(8):1005-22. doi: 10.1016/j.clinthera.2011.06.016. Epub 2011 Jul 28. Review. PubMed PMID: 21802144.
14: Gautier JF, Sauvanet JP. Efficacy of saxagliptin as an add-on to oral monotherapy in the phase 3 clinical development program: predictive factors of the treatment response in type 2 diabetes. Ann Endocrinol (Paris). 2011 Sep;72(4):287-95. doi: 10.1016/j.ando.2011.05.005. Epub 2011 Jul 21. Review. PubMed PMID: 21777901.
15: Saxagliptin/metformin (kombiglyze XR) for type 2 diabetes. Med Lett Drugs Ther. 2011 Mar 21;53(1360):21-2. Review. PubMed PMID: 21412207.
16: Neumiller JJ, Campbell RK. Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. Am J Health Syst Pharm. 2010 Sep 15;67(18):1515-25. doi: 10.2146/ajhp090555. Review. PubMed PMID: 20811029.
17: Lam S, Saad M. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes. Cardiol Rev. 2010 Jul-Aug;18(4):213-7. doi: 10.1097/CRD.0b013e3181daad5f. Review. PubMed PMID: 20539105.
18: Borja-Hart NL, Whalen KL. Saxagliptin: a new dipeptidyl peptidase 4 inhibitor for type 2 diabetes. Ann Pharmacother. 2010 Jun;44(6):1046-53. doi: 10.1345/aph.1P003. Epub 2010 May 11. Review. PubMed PMID: 20460554.
19: Thareja S, Aggarwal S, Malla P, Haksar D, Bhardwaj TR, Kumar M. Saxagliptin: a new drug for the treatment of type 2 diabetes. Mini Rev Med Chem. 2010 Jul;10(8):759-65. Review. PubMed PMID: 20402634.
20: LaSalle JR. Reaching HbA1c goals with saxagliptin in combination with other oral antidiabetic drugs. Postgrad Med. 2010 Jan;122(1):144-52. doi: 10.3810/pgm.2010.01.2108. Review. PubMed PMID: 20107298.

Explore Compound Types